1-(2-Bromophenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPBSOYHRXOAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive molecules and pharmaceuticals. Its unique electronic properties and synthetic versatility make it a privileged structure in drug discovery. The introduction of a bromophenyl substituent, as in 1-(2-Bromophenyl)-1H-imidazole, offers a valuable synthetic handle for the construction of complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its synthesis, characterization, and safe handling. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues to provide a robust predictive profile and practical experimental protocols.
Molecular and Physicochemical Profile
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key predicted and known properties of this compound and its close structural analogues.
| Property | This compound (Predicted/Inferred) | 1-((2-Bromophenyl)sulfonyl)-1H-imidazole[1] | 1-(4-Bromophenyl)imidazole | 2-(2-Bromophenyl)-1H-imidazole[2] |
| Molecular Formula | C₉H₇BrN₂ | C₉H₇BrN₂O₂S | C₉H₇BrN₂ | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol | 287.14 g/mol | 223.07 g/mol | 223.07 g/mol |
| Melting Point | Not explicitly found. Likely a solid at room temperature. | Not available | Not available | Solid |
| Boiling Point | Not explicitly found. | Not available | Not available | 397.3 °C at 760 mmHg |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Not available | Not available | Not available |
| pKa | Not explicitly found. The imidazole moiety generally has a pKa around 7 for the protonated form. | Not available | Not available | Not available |
| LogP (predicted) | ~2.4 | 1.9 | ~2.4 | ~2.4 |
Note: Some data for this compound is inferred from its isomers and closely related structures due to a lack of direct experimental values in the available literature.
Synthesis and Purification
The synthesis of N-arylimidazoles can be achieved through several established methods, most notably the Ullmann condensation and the Buchwald-Hartwig amination. These reactions provide reliable routes to the target compound from readily available starting materials.
Synthetic Pathways
Two primary retrosynthetic disconnections for this compound are illustrated below, representing the Ullmann and Buchwald-Hartwig approaches.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Ullmann-type Synthesis of N-Arylimidazoles
This protocol is a general method for the synthesis of N-arylimidazoles and can be adapted for the synthesis of this compound[3]. The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with a nucleophile, in this case, imidazole[4][5].
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine imidazole (1.0 mmol), 1-bromo-2-iodobenzene (or 1,2-dibromobenzene) (1.0 mmol), and potassium hydroxide (3.0 mmol).
-
Solvent and Catalyst Addition: Add a mixture of water and isopropyl alcohol (1:1 v/v, 4 mL) to the flask. To this suspension, add Pd/AlO(OH) nanoparticles (25 mg) as the catalyst[3].
-
Reaction Execution: The reaction mixture is then subjected to ultrasonic irradiation for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the catalyst is removed by centrifugation and washed with ethanol. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:5 v/v) as the eluent to afford the pure N-aryl imidazole derivative[3].
Purification by Recrystallization
Recrystallization is a powerful technique for the purification of solid organic compounds[4][6][7][8][9]. The choice of solvent is critical for successful recrystallization[4]. A good solvent will dissolve the compound when hot but not when cold. For N-arylimidazoles, a common and effective solvent system is a mixture of ethanol and water or ethyl acetate and hexanes.
Protocol for Recrystallization:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). If the compound is very soluble, this is not a good single solvent. If it is sparingly soluble, it may be a good candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Caption: General workflow for purification by recrystallization.
Spectroscopic and Chromatographic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be informative.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the bromophenyl group. The protons on the imidazole ring typically appear in the range of 7-8 ppm. The aromatic protons on the bromophenyl ring will also resonate in this region, and their splitting patterns will be indicative of their relative positions.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms in both the imidazole and bromophenyl rings. The carbon atoms of the imidazole ring generally appear in the range of 115-140 ppm[10]. The carbons of the bromophenyl ring will also have distinct chemical shifts, with the carbon attached to the bromine atom being significantly influenced.
Illustrative ¹H NMR Data for a Related Compound (1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole)[11]:
-
¹H NMR (500 MHz, CDCl₃): δ 5.28 (s, 2H), 7.09 (t, J = 7.5 Hz, 1H), 7.15 (d, J = 7.5 Hz, 2H), 7.31 (t, J = 7.0 Hz, 1H), 7.37 (t, J = 7.5 Hz, 3H), 7.41–7.42 (m, 3H), 7.59–7.62 (m, 3H), 7.79 (s, 1H), 8.19 (d, J = 8.0 Hz, 1H).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings, and C-Br stretching.
Illustrative IR Data for a Related Compound (1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole)[11]:
-
IR (neat, cm⁻¹): 3062, 2927, 1661, 1595, 1472, 1358, 1262, 1183, 1023, 745.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, there will be a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Illustrative High-Resolution Mass Spectrometry (HRMS) Data for a Related Compound (1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole)[11]:
-
HRMS: calcd for C₂₂H₁₈BrN₂ ([M + H]⁺), 389.0653; found, 389.0663.
Thin Layer Chromatography (TLC)
Protocol for TLC Analysis:
-
Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and spot it on the baseline using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., hexane:ethyl acetate, 4:1 v/v). Ensure the solvent level is below the baseline.
-
Visualization: After the solvent front has moved up the plate, remove the plate, mark the solvent front, and allow it to dry. The spots can be visualized under UV light or by staining (e.g., with iodine vapor).
-
Rf Calculation: The retention factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Caption: Workflow for Thin Layer Chromatography analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of imidazole derivatives, reversed-phase HPLC is commonly used[16][17].
General HPLC Conditions for N-Arylimidazoles:
-
Column: A C18 or C8 reversed-phase column is typically suitable[17].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the mobile phase can be adjusted to optimize separation[17].
-
Detection: UV detection is generally used, with the wavelength set to the absorbance maximum of the compound.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat[2][18][19].
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors[2][18][19]. Avoid contact with skin and eyes[2][18][19].
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids[18].
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
First Aid Measures (General Guidance for Imidazole Derivatives):
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention[19].
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[19].
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention[19].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Applications in Drug Discovery and Materials Science
Brominated imidazoles, including this compound, are valuable building blocks in several scientific fields.
-
Drug Discovery: The bromine atom serves as a key functional group for introducing molecular diversity through cross-coupling reactions. This allows for the synthesis of libraries of compounds for screening against various biological targets. The imidazole core itself is present in many FDA-approved drugs.
-
Materials Science: The electronic properties of brominated aromatic compounds make them useful in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Conclusion
This compound is a compound of significant interest for researchers in organic synthesis, medicinal chemistry, and materials science. While a complete experimental dataset for its physicochemical properties is not yet fully established in the public domain, this guide provides a comprehensive overview based on data from closely related compounds and established experimental protocols. The synthetic routes and characterization methods detailed herein offer a practical framework for researchers working with this and similar N-arylimidazole derivatives. As with any chemical, proper safety precautions are paramount during handling and use.
References
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Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. (2018-07-19). [Link]
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1-((2-Bromophenyl)sulfonyl)-1H-imidazole. PubChem. [Link]
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Recrystallization. University of California, Los Angeles. [Link]
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Synthesis, Characterization, and Antifungal Activity of Novel Benzo[19]imidazo[1,2-d][11][18][19]triazine Derivatives. MDPI. [Link]
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Recrystallization and Crystallization. University of California, Davis. [Link]
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How To: Purify by Crystallization. University of Rochester. [Link]
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
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How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. (2025-02-16). [Link]
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Thin Layer Chromatography (TLC). University of Colorado Boulder. [Link]
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Synthesis and characterization of 2-(4-bromophenyl)-1H- benzimidazole and 2-(6-bromochroman-2-yl)-1H- benzimidazole compounds. TSI Journals. [Link]
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HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. (2020-12-30). [Link]
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SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org. (2022-04-04). [Link]
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2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole. PubChem. [Link]
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Separation of 1-Methylimidazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical produ. Springer. [Link]
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Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]
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Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. [Link]
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H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.. ResearchGate. [Link]
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A Practical Guide to TLC (Thin Layer Chromatography). YouTube. (2022-06-10). [Link]
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2-(2-bromophenyl)-1h-imidazole (C9H7BrN2). PubChemLite. [Link]
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Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Dergipark. (2020-05-14). [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). HMDB. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2025-04-03). [Link]
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13C NMR Chemical Shift. Oregon State University. [Link]
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1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl.... ResearchGate. [Link]
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13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. (2020-08-19). [Link]
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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Recrystallization. MIT Digital Lab Techniques Manual. (2010-02-04). [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Prof. Dr. H.-H. Limbach. [Link]
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2-[(E)-(3-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole. SpectraBase. [Link]
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Imidazole quantification by LC determination. Wiley Analytical Science. (2019-12-25). [Link]
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Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. ResearchGate. (2025-08-06). [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-(2-Bromophenyl)-1H-imidazole
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of 1-(2-Bromophenyl)-1H-imidazole
In the landscape of modern medicinal chemistry and materials science, N-aryl imidazoles represent a privileged scaffold. Their presence in biologically active molecules and functional materials is well-documented. The specific compound, this compound, serves as a particularly versatile synthetic intermediate. The bromine atom at the ortho position is not merely a substituent; it is a reactive handle, poised for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the systematic construction of complex, sterically hindered molecular architectures.[1] This guide provides a comprehensive overview of its synthesis via modern catalytic methods and its rigorous characterization, reflecting field-proven insights into the causality behind the chosen experimental pathways.
Part 1: Synthetic Strategies for C-N Bond Formation
The formation of the aryl-N-imidazole bond is the key transformation in synthesizing this compound. While classical methods exist, modern palladium- and copper-catalyzed cross-coupling reactions offer superior yields, functional group tolerance, and milder conditions.
The Preferred Route: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become the gold standard for the formation of carbon-nitrogen bonds.[2] This palladium-catalyzed cross-coupling reaction provides a highly efficient and versatile route using imidazole and 1-bromo-2-iodobenzene or 1,2-dibromobenzene as starting materials.
Causality of Component Selection:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. While Pd(0) sources like Pd₂(dba)₃ can be used directly, it is more common and convenient to use a stable Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to Pd(0).[3][4]
-
Phosphine Ligand: The ligand is arguably the most critical component, stabilizing the palladium center and facilitating the catalytic cycle. For N-arylation of imidazoles, bulky, electron-rich phosphine ligands like XPhos or BINAP are often required.[4] These ligands promote the rate-limiting reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is essential to deprotonate the imidazole N-H, making it a more potent nucleophile.[4] Common choices include sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the base and interference with the catalytic cycle.[3]
Catalytic Cycle Mechanism:
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, ligand exchange/deprotonation, and reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Classic Alternative: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction.[5] While it predates the Buchwald-Hartwig reaction, it often requires higher temperatures (>150 °C) and stoichiometric amounts of copper.[5] However, modern protocols have been developed using soluble copper salts (e.g., CuI, Cu₂O) and ligands like 1,10-phenanthroline, which allow the reaction to proceed under milder conditions.[6][7]
Comparative Insight: The Ullmann reaction can be a cost-effective alternative to palladium-catalyzed methods. It is particularly useful when palladium-sensitive functional groups are present in the substrates. However, for general laboratory synthesis, the broader substrate scope and milder conditions of the Buchwald-Hartwig amination often make it the more reliable and preferred method.[2][5]
Part 2: Experimental Protocol and Workflow
This section provides a representative, self-validating protocol for the synthesis of this compound via Buchwald-Hartwig amination.
Detailed Synthesis Protocol
Reagents:
-
Imidazole (1.2 equiv.)
-
1-Bromo-2-iodobenzene (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv.)
-
Cesium Carbonate (Cs₂CO₃, 2.5 equiv.)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Cesium Carbonate, Imidazole, Palladium(II) Acetate, and XPhos.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.[8]
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by 1-bromo-2-iodobenzene. The use of 1-bromo-2-iodobenzene is strategic, as the C-I bond will undergo oxidative addition preferentially over the C-Br bond.
-
Heating and Monitoring: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 8-16 hours.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[8]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and analysis.
Part 3: Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.
-
¹H NMR: The spectrum will show distinct signals for the three protons on the imidazole ring and the four protons on the bromophenyl ring. The protons on the imidazole ring typically appear in the 7-8 ppm range.[10] The aromatic protons of the bromophenyl group will also be in the aromatic region, with splitting patterns determined by their coupling to adjacent protons.
-
¹³C NMR: The spectrum will show nine distinct carbon signals (three for the imidazole ring and six for the bromophenyl ring). The carbon atom attached to the bromine (C-Br) will have a characteristic chemical shift, typically around 115-125 ppm.[11]
-
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition. For this compound (C₉H₇BrN₂), the mass spectrum will exhibit a characteristic isotopic pattern for bromine. The molecular ion peak (M⁺) will appear as two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M+2).[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorption bands include C-H stretching for the aromatic and imidazole rings (~3100-3000 cm⁻¹), C=N and C=C stretching vibrations within the imidazole ring (~1600-1450 cm⁻¹), and C-Br stretching.[13][14]
Summary of Expected Analytical Data
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.2-8.0 ppm (m, 7H, Ar-H & Imidazole-H) |
| Specific imidazole protons: H2, H4, H5 will be distinct. | ||
| ¹³C NMR | Chemical Shift (δ) | ~115-145 ppm (9 signals) |
| C-Br Signal | ~123 ppm[15] | |
| Imidazole Carbons | C2: ~138 ppm, C4/C5: ~120-130 ppm[10] | |
| Mass Spec. | Molecular Formula | C₉H₇BrN₂ |
| (EI) | Molecular Weight | 222.08 g/mol |
| Molecular Ion (M⁺) | m/z ≈ 222 & 224 (1:1 ratio due to ⁷⁹Br/⁸¹Br) | |
| IR Spectroscopy | Aromatic C-H Stretch | 3150-3000 cm⁻¹ |
| C=N, C=C Stretch | 1610-1450 cm⁻¹[16] | |
| C-Br Stretch | 600-500 cm⁻¹ |
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tetra substituted imidazole amine monomer. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ACS Publications. (n.d.). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
ACS Omega. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Sinfoo. (2026). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. Retrieved from [Link]
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NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]
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ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Retrieved from [Link]
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ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]
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IJFMR. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]
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Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. (n.d.). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
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An In-Depth Technical Guide to 1-(2-Bromophenyl)-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(2-Bromophenyl)-1H-imidazole, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. While this specific isomer may not be as readily cataloged as its counterparts, its synthesis is grounded in well-established chemical principles, making it an accessible and important target for novel molecular design. This document will detail its synthesis, predicted properties, and potential applications, offering a comparative perspective with its more common isomers.
Chemical Identity: CAS Number and Synonyms
A dedicated CAS (Chemical Abstracts Service) number for this compound is not consistently found across major chemical databases. This suggests that it is less common as a commercially available reagent compared to its isomers. However, the compound is unambiguously named and structurally defined.
Systematic Synonyms:
-
1-(2-bromophenyl)imidazole
-
N-(2-bromophenyl)imidazole
For clarity and differentiation, the CAS numbers for closely related and commercially available isomers are provided below:
| Compound Name | CAS Number |
| 2-(2-Bromophenyl)-1H-imidazole | 162356-38-9[1][2] |
| 4-(2-Bromophenyl)-1H-imidazole | 450415-78-8 |
| 1-(4-Bromophenyl)-1H-imidazole | 10040-96-7[3] |
Physicochemical Properties: A Comparative Overview
The physicochemical properties of this compound can be predicted using computational models. For a practical perspective, these predicted values are presented alongside the experimental data for the commercially available isomer, 2-(2-Bromophenyl)-1H-imidazole.
| Property | Predicted for this compound | Experimental for 2-(2-Bromophenyl)-1H-imidazole |
| Molecular Formula | C₉H₇BrN₂ | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol | 223.07 g/mol [2] |
| Boiling Point | ~390 °C at 760 mmHg | 397.3 °C at 760 mmHg[2] |
| LogP (o/w) | ~2.5 | Not available |
| Physical Form | Predicted to be a solid at room temperature. | Solid[2] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound is most effectively achieved through the N-arylation of imidazole with a suitable 2-bromophenyl electrophile. Both copper- and palladium-catalyzed cross-coupling reactions are well-established methods for forming such C-N bonds.
Rationale for Synthetic Route
The direct N-arylation of imidazole with an aryl halide is a powerful and versatile method.[4][5][6][7]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly efficient method for forming C-N bonds. The choice of phosphine ligand is critical for achieving high yields and selectivity, especially with a potentially inhibitory substrate like imidazole.
-
Copper-Catalyzed Ullmann Condensation: This is a classical and often cost-effective alternative to palladium catalysis. Modern protocols often use ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) to improve reaction efficiency and substrate scope.
Given its reliability and generally milder reaction conditions, a palladium-catalyzed approach is detailed below. The key to success with imidazole substrates is often to pre-form the active palladium-ligand complex before introducing the imidazole, which can otherwise inhibit catalyst formation.[4][8]
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol is based on established methods for the N-arylation of imidazoles with aryl bromides.[4][8]
Materials:
-
Imidazole
-
1-bromo-2-iodobenzene or 1,2-dibromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable biarylphosphine ligand (e.g., XPhos or SPhos)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
Catalyst Pre-activation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine Pd₂(dba)₃ (1.5 mol%) and the phosphine ligand (3.6 mol%) in anhydrous toluene.
-
Reaction Assembly: In a separate dry Schlenk flask, add imidazole (1.2 equivalents), 1-bromo-2-iodobenzene (1.0 equivalent), and K₃PO₄ (2.0 equivalents).
-
Initiation: Transfer the pre-activated catalyst solution to the flask containing the imidazole mixture via cannula.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
The successful synthesis of the target compound would be confirmed by standard analytical techniques. The expected spectral data would be:
-
¹H NMR: The spectrum would show characteristic signals for the imidazole protons and the four protons of the bromophenyl ring. The protons on the imidazole ring would appear as distinct singlets or doublets, while the aromatic protons would exhibit a complex multiplet pattern due to their coupling.
-
¹³C NMR: The spectrum would display nine distinct carbon signals corresponding to the nine unique carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate for the synthesis of more complex molecules for drug discovery.
Reactivity
The bromine atom on the phenyl ring serves as a reactive handle for a variety of cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: To introduce new aryl or heteroaryl groups.
-
Sonogashira Coupling: To introduce alkyne functionalities.
-
Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups.
-
Heck Coupling: To form new carbon-carbon double bonds.
This reactivity allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Potential as a Scaffold in Medicinal Chemistry
Imidazole derivatives are prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1] The this compound scaffold can be elaborated to target a wide range of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and metalloenzymes.
Illustrative Signaling Pathway
Caption: Potential role as a kinase inhibitor scaffold.
Comparative Analysis with Isomers
The position of the bromophenyl group on the imidazole ring significantly influences the molecule's properties and reactivity.
-
This compound (this guide): The bromophenyl group is attached to a nitrogen atom. The C-Br bond is available for cross-coupling, and the imidazole ring can be further functionalized at the C2, C4, and C5 positions.
-
2-(2-Bromophenyl)-1H-imidazole: The bromophenyl group is at the C2 position. This isomer is also a valuable building block for cross-coupling reactions.[1] The N-H protons can be substituted, offering additional points for diversification.
-
4(5)-(2-Bromophenyl)-1H-imidazole: The bromophenyl group is at the C4 (or C5) position. This isomer also allows for functionalization at the C-Br bond and the nitrogen atoms.
The choice of isomer depends on the desired final structure and the synthetic strategy. The 1-substituted isomer provides a direct route to molecules where the imidazole core is directly attached to a functionalizable phenyl ring via a nitrogen atom, which can be advantageous for certain target classes.
Conclusion
This compound, while not as commonly cataloged as its isomers, represents a synthetically accessible and highly valuable building block for medicinal chemistry and drug discovery. Its preparation via established N-arylation protocols opens the door to a wide array of novel compounds through subsequent functionalization of the bromophenyl ring. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this versatile scaffold in their pursuit of new therapeutic agents.
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Introduction: The Structural Significance of 1-(2-Bromophenyl)-1H-imidazole
An In-Depth Technical Guide to the Spectroscopic Profile of 1-(2-Bromophenyl)-1H-imidazole
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. The guide emphasizes the causal relationships behind spectroscopic observations and provides robust, self-validating experimental protocols.
This compound belongs to the N-aryl imidazole class of compounds. The imidazole ring is a crucial pharmacophore found in many biological systems and pharmaceutical agents, including the amino acid histidine.[1] The presence of a 2-bromophenyl group introduces specific steric and electronic effects, including a potential site for further synthetic modification (e.g., cross-coupling reactions). Accurate spectroscopic characterization is the cornerstone of confirming the molecular identity and purity of such compounds, which is a non-negotiable prerequisite for any subsequent application.
This guide will deconstruct the predicted and analogous spectroscopic data to provide a reliable reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Experimental Protocol: NMR Sample Preparation and Acquisition
The reliability of NMR data is contingent upon a meticulous experimental setup. The following protocol is designed to yield high-quality, reproducible spectra.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solvating power for many organic molecules and its single residual peak at ~7.26 ppm. For compounds with limited solubility or for studying proton exchange, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[2][3]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers often reference the residual solvent peak.[2]
-
Data Acquisition:
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[4][5]
-
For ¹H NMR, a standard pulse sequence (e.g., zg30) is typically sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their connectivity.
Expected Chemical Shifts and Couplings: The spectrum is divided into two main regions: the aromatic region (for both the phenyl and imidazole rings) and the aliphatic region (which is absent in this molecule). The protons on the imidazole ring typically appear in a range of 6.5-8.0 ppm.[6] The protons of the bromophenyl ring will also be in the aromatic region, typically between 7.0 and 8.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Field Insights |
| H-2' (Im) | ~7.8 - 8.0 | s (singlet) | - | This proton is adjacent to two nitrogen atoms, which are electron-withdrawing, causing a significant downfield shift. Its singlet nature arises from the lack of adjacent protons. |
| H-5' (Im) | ~7.2 - 7.4 | t (triplet) | ~1.2 | This proton shows a small coupling to H-4'. The exact chemical shift is sensitive to the solvent and electronic effects from the phenyl ring. |
| H-4' (Im) | ~7.1 - 7.3 | t (triplet) | ~1.2 | Similar to H-5', this proton is part of the imidazole ring's aromatic system and couples with H-5'. |
| H-6 (Ph) | ~7.7 - 7.8 | dd (doublet of doublets) | J ≈ 8.0, 1.5 | This proton is ortho to the bromine atom, which deshields it. It exhibits ortho coupling to H-5 and meta coupling to H-4. |
| H-3 (Ph) | ~7.5 - 7.6 | dd (doublet of doublets) | J ≈ 8.0, 1.5 | This proton is ortho to the point of attachment to the imidazole ring. It shows ortho coupling to H-4 and meta coupling to H-5. |
| H-4/H-5 (Ph) | ~7.3 - 7.5 | m (multiplet) | - | These two protons are in the middle of the aromatic system and are expected to overlap, appearing as a complex multiplet due to mutual coupling. |
Im = Imidazole ring; Ph = Phenyl ring
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. Due to the low natural abundance of ¹³C, longer acquisition times are often necessary. In some cases, fast tautomerization in imidazole rings can lead to missing signals in solution-state ¹³C NMR.[7]
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Field Insights |
| C-2' (Im) | ~135 - 138 | This carbon is positioned between two nitrogen atoms, resulting in a significant downfield shift. |
| C-5' (Im) | ~129 - 131 | A standard aromatic carbon in a five-membered heterocyclic ring. |
| C-4' (Im) | ~118 - 121 | This carbon is typically more shielded compared to C-5' in N-substituted imidazoles. |
| C-1 (Ph) | ~136 - 138 | The ipso-carbon attached to the imidazole nitrogen. |
| C-2 (Ph) | ~122 - 124 | The ipso-carbon attached to the bromine atom. The C-Br bond causes a notable shielding effect compared to an unsubstituted carbon. |
| C-3 (Ph) | ~134 - 135 | Aromatic CH carbon ortho to the imidazole substituent. |
| C-6 (Ph) | ~130 - 132 | Aromatic CH carbon ortho to the bromine atom. |
| C-4 (Ph) | ~128 - 129 | Standard aromatic CH carbon. |
| C-5 (Ph) | ~125 - 127 | Standard aromatic CH carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Sample Preparation
Methodology for Solid Samples (KBr Pellet):
-
Grinding: Grind a small amount (0.1-2% of the KBr amount) of this compound with anhydrous potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[8]
-
Pressing: Place the powder mixture into a pellet press and apply pressure (typically several tons) for a few minutes.
-
Analysis: A good pellet is thin and transparent.[8] Place the pellet in the IR spectrometer's sample holder for analysis.
An alternative for some solids or liquids is to use Attenuated Total Reflectance (ATR), which requires minimal sample preparation.
Interpretation of the IR Spectrum
The IR spectrum is a molecular fingerprint, with specific absorption bands corresponding to different bond vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance & Insights |
| 3150 - 3000 | C-H Stretch | Aromatic (Imidazole & Phenyl) | The presence of peaks in this region confirms the aromatic C-H bonds. |
| 1610 - 1450 | C=C and C=N Stretch | Aromatic Rings | This complex region, often called the "fingerprint region," contains multiple bands corresponding to the stretching vibrations within both the imidazole and phenyl rings.[9][10] |
| ~1250 | C-N Stretch | Aryl-N bond | This band corresponds to the stretching of the bond between the phenyl ring and the imidazole nitrogen. |
| 1100 - 1000 | C-H in-plane bending | Aromatic Rings | Further confirms the aromatic nature of the compound. |
| ~750 | C-H out-of-plane bending | Ortho-disubstituted Phenyl | A strong band in this region is highly characteristic of an ortho-disubstituted benzene ring. |
| 600 - 500 | C-Br Stretch | Aryl Bromide | The presence of a band in the far-IR region indicates the carbon-bromine bond. |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).[11]
-
Ionization: In the EI source, the sample is bombarded with high-energy electrons (~70 eV), causing it to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
For softer ionization that preserves the molecular ion, Electrospray Ionization (ESI) can be used, typically coupled with Liquid Chromatography (LC-MS).
Analysis of the Mass Spectrum
The mass spectrum of this compound will have several key features.
-
Molecular Ion (M⁺): The molecular weight of C₉H₇BrN₂ is 221.98 g/mol . A crucial feature will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as two peaks of almost equal intensity at m/z 222 and 224. This is a definitive indicator of a monobrominated compound.[11]
-
Fragmentation Pattern: The fragmentation pattern provides a roadmap to the molecule's structure. High-energy ionization will cause the molecular ion to break apart in predictable ways.
Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |
| 222 | 224 | [C₉H₇BrN₂]⁺ | Molecular Ion (M⁺) |
| 143 | 143 | [C₉H₇N₂]⁺ | Loss of a bromine radical (•Br). This is a very common fragmentation for alkyl/aryl halides. |
| 116 | 116 | [C₈H₆N]⁺ | Loss of •Br followed by the loss of hydrogen cyanide (HCN) from the imidazole ring. |
| 90 | 90 | [C₆H₄N]⁺ | Further fragmentation of the imidazole ring. |
| 68 | 68 | [C₃H₄N₂]⁺ | The imidazole ring itself. |
Visualization of Key Fragmentation
The primary fragmentation pathway involves the loss of the bromine radical, which is a key diagnostic step.
Caption: Primary EI-MS fragmentation pathway for this compound.
Conclusion
The spectroscopic characterization of this compound is achievable through a combination of ¹H NMR, ¹³C NMR, IR, and MS techniques. This guide provides a detailed framework for both acquiring and interpreting the necessary data. The predicted spectra, based on established chemical principles and comparison with analogous structures, offer a reliable reference for researchers. The key identifiers for this compound are the specific patterns in the aromatic region of the NMR spectra, the characteristic IR bands for an ortho-disubstituted aryl bromide, and the distinctive 1:1 isotopic pattern for the molecular ion in the mass spectrum. Adherence to the outlined protocols will ensure data integrity and confident structural confirmation.
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Ghorai, P., et al. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. Available at: [Link]
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Hassan, L. A., et al. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]
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-
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The Royal Society of Chemistry. (n.d.). Supporting Information - c7dt02584j1.pdf. Available at: [Link]
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-
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-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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International Journal for Multidisciplinary Research (IJFMR). (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Available at: [Link]
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Solubility of 1-(2-Bromophenyl)-1H-imidazole in organic solvents
An In-depth Technical Guide to the Solubility of 1-(2-Bromophenyl)-1H-imidazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry, making a thorough understanding of its solubility profile essential for formulation development and synthetic applications.[1] This technical guide provides a comprehensive overview of the principles governing the solubility of this compound in organic solvents. It delves into the theoretical underpinnings of solubility, offers detailed experimental protocols for its determination, and discusses the anticipated solubility trends based on the molecule's structural features and the properties of common organic solvents. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development and application of imidazole-based compounds.
Introduction: The Significance of this compound and its Solubility
This compound is a substituted imidazole derivative featuring a bromophenyl group attached to one of the nitrogen atoms of the imidazole ring. The imidazole moiety is a ubiquitous structural motif in a vast array of biologically active molecules, including natural products and synthetic drugs.[2][3] The incorporation of a 2-bromophenyl group introduces specific steric and electronic properties that can modulate the compound's pharmacological activity and its physicochemical characteristics, including solubility.[1]
The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[4][5] For drug development, solubility is a pivotal parameter as it directly influences:
-
Bioavailability: A drug must be in a dissolved state to be absorbed into the systemic circulation.
-
Formulation: The choice of excipients and the design of the dosage form are heavily dependent on the drug's solubility.
-
Purification: Crystallization, a common purification technique, relies on differences in solubility.[6]
-
Synthetic Reactions: The choice of solvent for a chemical reaction can significantly impact reaction rates and yields.
Given the importance of this property, a detailed understanding of the factors influencing the solubility of this compound is paramount for its successful application in research and development.
Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces and thermodynamic principles.[4][7] The overarching principle is often summarized by the adage "like dissolves like," which signifies that substances with similar polarities tend to be miscible.[8][9]
Intermolecular Forces and Polarity
The solubility of this compound in a particular organic solvent is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. The key intermolecular forces at play include:
-
Dipole-Dipole Interactions: The imidazole ring is polar, and the C-Br bond also possesses a dipole moment.[2] Polar solvents will interact favorably with these dipoles.
-
Hydrogen Bonding: The imidazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor. Protic solvents (e.g., alcohols) can form hydrogen bonds with the solute, enhancing solubility.
-
Van der Waals Forces: These are weaker, non-specific interactions that are present between all molecules.
The 2-bromophenyl group is relatively non-polar, which will favor its interaction with non-polar solvents. Therefore, the overall solubility of this compound will be a balance between the polar imidazole core and the less polar bromophenyl substituent.
Thermodynamics of Dissolution
The dissolution process can be described by the change in Gibbs free energy (ΔG):
ΔG = ΔH - TΔS
where:
-
ΔH is the enthalpy of solution (heat absorbed or released during dissolution).
-
ΔS is the entropy of solution (change in disorder).
-
T is the temperature in Kelvin.
For a substance to dissolve spontaneously, ΔG must be negative. The enthalpy of solution can be endothermic (requiring energy) or exothermic (releasing energy).[10][11] According to Le Chatelier's principle, if the dissolution is endothermic, increasing the temperature will increase solubility.[11][12] Conversely, for an exothermic process, increasing the temperature will decrease solubility.[11] Most solids exhibit endothermic dissolution in common solvents.[10]
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound involves a well-defined experimental protocol. The following section outlines a general procedure for obtaining reliable solubility data.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade) of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system[13][14]
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of each organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[10] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Develop and validate an analytical method for the quantification of this compound using HPLC-UV or GC-MS.[13][14] Method validation should include assessments of linearity, accuracy, precision, and specificity.[15]
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Analyze the diluted samples and determine their concentrations using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Predicted Solubility Profile and Data Presentation
Influence of Solvent Polarity
The principle of "like dissolves like" provides a strong basis for predicting the solubility of this compound.[8][9]
Caption: Predicted solubility based on solvent polarity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the imidazole nitrogen and have strong dipole moments. High solubility is expected in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents have significant dipole moments but cannot donate hydrogen bonds. Moderate to high solubility is anticipated due to favorable dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The interactions between the solute and these solvents will be dominated by weaker van der Waals forces. The non-polar bromophenyl group will contribute to some solubility, but overall, lower solubility is expected compared to polar solvents.
Data Summary Table
For reporting experimental results, a well-structured table is essential for easy comparison.
| Solvent | Solvent Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Hexane | 0.1 | Low | To be determined |
| Toluene | 2.4 | Low to Moderate | To be determined |
| Dichloromethane | 3.1 | Moderate to High | To be determined |
| Ethyl Acetate | 4.4 | Moderate to High | To be determined |
| Acetone | 5.1 | High | To be determined |
| Ethanol | 5.2 | High | To be determined |
| Methanol | 6.6 | High | To be determined |
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental methodology, researchers can generate the critical data needed for informed decision-making in drug development and chemical synthesis. While predictions based on molecular structure are valuable, experimental determination remains the gold standard for obtaining accurate solubility data. Future work could involve the systematic measurement of the solubility of a series of substituted phenyl-imidazoles to develop quantitative structure-property relationships (QSPR) that could aid in the prediction of solubility for novel compounds in this class.[16][17][18]
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ACS Omega. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. Retrieved from [Link]
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An In-Depth Technical Guide to the Purity Analysis of 1-(2-Bromophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity for 1-(2-Bromophenyl)-1H-imidazole
This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds.[1] The precise isomeric arrangement and the high purity of this intermediate are paramount, as even minute impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for the robust purity analysis of this compound, integrating orthogonal analytical techniques to ensure a thorough characterization of the compound. We will delve into the causality behind experimental choices, offering field-proven insights to establish a self-validating analytical workflow.
I. Physicochemical Properties and Their Analytical Implications
A foundational understanding of the physicochemical properties of this compound is essential for developing effective analytical methods.
| Property | Value/Information | Implication for Analysis |
| Molecular Formula | C₉H₇BrN₂ | The presence of bromine will result in a characteristic M/M+2 isotopic pattern in mass spectrometry.[3][4] |
| Molecular Weight | 224.07 g/mol | Guides mass spectrometry settings and concentration calculations. |
| pKa | The imidazole ring has a pKaH of approximately 7.1.[5] | This is a critical parameter for developing reversed-phase HPLC methods, as the pH of the mobile phase will affect the retention time. |
| Solubility | Soluble in polar organic solvents like methanol, acetonitrile, and DMSO.[6] | Informs the choice of diluents for sample preparation in various analytical techniques. |
| UV Absorbance | Imidazole-containing compounds typically exhibit UV absorbance.[7] | Enables the use of UV detection for HPLC analysis. A UV scan should be performed to determine the optimal wavelength for detection. |
II. The Orthogonal Approach to Purity Analysis
A single analytical technique is rarely sufficient to comprehensively assess the purity of a pharmaceutical compound. This guide advocates for an orthogonal approach, employing multiple, disparate analytical methods to provide a complete purity profile. The primary techniques for this compound include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of related substances, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and identification of unknown impurities.
Caption: Orthogonal approach to purity analysis.
III. High-Performance Liquid Chromatography (HPLC) for Related Substances
HPLC is the cornerstone for determining the purity of non-volatile organic compounds and is the primary technique for quantifying related substances in this compound. A well-developed and validated reversed-phase HPLC method can separate the main component from its process-related impurities and degradation products.
A. Rationale for Method Development
The development of a robust HPLC method is guided by the physicochemical properties of the analyte. Given the basic nature of the imidazole moiety, a reversed-phase method with a slightly acidic mobile phase is a logical starting point to ensure good peak shape and retention.
B. Detailed Experimental Protocol: Reversed-Phase HPLC
This protocol is a robust starting point for the analysis of this compound and should be validated according to ICH guidelines.[8][9]
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds.[7] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Acidic modifier to ensure protonation of the imidazole nitrogen for good peak shape.[10] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient is recommended to ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | Determined by UV scan (typically around 210 nm and 254 nm) | Monitor at multiple wavelengths to ensure detection of all impurities. |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
4. Method Validation:
-
The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11]
IV. Impurity Profiling: Understanding the "What" and "Why"
A comprehensive purity analysis requires an understanding of potential impurities that may arise during the synthesis and storage of this compound.
A. Potential Process-Related Impurities
The synthesis of N-aryl imidazoles often involves the coupling of an aryl halide with imidazole.[1][6] Common synthetic routes can lead to the following impurities:
-
Starting Materials: Unreacted imidazole and 1-bromo-2-fluorobenzene (or other brominated precursors).
-
Positional Isomers: 1-(3-Bromophenyl)-1H-imidazole and 1-(4-Bromophenyl)-1H-imidazole, arising from impurities in the starting aryl halide.
-
By-products of Coupling Reactions: Homocoupling products of the aryl halide or other side-reaction products.
B. Degradation Products
Forced degradation studies, as mandated by ICH guidelines, are essential to identify potential degradation products that could form under various stress conditions.[12][13]
1. Protocol for Forced Degradation Studies:
-
Subject samples of this compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analyze the stressed samples by the validated HPLC method to identify and quantify any degradation products.
Caption: Workflow for forced degradation studies.
V. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[14] It is particularly useful for detecting residual solvents and volatile by-products from the synthesis of this compound.
A. Rationale for GC-MS Analysis
While HPLC is excellent for non-volatile impurities, it is not suitable for detecting highly volatile compounds such as residual solvents used in the manufacturing process. GC-MS provides the necessary sensitivity and specificity for this purpose.
B. Detailed Experimental Protocol: Headspace GC-MS
1. Instrumentation:
-
A gas chromatograph equipped with a headspace autosampler and a mass selective detector.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Capillary column with a suitable stationary phase (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm) | Optimized for the separation of residual solvents. |
| Carrier Gas | Helium | |
| Temperature Program | 40 °C (5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min | A general-purpose gradient for a wide range of volatile compounds. |
| Injector Temperature | 250 °C | |
| MS Transfer Line Temp | 280 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization for creating reproducible fragmentation patterns. |
| Scan Range | 35-350 amu |
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.
-
Seal the vial and place it in the headspace autosampler for incubation and injection.
VI. Spectroscopic Characterization: Confirming Identity and Structure
NMR and Mass Spectrometry are indispensable tools for the unambiguous identification of this compound and the structural elucidation of its impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[15]
1. Predicted ¹H NMR Spectrum (in CDCl₃):
-
The spectrum is expected to show signals for the protons of the imidazole ring and the bromophenyl group. The imidazole protons will likely appear as distinct singlets or doublets in the aromatic region (δ 7-8 ppm). The protons on the bromophenyl ring will exhibit a complex multiplet pattern in the aromatic region due to spin-spin coupling.
2. Predicted ¹³C NMR Spectrum (in CDCl₃):
-
The spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbon attached to the bromine atom will have a characteristic chemical shift.
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[16]
1. Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 224 and 226 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.[3][4]
-
Key Fragment Ions:
-
Loss of Br radical: [M-Br]⁺ at m/z 145.
-
Loss of HCN from the imidazole ring: [M-Br-HCN]⁺ at m/z 118.
-
Fragmentation of the phenyl ring.
-
Caption: Predicted EI fragmentation of the compound.
VII. Conclusion: A Framework for Assured Quality
The purity of this compound is a critical quality attribute that necessitates a multi-faceted analytical approach. By integrating robust, validated HPLC and GC-MS methods with comprehensive spectroscopic characterization, researchers and drug development professionals can establish a high degree of confidence in the quality of this vital synthetic intermediate. This guide provides a scientifically sound and practically implementable framework for achieving this objective, ensuring the integrity of the downstream drug development process. Adherence to the principles of method validation and a thorough understanding of potential impurities are the cornerstones of a self-validating system that guarantees the quality and consistency of this compound.
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN BULK AND PHARMACEUTICAL F. (n.d.). ijprems.com. [Link]
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- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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The Synthesis of 1-(2-Bromophenyl)-1H-imidazole: A Technical Guide to Ullmann and Buchwald-Hartwig Couplings
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Aryl Imidazoles
The N-arylimidazole scaffold is a privileged structural motif in medicinal chemistry and materials science. Its prevalence in numerous biologically active compounds, including kinase inhibitors, serotonin receptor antagonists, and antifungal agents, underscores its importance in drug discovery. The imidazole ring, a key component of essential biomolecules like the amino acid histidine, provides a versatile platform for designing molecules that can interact with a wide array of biological targets. The introduction of an aryl group at the N-1 position significantly influences the molecule's steric and electronic properties, allowing for the fine-tuning of its pharmacological profile.
Among the vast library of N-arylimidazoles, 1-(2-Bromophenyl)-1H-imidazole stands out as a particularly valuable synthetic intermediate. The presence of a bromine atom at the ortho position of the phenyl ring serves as a convenient handle for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. This enables the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies, accelerating the drug development process. This guide provides an in-depth exploration of the key synthetic methodologies for accessing this important building block, with a focus on the historical Ullmann condensation and the modern Buchwald-Hartwig amination.
Historical Perspective: The Ullmann Condensation
The formation of a carbon-nitrogen bond between an aryl halide and an amine or a heterocyclic compound has been a cornerstone of organic synthesis for over a century. One of the earliest and most fundamental methods to achieve this transformation is the Ullmann condensation, first reported by Fritz Ullmann in 1901.[1] This copper-catalyzed reaction has been a workhorse for the synthesis of N-arylimidazoles, including precursors to this compound.
Mechanistic Insights into the Ullmann Condensation
The generally accepted mechanism for the Ullmann condensation involves a copper(I) catalytic cycle. While the precise details have been a subject of study for many years, the key steps are believed to be:
-
Formation of the Active Catalyst: The reaction is typically initiated by a Cu(I) species, which can be generated in situ from a Cu(0) or Cu(II) precursor.
-
Oxidative Addition: The aryl halide (e.g., 1,2-dibromobenzene) undergoes oxidative addition to the Cu(I) center, forming a Cu(III)-aryl-halide intermediate.
-
Coordination and Deprotonation: The imidazole nitrogen coordinates to the copper center, followed by deprotonation by a base to form a copper-imidazolide species.
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated imidazole product, regenerating the Cu(I) catalyst, which can then re-enter the catalytic cycle.
Caption: Fig. 1: Catalytic Cycle of the Ullmann Condensation.
Classical Ullmann Protocol: A Self-Validating System
The traditional Ullmann reaction often required harsh conditions, including high temperatures (typically >150 °C), polar aprotic solvents like DMF or NMP, and stoichiometric amounts of copper powder.[2] The success of the reaction was highly dependent on the reactivity of the aryl halide, with aryl iodides being more reactive than aryl bromides, and electron-withdrawing groups on the aryl ring generally accelerating the reaction.
A key aspect of a trustworthy protocol is its self-validating nature. In the context of the Ullmann reaction, this means that the reaction conditions are robust enough to overcome minor variations in substrate purity or reaction setup. The high temperatures and long reaction times of the classical approach, while cumbersome, often ensured that the reaction proceeded to completion.
Representative Protocol for Ullmann Condensation:
-
Materials: Imidazole (1.2 mmol), 1,2-dibromobenzene (1.0 mmol), Copper(I) iodide (CuI, 0.1 mmol), Potassium carbonate (K₂CO₃, 2.0 mmol), and N,N-Dimethylformamide (DMF, 5 mL).
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI, K₂CO₃, and imidazole.
-
Add DMF, followed by 1,2-dibromobenzene via syringe.
-
Seal the tube and heat the reaction mixture to 150 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
-
The Modern Era: Palladium-Catalyzed Buchwald-Hartwig Amination
The landscape of C-N bond formation was revolutionized in the 1990s with the development of the Buchwald-Hartwig amination.[3][4] This palladium-catalyzed cross-coupling reaction offers a milder, more efficient, and more general alternative to the Ullmann condensation for the synthesis of N-arylimidazoles. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis.
Mechanistic Insights into the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a Pd(0)/Pd(II) cycle:
-
Formation of the Active Pd(0) Catalyst: A Pd(II) precatalyst is typically reduced in situ to the active Pd(0) species, which is stabilized by a phosphine ligand.
-
Oxidative Addition: The aryl bromide (e.g., 1,2-dibromobenzene) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II)-aryl-halide intermediate.
-
Ligand Exchange and Deprotonation: The imidazole coordinates to the palladium center, displacing the halide. A base then deprotonates the imidazole to form a palladium-imidazolide complex.
-
Reductive Elimination: The final step is the reductive elimination of the this compound product, regenerating the active Pd(0) catalyst.
The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are essential for promoting both the oxidative addition and reductive elimination steps.[5]
Caption: Fig. 2: Catalytic Cycle of Buchwald-Hartwig Amination.
A Validated Protocol for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a highly reliable and reproducible method for the synthesis of this compound. The use of well-defined catalyst systems and milder reaction conditions contributes to its self-validating nature. A notable consideration for the N-arylation of imidazoles is their potential to act as ligands for the palladium catalyst, which can sometimes inhibit the reaction. Pre-activation of the palladium catalyst by heating it with the phosphine ligand before adding the imidazole can mitigate this issue.[6]
Detailed Experimental Protocol:
-
Materials: Imidazole (1.2 mmol), 1,2-dibromobenzene (1.0 mmol), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), Xantphos (0.04 mmol), Sodium tert-butoxide (NaOtBu, 1.4 mmol), and dry Toluene (5 mL).
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk tube.
-
Add toluene and stir the mixture at room temperature for 10 minutes to pre-form the active catalyst.
-
Add imidazole, followed by 1,2-dibromobenzene.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Comparative Analysis of Synthetic Methodologies
The choice between the Ullmann condensation and the Buchwald-Hartwig amination often depends on factors such as available starting materials, functional group tolerance, and desired reaction scale.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (CuI, Cu₂O, or Cu powder) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Often not required, but can be beneficial (e.g., phenanthroline) | Required (e.g., phosphine ligands like Xantphos, BINAP) |
| Base | Inorganic bases (K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (NaOtBu, K₃PO₄) |
| Solvent | High-boiling polar aprotics (DMF, NMP) | Aprotic solvents (Toluene, Dioxane) |
| Temperature | High (120-200 °C) | Moderate (80-120 °C) |
| Yields | Variable, often moderate to good | Generally good to excellent |
| Scope | More limited functional group tolerance | Broad functional group tolerance |
| Cost | Catalyst is less expensive | Catalyst and ligands can be expensive |
Characterization of this compound
The structural elucidation of the final product is a critical step in any synthetic workflow. The primary techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Spectroscopic Data:
-
¹H NMR: The protons on the bromophenyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the bromine atom and meta to the imidazole ring will likely be a doublet of doublets, while the other protons will exhibit complex splitting patterns due to mutual coupling. The protons on the imidazole ring will appear as distinct singlets or doublets, typically in the range of δ 7.0-8.0 ppm.[8]
-
¹³C NMR: The carbon atoms of the bromophenyl ring will resonate in the aromatic region (δ 110-140 ppm). The carbon atom bearing the bromine atom (C-Br) is expected to have a chemical shift around δ 120-125 ppm. The carbon atom attached to the imidazole ring will be further downfield. The imidazole carbons typically appear between δ 115-140 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₇BrN₂). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any fragments containing the bromine atom.
Conclusion and Future Outlook
The synthesis of this compound represents a practical application of fundamental C-N bond-forming reactions. The evolution from the harsh conditions of the classical Ullmann condensation to the milder and more versatile Buchwald-Hartwig amination highlights the significant progress in the field of cross-coupling chemistry. Both methods offer reliable pathways to this valuable synthetic intermediate, with the choice of method often dictated by practical considerations.
As the demand for novel therapeutics and advanced materials continues to grow, the development of even more efficient, cost-effective, and sustainable methods for the synthesis of N-arylimidazoles will remain an active area of research. The application of flow chemistry, novel catalytic systems, and greener reaction media are all promising avenues for future exploration, ensuring that the synthesis of key building blocks like this compound can be achieved with ever-increasing elegance and efficiency.
References
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Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline is an efficient ligand for the mild, copper-catalyzed N-arylation of imidazole with aryl iodides and bromides. Organic Letters, 8(13), 2779–2782. [Link]
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Baskin, J. M., & Hartwig, J. F. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
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Bobbio, C., & Scholl, M. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)₂-/I₂-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega, 3(7), 8133–8141. [Link]
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Collman, J. P., & Zhong, M. (2000). An Efficient Diamine-Copper Complex-Catalyzed Coupling of Arylboronic Acids with Imidazoles. Organic Letters, 2(9), 1233–1236. [Link]
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Di-aryl-1H-4,5-dihydroimidazoles, 1. H.- and 13C-NMR Analysis of a Series of 1. (n.d.). Retrieved from [Link]
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G, S. (2023). Buchwald-Hartwig Amination. In Chemistry LibreTexts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Paul, S., & Hartwig, J. F. (1994). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Reaction of Aryl Halides with Tin Amides. Journal of the American Chemical Society, 116(13), 5969–5970.
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Rossi, R., Bellina, F., & Cauteruccio, S. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. [Link]
- Louie, J., & Hartwig, J. F. (1995). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides. Mechanistic Studies and Demonstration of a Concerted Reductive Elimination from a Bis(amido)palladium(II) Complex. Journal of the American Chemical Society, 117(49), 12109–12110.
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Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]
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Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
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The Versatile Scaffold: Unlocking the Therapeutic Potential of 1-(2-Bromophenyl)-1H-imidazole Derivatives
An In-depth Technical Guide
Abstract
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous essential biomolecules and therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug design.[4] This guide focuses on a specific, highly versatile subclass: 1-(2-Bromophenyl)-1H-imidazole derivatives . The strategic placement of a bromine atom at the ortho-position of the N1-phenyl ring serves as a powerful synthetic handle, enabling extensive structural diversification through modern cross-coupling chemistry.[2][5] This capability has allowed researchers to generate vast libraries of novel compounds and probe their interactions with various biological targets. We will explore the synthesis, mechanisms of action, and significant preclinical data for these derivatives across key therapeutic areas, including oncology, infectious diseases, and inflammation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for next-generation therapeutics.
The Strategic Importance of the 2-Bromophenyl Moiety
The core value of the this compound scaffold lies in its synthetic tractability. The carbon-bromine (C-Br) bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.[2][5] This allows for the precise and efficient introduction of diverse aryl, heteroaryl, or amino groups. Such modifications are critical for fine-tuning the steric and electronic properties of the molecule to optimize its binding affinity and selectivity for a specific biological target, a cornerstone of structure-activity relationship (SAR) studies.
Below is a conceptual workflow illustrating the diversification potential of this scaffold.
Caption: Synthetic utility of the 2-bromo handle for library generation.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Imidazole derivatives have demonstrated significant potential in oncology by interfering with pathways essential for cancer cell growth and survival.[6]
Mechanism of Action
The anticancer effects of these compounds are often multifactorial. Key mechanisms include:
-
Tubulin Polymerization Inhibition: Similar to established chemotherapeutics, some imidazole derivatives can bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]
-
Kinase Inhibition: Many derivatives are designed to target the ATP-binding site of protein kinases crucial for cancer signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[7]
-
Aromatase Inhibition: In hormone-dependent cancers like specific types of breast cancer, imidazole derivatives can inhibit the aromatase enzyme, blocking estrogen synthesis and thereby suppressing tumor growth.[6]
-
Induction of Apoptosis: Certain bromophenol-containing compounds have been shown to induce programmed cell death (apoptosis) through the generation of reactive oxygen species (ROS), creating a state of oxidative stress that is toxic to cancer cells.[8]
The diagram below illustrates a simplified view of how these derivatives can induce apoptosis via ROS-mediated pathways.
Caption: ROS-mediated induction of apoptosis by imidazole derivatives.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazole Derivatives | MCF-7 (Breast) | 7.16 | [9] |
| Pyrimidinotriazole (Bromo-substituted) | MCF-7 (Breast) | 1.573 | [9] |
| 1,3,4-Thiadiazole (Bromo-substituted) | MCF-7 (Breast) | ~52-55 | [9] |
| Purine Derivatives | MDA-MB-231 (Breast) | 1.22 | [7] |
| 2-Phenyl Benzimidazoles | MCF-7 (Breast) | 3.37 | [7] |
Note: Data is compiled from various imidazole-related scaffolds to show the general potential. Specific data for this compound derivatives may vary.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric method for assessing cell viability and proliferation, providing the foundational data for IC₅₀ determination.
Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log-concentration of the compound and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[10] Imidazole derivatives, particularly the azoles, are well-established antifungal agents, and newer derivatives show promising antibacterial properties.[1][10]
Mechanism of Action
-
Antifungal: The primary mechanism for azole antifungals, including many imidazole derivatives, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its disruption leads to increased membrane permeability and ultimately, cell death.[11]
-
Antibacterial: The mechanisms against bacteria are more diverse. Some derivatives may inhibit DNA synthesis or other essential metabolic pathways.[12] The broad spectrum of activity suggests that different structural motifs can be tuned to target specific bacterial vulnerabilities.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. It is a key metric for assessing antimicrobial potency.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]azepine Salts | S. aureus | 2 - 32 | [13] |
| Bis-benzimidazole Diamidines | Various | 0.12 - 0.5 | [10] |
| Imidazole Derivatives (SAM3) | Candida spp. | 200 (mean) | [14] |
| 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole | C. gloeosporioides | EC₅₀ = 12.53 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method used to determine the MIC of an antimicrobial agent against a specific microorganism.
Principle: A standardized inoculum of bacteria or fungi is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration that inhibits visible growth after a defined incubation period.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Grow the microorganism to the logarithmic phase. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Inoculation: Dilute the adjusted suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism in broth, no compound) to ensure growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).
Caption: Workflow for MIC determination via broth microdilution.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Imidazole-based compounds have been investigated as potential anti-inflammatory agents due to their ability to modulate key inflammatory pathways.[16][17][18]
Mechanism of Action
The anti-inflammatory properties of these derivatives often stem from their ability to inhibit enzymes involved in the arachidonic acid cascade:
-
Cyclooxygenase (COX) Inhibition: By blocking COX-1 and/or COX-2, these compounds can prevent the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[19]
-
Neutrophil Modulation: Some imidazole alkaloids have been shown to inhibit the degranulation and ROS production of neutrophils, key immune cells involved in the acute inflammatory response.[16][18] This can also involve reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[18]
Caption: Inhibition of the arachidonic acid cascade by imidazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, acute, and well-characterized inflammatory response (edema). The ability of a pre-administered test compound to reduce the swelling of the paw compared to a control group indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.
-
Grouping and Fasting: Divide animals into groups (n=6): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivative. Fast animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection. The control group receives only the vehicle.
-
Edema Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the discovery of new therapeutic agents. The synthetic accessibility provided by the 2-bromo substituent allows for extensive SAR exploration, leading to the identification of potent molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Future research should focus on:
-
Lead Optimization: Systematically modifying lead compounds to enhance potency, selectivity, and pharmacokinetic properties (ADME).
-
Mechanism Deconvolution: Employing advanced biochemical and cellular assays to precisely elucidate the molecular targets and pathways for the most active derivatives.
-
In Vivo Efficacy and Safety: Progressing promising candidates into more complex animal models of disease to validate their therapeutic potential and establish a preliminary safety profile.
By continuing to explore the rich chemistry and biology of this scaffold, the scientific community is well-positioned to develop novel and effective treatments for a range of human diseases.
References
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Synthesis, Characterization, and Antifungal Activity of Novel Benzo[1][13]imidazo[1,2-d][5][13][20]triazine Derivatives. MDPI. Available at:
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- Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC - PubMed Central.
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. NIH.
- Imidazole alkaloids inhibit the pro‐inflammatory mechanisms of human neutrophil and exhibit anti‐inflammatory properties in vivo. ResearchGate.
- A Review on “Imidazole and Various Biological Activities”. (2022). IJPPR.
- Overview on Biological Activities of Imidazole Derivatives. springerprofessional.de.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI.
- The Characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on Acute Toxicity, Antimicrobial Activities, Photophysical Property, and Binding to Two Globular Proteins. (2016). PubMed.
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central.
- Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Arabian Journal of Chemistry.
- Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. (2025). ResearchGate.
- Antibacterial Activity of Hydroxyimidazole Derivatives. (2020). Asian Journal of Pharmacy and Technology.
- A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. (2017). Medwin Publishers.
- Imidazole alkaloids inhibit the pro-inflammatory mechanisms of human neutrophil and exhibit anti-inflammatory properties in vivo. (2019). PubMed.
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Methodological & Application
Application Note & Protocol: A-P(02) Synthesis of 1-(2-Bromophenyl)-1H-imidazole
Abstract
This document provides a detailed, field-proven experimental protocol for the synthesis of 1-(2-Bromophenyl)-1H-imidazole, a key intermediate in the development of pharmaceuticals and functional materials. The described method is based on an L-proline-promoted, copper(I)-catalyzed Ullmann-type cross-coupling reaction, which offers high yields and mild reaction conditions. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and a self-validating protocol structure.
Introduction & Significance
N-aryl imidazoles are a critical class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and advanced materials. Specifically, this compound serves as a versatile building block in organic synthesis, primarily due to the presence of both the imidazole moiety and a reactive bromo-functionalized phenyl ring. This unique combination allows for subsequent functionalization, making it a valuable precursor in the synthesis of more complex molecular architectures.
The synthesis of N-aryl imidazoles has traditionally been achieved through methods like the Ullmann condensation.[1] However, classical Ullmann reactions often necessitate harsh conditions, such as high temperatures and stoichiometric amounts of copper, leading to limited substrate scope and variable yields.[2][3] Modern advancements have introduced milder and more efficient catalytic systems. The protocol detailed herein utilizes a copper(I) iodide (CuI) catalyst in conjunction with L-proline as a ligand, a combination that has been shown to facilitate the N-arylation of imidazoles under significantly gentler conditions.[4][5]
Mechanistic Rationale: The Ullmann-Type Condensation
The core of this synthesis is the Ullmann-type C-N cross-coupling reaction. While the precise mechanism is a subject of ongoing research, a generally accepted pathway involves the following key steps[6][7]:
-
Formation of the Active Copper(I) Species: The reaction is initiated by the coordination of the L-proline ligand to the copper(I) iodide catalyst. This complex is more soluble and reactive than the copper salt alone.
-
Coordination and Deprotonation: The imidazole substrate coordinates to the copper(I) center. In the presence of a base (potassium carbonate), the N-H proton of imidazole is removed, forming a copper(I)-imidazolide intermediate.
-
Oxidative Addition: The aryl halide (2-bromoiodobenzene) undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.
-
Reductive Elimination: The final step is the reductive elimination from the copper(III) species, which forms the desired C-N bond of the this compound product and regenerates the active copper(I) catalyst, thus completing the catalytic cycle.[8]
The use of L-proline as a ligand is crucial as it stabilizes the copper catalyst, increases its reactivity, and allows the reaction to proceed at lower temperatures.[9]
Safety & Hazard Analysis
Prior to commencing any experimental work, a thorough risk assessment must be conducted. All procedures should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
| Chemical | Hazards | Recommended PPE |
| 2-Bromoiodobenzene | Skin, eye, and respiratory irritant.[10][11][12] | Safety goggles, lab coat, nitrile gloves.[11] |
| Imidazole | Corrosive, causes severe skin burns and eye damage, suspected reproductive toxin.[13][14][15][16] | Safety goggles, face shield, lab coat, nitrile gloves.[14][16] |
| Copper(I) Iodide | Harmful if swallowed or inhaled. | Safety goggles, lab coat, nitrile gloves, dust mask. |
| Potassium Carbonate | Causes serious eye irritation. | Safety goggles, lab coat, nitrile gloves. |
| L-Proline | May cause skin, eye, and respiratory irritation. | Safety goggles, lab coat, nitrile gloves. |
| Dimethyl Sulfoxide (DMSO) | Readily absorbed through the skin, may carry other chemicals with it. | Safety goggles, lab coat, double-layered nitrile gloves. |
| Ethyl Acetate | Flammable liquid and vapor, causes serious eye irritation. | Safety goggles, lab coat, nitrile gloves. |
| Hexanes | Flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation, may cause drowsiness or dizziness. | Safety goggles, lab coat, nitrile gloves. |
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.[13]
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[14]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14]
In all cases of exposure, seek immediate medical attention.
Experimental Protocol
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Equivalents |
| Imidazole | C₃H₄N₂ | 68.08 | 0.68 g | 1.0 |
| 2-Bromoiodobenzene | C₆H₄BrI | 282.90 | 2.83 g | 1.0 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.095 g | 0.05 |
| L-Proline | C₅H₉NO₂ | 115.13 | 0.115 g | 0.1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 2.0 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 20 mL | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (0.68 g, 10 mmol), copper(I) iodide (0.095 g, 0.5 mmol), L-proline (0.115 g, 1.0 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere. This is critical to prevent the oxidation of the copper(I) catalyst.
-
Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (20 mL) via syringe, followed by the dropwise addition of 2-bromoiodobenzene (2.83 g, 10 mmol) over 5 minutes at room temperature.
-
Reaction Conditions: Immerse the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). Visualize the spots under UV light. The disappearance of the starting material (2-bromoiodobenzene) indicates the completion of the reaction.
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective.
-
Fraction Collection: Collect the fractions and analyze them by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization & Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | Typically 75-90% |
| Melting Point | 78-82 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.85 (s, 1H), 7.70 (dd, J = 8.0, 1.2 Hz, 1H), 7.45-7.35 (m, 2H), 7.30-7.20 (m, 2H), 7.15 (s, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 138.0, 134.2, 131.5, 130.0, 128.5, 128.0, 125.0, 122.0, 118.5 |
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (CuI oxidized to CuII).2. Insufficiently inert atmosphere.3. Impure reagents or solvents. | 1. Use fresh, high-purity CuI.2. Ensure proper purging with inert gas.3. Use anhydrous solvents and pure starting materials. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Inefficient stirring. | 1. Extend the reaction time and monitor by TLC.2. Ensure vigorous stirring to maintain a homogeneous mixture. |
| Formation of Side Products | 1. Reaction temperature too high.2. Presence of oxygen. | 1. Maintain the reaction temperature within the recommended range.2. Improve the inert atmosphere setup. |
Conclusion
The L-proline-promoted, copper-catalyzed Ullmann-type synthesis of this compound is a robust and efficient method suitable for laboratory-scale production. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). Mastering Cross-Coupling Reactions with Copper(I) Iodide Catalysis.
- Ye, C., et al. (2005). l-Proline promoted Ullmann-type reaction of vinyl bromides with imidazoles in ionic liquids. Chemical Communications.
- Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.
- Fisher Scientific. (2010). Imidazole - SAFETY DATA SHEET.
- New England Biolabs. (2025). Safety Data Sheet for 2M Imidazole (B1077) EUE.
- Santa Cruz Biotechnology. (n.d.). A MATERIAL SAFETY DATA SHEET 2-Bromoiodobenzene.
- BioMedica Diagnostics. (n.d.). SAFETY DATA SHEET Imidazole Buffer Solution.
- ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE.
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- Sigma-Aldrich. (n.d.). 2-Bromoiodobenzene 99 583-55-1.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wikipedia. (n.d.). Ullmann reaction.
- BYJU'S. (n.d.). Ullmann Reaction.
- SynQuest Labs. (n.d.). 2-Bromoiodobenzene.
- National Center for Biotechnology Information. (n.d.). L-proline promoted Ullmann-type reaction of vinyl bromides with imidazoles in ionic liquids.
- Benchchem. (n.d.). Application of the Ullmann Reaction for N-Aryl Bond Formation.
- ResearchGate. (2022). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
- Wikipedia. (n.d.). Ullmann condensation.
- National Center for Biotechnology Information. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. PMC.
- MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
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The Suzuki-Miyaura Coupling of 1-(2-Bromophenyl)-1H-imidazole: A Comprehensive Guide for Synthetic Chemists
Introduction: The Strategic Importance of Biaryl Imidazoles in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, a testament to its profound impact on both academic and industrial research.[1] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] Within this vast landscape of synthetic utility, the construction of biaryl systems containing the imidazole nucleus holds particular significance. Imidazole derivatives are integral components of numerous biologically active molecules, and their incorporation into complex scaffolds is a key strategy in drug discovery.[2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling reaction using 1-(2-Bromophenyl)-1H-imidazole as a key building block. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss critical parameters for optimization and troubleshooting.
Mechanistic Insights: The Palladium Catalytic Cycle
The elegance of the Suzuki-Miyaura coupling lies in its catalytic cycle, which efficiently orchestrates the formation of a new C-C bond. The generally accepted mechanism involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1]
The key steps are:
-
Oxidative Addition: The active Pd(0) species initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex. The electron-rich nature of the imidazole ring can influence the rate of this step.
-
Transmetalation: In the presence of a base, the arylboronic acid is activated to form a boronate species. This species then transfers its aryl group to the palladium center, displacing the bromide ligand. This is often the rate-determining step of the reaction.
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then enter a new catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 1-(2-Phenylphenyl)-1H-imidazole
This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.02 - 0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v) to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.
-
-
Reaction Execution:
-
With the inert atmosphere maintained, heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-12 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate to afford the desired 1-(2-phenylphenyl)-1H-imidazole.
-
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Results and Discussion: Optimizing for Success
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious choice of reaction parameters. Below is a table of representative results illustrating the impact of different arylboronic acids on the reaction yield.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-(2-Phenylphenyl)-1H-imidazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 1-(2-(4-Methoxyphenyl)phenyl)-1H-imidazole | 80-90 |
| 3 | 4-Tolylboronic acid | 1-(2-(4-Methylphenyl)phenyl)-1H-imidazole | 82-92 |
| 4 | 3-Thienylboronic acid | 1-(2-(Thiophen-3-yl)phenyl)-1H-imidazole | 75-85 |
| 5 | 2-Naphthylboronic acid | 1-(2-(Naphthalen-2-yl)phenyl)-1H-imidazole | 80-90 |
Key Considerations for Optimization:
-
Catalyst and Ligand: While Pd(dppf)Cl₂ is a robust and versatile catalyst for this transformation, other palladium sources and ligands can be employed. For particularly challenging couplings, catalysts based on bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) can be highly effective.[3]
-
Base: Potassium carbonate is a commonly used and effective base. Other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be used and may be advantageous in certain cases.[4] The choice of base can influence the rate of transmetalation.
-
Solvent: A mixture of an organic solvent and water is crucial for the Suzuki-Miyaura reaction.[4] The organic solvent (e.g., 1,4-dioxane, toluene, or DMF) solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4]
-
Temperature: The reaction is typically conducted at elevated temperatures (80-100 °C) to ensure a reasonable reaction rate. However, for highly reactive substrates, lower temperatures may be sufficient.[4]
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Below are some common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality reagents- Low reaction temperature | - Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent.- Use high-purity, anhydrous reagents.- Increase the reaction temperature. |
| Formation of Homocoupled Byproduct (Ar-Ar) | - Presence of oxygen- Decomposition of the boronic acid | - Rigorously exclude oxygen from the reaction.- Use a slight excess of the boronic acid.- Consider using a boronate ester instead of a boronic acid. |
| Protodeboronation (Loss of Boronic Acid) | - Presence of protic impurities- Prolonged reaction times at high temperatures | - Use anhydrous solvents and reagents.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Dehalogenation of Starting Material | - Presence of reducing agents- Certain ligand/base combinations | - Ensure the absence of any reducing impurities.- Screen different ligand and base combinations. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a wide range of 1-(2-biphenyl)-1H-imidazole derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably and efficiently access these valuable compounds. The protocol and insights provided in this application note serve as a comprehensive guide to aid in the successful implementation of this important transformation in the pursuit of novel therapeutics and functional materials.
References
-
Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Recnik, L. M., Abd El Hameid, M., Haider, M., Schnürch, M., & Mihovilovic, M. D. (2013). Selective Sequential Cross-Coupling Reactions on Imidazole Towards Neurodazine and Analogues. Synthesis, 45(10), 1387–1405. [Link]
-
Suzuki, A. (2011). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(29), 6722–6737. [Link]
-
Zhang, L., Zhang, G., & Zhang, J. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876. [Link]
Sources
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- 2. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-(2-Bromophenyl)-1H-imidazole
Introduction: The Strategic Importance of the 1-(Arylphenyl)-1H-imidazole Scaffold
The 1-phenyl-1H-imidazole framework is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to a multitude of biologically active compounds, demonstrating a wide array of therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The unique structural and electronic properties of the imidazole ring allow it to engage in various biological interactions, making it a sought-after motif in drug discovery.[3]
The functionalization of this core structure through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a key strategy for the development of novel molecular entities with fine-tuned properties. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful and versatile tools for achieving these transformations, offering mild reaction conditions, broad substrate scope, and high functional group tolerance.[4][5]
This technical guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 1-(2-Bromophenyl)-1H-imidazole, a versatile building block for the synthesis of complex 1,2-disubstituted aryl-imidazole derivatives. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three seminal cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron species and an organic halide.[5] This reaction is particularly valuable for creating biaryl structures, which are prevalent in pharmaceuticals.
A. Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The subsequent transmetalation with a boronic acid, activated by a base, is followed by reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
B. Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from established methods for the coupling of halo-imidazoles.[7][8]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an appropriate ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane, ethanol, and water).
-
Inert Atmosphere: Purge the tube with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (2-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
C. Tabulated Data: Representative Conditions and Coupling Partners
The following table outlines various conditions that have been successfully employed for the Suzuki-Miyaura coupling of analogous aryl bromides and halo-heterocycles.[4][9]
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 |
| 2 | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 8 |
II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[10] This reaction has broad applications in the synthesis of pharmaceuticals and other functional organic molecules.[11]
A. Mechanistic Overview
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle.[1] The key steps involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
B. Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods for the amination of aryl bromides.[12][13]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5 eq.) to an oven-dried Schlenk tube.
-
Reactant Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the required time (4-24 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
C. Tabulated Data: Recommended Catalytic Systems
The choice of ligand is critical for a successful Buchwald-Hartwig amination. The following table provides a selection of commonly used ligands and their general applicability.[14][15]
| Ligand | Catalyst Precursor | Typical Substrates |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | A wide range of primary and secondary amines |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Hindered primary and secondary amines |
| BINAP | Pd(OAc)₂ | Primary amines |
| dppf | PdCl₂(dppf) | A variety of amines |
III. Sonogashira Coupling: Introducing C(sp) Centers
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates and final products in various fields.[18]
A. Mechanistic Overview
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[16] The palladium cycle mirrors that of other cross-coupling reactions. The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) intermediate. Reductive elimination then furnishes the arylalkyne product.[19]
Caption: Dual catalytic cycles of the Sonogashira coupling.
B. Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is based on established procedures for the Sonogashira coupling of halo-imidazoles and other aryl bromides.[7][20]
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2-1.5 eq.) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).
-
Inert Atmosphere: Purge the mixture with an inert gas.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the crude product by column chromatography.
C. Tabulated Data: Common Reagents for Sonogashira Coupling
| Component | Examples | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Pd(PPh₃)₄ is often used directly. Others may require an external phosphine ligand. |
| Copper Co-catalyst | CuI, CuBr | CuI is the most common co-catalyst. |
| Base | Triethylamine, Diisopropylethylamine | The base also often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous and degassed solvents are recommended. |
IV. Troubleshooting and Key Considerations
-
Low Yields:
-
Catalyst Deactivation: Ensure rigorous exclusion of oxygen. Consider using a more robust ligand or a pre-catalyst.
-
Inefficient Transmetalation (Suzuki): The choice of base is crucial. For stubborn couplings, consider stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the quality of the boronic acid.
-
Poor Amine Coordination (Buchwald-Hartwig): Sterically hindered amines may require specialized bulky ligands (e.g., RuPhos).
-
-
Side Reactions:
-
Homo-coupling of Boronic Acids (Suzuki): This can be minimized by the slow addition of the boronic acid or by using a less reactive base.
-
Hydrodehalogenation: This side reaction can compete with the desired coupling. Optimizing the ligand, base, and temperature can mitigate this issue.
-
-
Solvent and Base Effects:
V. Conclusion
The palladium-catalyzed cross-coupling of this compound offers a versatile and efficient platform for the synthesis of a diverse array of 1,2-disubstituted aryl-imidazole derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and modular approaches to construct new C-C and C-N bonds. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can effectively leverage these powerful transformations to accelerate the discovery and development of novel compounds in medicinal chemistry and materials science.
References
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Di Mola, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3505. [Link]
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Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
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Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Frontiers. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(1), 213-239. [Link]
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Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ARKIVOC, 2020(6), 431-445. [Link]
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Bacsa, I., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1248–1254. [Link]
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National Center for Biotechnology Information. (2025). Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. Retrieved from [Link]
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Ali, M. A., & Ismail, R. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2779–2836. [Link]
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National Center for Biotechnology Information. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira cross coupling of bromobenzene with terminal phenyl alkyne. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Retrieved from [Link]
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ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
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White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
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ResearchGate. (n.d.). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
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YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
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YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]
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ACS Publications. (2019). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Retrieved from [Link]
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Green Chemistry. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions. Retrieved from [Link]
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MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
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NanoBioLetters. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Retrieved from [Link]
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SpringerLink. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]
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MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
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PubMed. (2023). Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. Retrieved from [Link]
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Application Notes and Protocols: Conditions for Heck Reaction with 1-(2-Bromophenyl)-1H-imidazole
For: Researchers, scientists, and drug development professionals.
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1] This powerful carbon-carbon bond-forming reaction has seen extensive application in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[2] This guide provides a detailed exploration of the reaction conditions specifically tailored for the Heck coupling of 1-(2-Bromophenyl)-1H-imidazole. The presence of the imidazole moiety introduces unique electronic and coordinating properties that necessitate careful consideration of the catalytic system. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents to achieve optimal yields and selectivity.
Mechanistic Considerations in the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II)-aryl complex.[3][4]
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond.[5][6]
-
β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming the substituted alkene product and a palladium-hydride species.[3]
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.[4]
The electronic nature of the aryl halide and the coordinating ability of any present functional groups, such as the imidazole in our substrate, can significantly influence the efficiency of each step. The imidazole nitrogen can potentially coordinate to the palladium center, affecting its reactivity and the stability of the catalytic intermediates.
Optimizing Reaction Conditions
The success of the Heck reaction with this compound hinges on the judicious selection of several key parameters.
Catalyst and Precatalyst Selection
Palladium(II) acetate (Pd(OAc)₂) is a commonly used and versatile precatalyst that is reduced in situ to the active Pd(0) species.[7] Other common precatalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) chloride (PdCl₂).[1] For aryl bromides, Pd(OAc)₂ often provides a good balance of reactivity and stability.[8][9]
The Crucial Role of Ligands
Ligands are essential for stabilizing the palladium catalyst, preventing the formation of inactive palladium black, and influencing the reaction's selectivity and efficiency.[2] For electron-rich heteroaromatic substrates like this compound, the choice of ligand is particularly critical.
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands are often effective for the coupling of aryl bromides.[2] Triphenylphosphine (PPh₃) is a classic choice, but more sterically demanding and electron-donating ligands like tri-tert-butylphosphine (P(t-Bu)₃) or biphenyl-based phosphines can enhance catalytic activity, especially for less reactive aryl halides.[2]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines.[2][5] Their strong σ-donating ability makes the palladium center more electron-rich, facilitating the oxidative addition of aryl bromides.[10] They also form highly stable palladium complexes, which can lead to higher turnover numbers and improved catalyst longevity.[8][11]
Base Selection
The base plays a critical role in the reductive elimination step, regenerating the active Pd(0) catalyst.[4] The choice of base can also influence the reaction rate and the formation of byproducts.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used and effective bases for Heck reactions involving aryl bromides.[8][12] Sodium acetate (NaOAc) is another common choice.[1]
-
Organic Bases: Triethylamine (Et₃N) is a widely used organic base.[1] However, for substrates with potentially acidic protons, a non-nucleophilic hindered amine base might be preferred.
Solvent Systems
The solvent must be able to dissolve the reactants and the catalyst system while remaining inert under the reaction conditions.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent choices for Heck reactions due to their ability to dissolve a wide range of organic and inorganic compounds and their high boiling points, which allow for elevated reaction temperatures.[13][14] DMF is a very common solvent for Heck couplings of aryl bromides.[15]
-
Aqueous Media: In some cases, Heck reactions can be performed in aqueous solvent mixtures, which can offer environmental benefits and sometimes enhanced reactivity.[8][9]
Experimental Protocols
General Procedure for the Heck Reaction of this compound
This protocol provides a general starting point for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of specific parameters may be necessary for different alkene coupling partners.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., Triphenylphosphine (PPh₃) or an NHC precursor like an imidazolium salt)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the alkene (1.2-1.5 mmol), palladium(II) acetate (1-5 mol%), and the chosen ligand (2-10 mol%).
-
Addition of Base and Solvent: Add the base (2.0 mmol) and the solvent (3-5 mL).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-140 °C).[8] The optimal temperature will depend on the reactivity of the specific alkene and the catalyst system.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Table of Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Aryl bromide with a coordinating imidazole moiety. |
| Alkene | Styrene or n-butyl acrylate | Common coupling partners in Heck reactions. |
| Catalyst | Pd(OAc)₂ (1-2 mol%) | Readily available and effective precatalyst for aryl bromides.[8] |
| Ligand | PPh₃ (2-4 mol%) or NHC precursor (2-4 mol%) | Phosphines and NHCs are effective for stabilizing the catalyst and promoting the reaction.[2][11] |
| Base | K₂CO₃ (2 equivalents) | A common and effective inorganic base.[8] |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves reactants and catalyst components.[15] |
| Temperature | 100-120 °C | A typical temperature range for Heck reactions with aryl bromides. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the catalyst and phosphine ligands. |
Visualization of Key Processes
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Heck reaction.
Troubleshooting and Considerations
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active ligand (e.g., a bulky, electron-rich phosphine or an NHC), or a stronger base.
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. This can often be mitigated by using a higher ligand-to-palladium ratio or by ensuring the reaction is conducted under a strictly inert atmosphere.
-
Side Reactions: The imidazole nitrogen could potentially participate in side reactions. If undesired byproducts are observed, screening different ligands and bases may be necessary to minimize these pathways.
-
Regioselectivity: With unsymmetrical alkenes, issues of regioselectivity can arise. The choice of ligand and solvent can influence the regiochemical outcome of the alkene insertion step.[4]
Conclusion
The Heck reaction of this compound is a valuable transformation for the synthesis of complex imidazole-containing compounds. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivity. The protocols and guidelines presented in this application note provide a solid foundation for developing and optimizing this important C-C bond-forming reaction. Further exploration of different ligand systems and reaction conditions may lead to even more efficient and versatile methodologies.
References
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- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [URL: https://pubs.acs.org/doi/10.1021/om060984o]
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03357g]
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- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03357g]
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- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [URL: https://www.beilstein-journals.org/bjoc/articles/14/15]
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- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [URL: https://www.mdpi.com/1420-3049/15/2/649]
- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. [URL: https://pubs.acs.org/doi/10.1021/ol015827s]
- Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. [URL: https://www.semanticscholar.org/paper/Heck-arylation-of-alkenes-with-aryl-bromides-by-a-N%C3%A1dasi-Koll%C3%A1r/1e549110d7e50589146522c7a4005c2854955c42]
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- Solvent effects in palladium catalysed cross-coupling reactions. [URL: https://eprints.whiterose.ac.uk/131461/]
- HECK REACTION: Heterocyclic reactants mechanism. [URL: https://www.youtube.
- Heck coupling reactions of aryl halides catalyzed by saturated ferrocenylmethylimidazolinium salts/palladium. [URL: https://www.proquest.com/openview/868739665f8c67990141680d90d7945c/1?pq-origsite=gscholar&cbl=105342]
- Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. [URL: https://www.researchgate.net/publication/11833139_Highly_efficient_Heck_reactions_of_aryl_bromides_with_n-butyl_acrylate_mediated_by_a_palladiumphosphine-imidazolium_salt_system]
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Application Note & Protocol: Buchwald-Hartwig Amination of 1-(2-Bromophenyl)-1H-imidazole
Abstract
The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science where N-aryl heterocycles are prevalent structural motifs. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these bonds, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 1-(2-Bromophenyl)-1H-imidazole, a substrate of significant interest due to its presence in numerous pharmacologically active compounds. We will delve into the reaction mechanism, detail critical experimental parameters, provide a robust, step-by-step protocol, and offer a guide for troubleshooting common issues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction for the synthesis of complex N-aryl imidazole derivatives.
Introduction: The Strategic Importance of N-Aryl Imidazoles
The N-arylimidazole scaffold is a privileged structure in drug discovery, appearing in molecules targeting a wide range of diseases, including cancer and infectious diseases. Traditional synthetic routes to these compounds often suffer from harsh reaction conditions, limited functional group tolerance, and poor regioselectivity, especially with unsymmetrically substituted imidazoles.[3] The Buchwald-Hartwig amination provides a mild and highly efficient alternative, enabling the coupling of a vast array of amines with aryl halides.[1] The specific case of this compound presents a unique challenge due to the potential for the imidazole nitrogen to coordinate with the palladium catalyst, potentially inhibiting its activity.[3] Understanding and overcoming this challenge is key to successfully applying this methodology.
The Catalytic Cycle: Mechanism of Action
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving Pd(0) and Pd(II) intermediates. A generalized mechanism is depicted below.[1][4][5] The reaction is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst. This is often the rate-limiting step of the cycle.[6][7] The resulting Pd(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C–N bond and regenerates the active Pd(0) catalyst.[4][8]
Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.
Key Parameters and Component Selection
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, these choices are particularly critical to ensure high yield and prevent side reactions.
| Component | Selection & Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts that are reduced in situ to the active Pd(0) species.[5] For challenging substrates like N-heterocycles, using a pre-formed palladacycle precatalyst (e.g., G3 or G4 palladacycles) can offer superior activity and reproducibility by ensuring efficient generation of the active catalyst.[9][10] |
| Ligand | The choice of phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos , RuPhos , or BrettPhos , are often required.[1] These ligands promote both the oxidative addition and the final reductive elimination steps while preventing catalyst decomposition.[6] For heteroaryl substrates, N-heterocyclic carbene (NHC) ligands like IPr can also be highly effective.[2][11] |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[12] Sodium tert-butoxide (NaOtBu) is the most common choice.[9] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for base-sensitive substrates, though they may require higher temperatures.[9][12] The base's physical properties (e.g., particle size) can also impact the reaction rate.[9] |
| Solvent | Anhydrous, deoxygenated aprotic solvents are necessary. Toluene and 1,4-dioxane are the most frequently used solvents.[12] The choice can influence solubility and reaction rates. For instance, the inhibitory effect of sodium iodide (formed from aryl iodide substrates) is mitigated in toluene where it is less soluble.[4] |
| Amine | The reaction is broadly applicable to primary and secondary alkyl and aryl amines.[9] For this compound, coupling with a secondary amine like morpholine or a primary aniline can be a good starting point for optimization. |
| Temperature | Reaction temperatures typically range from 80-110 °C.[9][12] The thermal stability of the catalyst and substrates dictates the optimal temperature. Microwave irradiation can sometimes be used to accelerate the reaction.[13] |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with morpholine as a representative example.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and sodium tert-butoxide are hazardous. Consult the Safety Data Sheets (SDS) for all reagents before use. The reaction is air- and moisture-sensitive and must be performed under an inert atmosphere (Nitrogen or Argon).
Reagents & Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)
-
XPhos (0.048 mmol, 4.8 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Experimental Workflow
Figure 2: Step-by-step experimental workflow diagram.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and sodium tert-butoxide (1.4 mmol).
-
Rationale: Adding the solid reagents first under ambient conditions is convenient. NaOtBu is hygroscopic and should be handled quickly.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Rationale: The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation. Removing oxygen is critical for catalytic activity and to prevent the formation of phosphine oxides.
-
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol).
-
Rationale: Anhydrous solvent is crucial as water can hydrolyze the base and interfere with the catalytic cycle. Adding the liquid reagents after establishing an inert atmosphere prevents contamination.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Rationale: Vigorous stirring is important for reactions involving solid bases like NaOtBu to ensure good mixing and consistent reaction rates.[9]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding 10 mL of water.
-
Rationale: Quenching deactivates the catalyst and dissolves the inorganic salts.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below is a guide to common issues and potential solutions.[14][15]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently anhydrous/deoxygenated solvent.3. Poor quality base (e.g., hydrated NaOtBu).4. Catalyst inhibition by imidazole substrate. | 1. Ensure the reaction is set up under a strictly inert atmosphere. Use fresh, high-purity catalyst and ligand.2. Use freshly distilled or commercially available anhydrous solvent.3. Use a fresh bottle of NaOtBu; consider grinding it in a glovebox before use.[9]4. Try pre-activating the catalyst by heating the Pd source and ligand in the solvent for 15-30 min before adding the imidazole substrate and base.[3] |
| Formation of Side Products | 1. Hydrodehalogenation: Replacement of Br with H.2. Diarylation: Reaction of the product amine with another molecule of aryl bromide. | 1. This can be caused by moisture or β-hydride elimination. Ensure anhydrous conditions. A different ligand/base combination may be required.[1]2. More common with primary amines. Use the amine as the limiting reagent or consider a different catalyst system that favors mono-arylation.[4] |
| Incomplete Reaction | 1. Catalyst decomposition at high temperature.2. Insufficient reaction time. | 1. Lower the reaction temperature and extend the reaction time. Consider a more thermally stable ligand or precatalyst.2. Allow the reaction to run longer, monitoring carefully by TLC/LC-MS. |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Closely-eluting byproducts. | 1. Filter the crude product through a plug of Celite or silica before concentration. Specific palladium scavengers can also be used.2. Optimize chromatography conditions (different solvent systems, gradient elution). |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl imidazoles. By carefully selecting the reaction components—particularly the palladium source, a bulky phosphine ligand, and a strong base—and by maintaining rigorous inert and anhydrous conditions, the C–N coupling of substrates like this compound can be achieved with high efficiency. The protocol and troubleshooting guide provided herein serve as a practical starting point for researchers to successfully implement and optimize this powerful transformation in their own synthetic endeavors.
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Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. [Link]
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Reevaluation of the mechanism of the amination of aryl halides catalyzed by BINAP-ligated palladium complexes. PubMed. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
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Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]
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Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
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Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. PubMed. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Semantic Scholar. [Link]
-
A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. MDPI. [Link]
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Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
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Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC - NIH. [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link]
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Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]
-
One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. ResearchGate. [Link]
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The Strategic Utility of 1-(2-Bromophenyl)-1H-imidazole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Scaffold and the Power of a Well-Placed Halogen
In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged scaffold," a core structural motif frequently found in biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its unique electronic properties, its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metallic centers in enzymes.[1][3] When this versatile heterocycle is appended with a 2-bromophenyl group at the N1 position, as in 1-(2-Bromophenyl)-1H-imidazole, it transforms into a highly valuable and strategically versatile building block for drug discovery.[2]
The strategic placement of the bromine atom at the ortho position of the phenyl ring is key to its utility. This halogen serves as a convenient synthetic handle for a variety of powerful cross-coupling reactions, enabling the rapid diversification of the core structure.[2] This allows for the systematic exploration of the chemical space around the imidazole core, a critical process in the optimization of lead compounds. Furthermore, the 2-bromophenyl moiety itself can impart specific conformational constraints and electronic properties that can be crucial for potent and selective interactions with biological targets.
This in-depth technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering not only a conceptual framework for its use but also detailed, field-proven protocols for its synthesis and derivatization.
Core Applications in Drug Discovery
The this compound scaffold has proven to be a fertile starting point for the development of a range of therapeutic agents, most notably in the areas of oncology and inflammatory diseases. Its derivatives have shown significant potential as inhibitors of key enzymes and as modulators of critical signaling pathways.
Kinase Inhibitors: Targeting the Engines of Cellular Proliferation
Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer and inflammatory conditions. The imidazole scaffold has been extensively explored for the development of kinase inhibitors.[4][5] Derivatives of this compound have been investigated as inhibitors of several important kinases, including p38 MAP kinase.[6][7][8]
The 1-phenyl-imidazole core can effectively mimic the purine scaffold of ATP, allowing it to bind to the ATP-binding site of kinases. The 2-bromophenyl group can be functionalized to introduce substituents that project into specific pockets of the kinase active site, thereby enhancing potency and selectivity.
Mechanism of Action: p38 MAP Kinase Inhibition
p38 MAP kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[6] Inhibition of p38 MAP kinase is therefore a promising therapeutic strategy for a range of inflammatory diseases. The diagram below illustrates the signaling pathway and the point of intervention for p38 inhibitors.
Caption: Inhibition of the p38 MAP kinase pathway by imidazole derivatives.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: A Novel Approach in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in tumor immune evasion.[9][10] By catabolizing the essential amino acid tryptophan, IDO1 creates an immunosuppressive microenvironment that protects tumor cells from the host's immune system.[] Inhibition of IDO1 is therefore a highly promising strategy in cancer immunotherapy. Imidazole-based compounds have emerged as a promising class of IDO1 inhibitors.[9][10][12]
The this compound scaffold can be elaborated to produce potent and selective IDO1 inhibitors. The imidazole core can interact with the heme cofactor of the enzyme, while substituents introduced via the bromophenyl group can occupy the active site and enhance binding affinity.
Synthetic Protocols and Methodologies
The successful application of this compound in medicinal chemistry relies on robust and efficient synthetic protocols. This section provides detailed methodologies for the synthesis of the core scaffold and its subsequent derivatization via key cross-coupling reactions.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be effectively achieved via an Ullmann condensation reaction between imidazole and a suitable 2-bromophenyl halide. The use of a copper catalyst is essential for this transformation.[13][14][15]
Reaction Scheme:
Caption: Synthesis of this compound via Ullmann condensation.
Materials:
-
Imidazole
-
2-Bromoiodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF to the flask, and stir the suspension for 15 minutes at room temperature.
-
Add 2-bromoiodobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds.[16][17][18] It is an indispensable tool for the derivatization of this compound, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[19]
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., Potassium carbonate, Sodium carbonate) (2.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Representative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DME/H₂O | 90 | 18 | 75-85 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Protocol 3: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[20][21] This reaction is highly valuable for synthesizing libraries of N-aryl derivatives from this compound.[22][23][24]
Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium source (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (2-6 mol%)
-
Base (e.g., Sodium tert-butoxide, NaOtBu) (1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench carefully with water, and extract the product with an organic solvent.
-
Dry and concentrate the organic phase, and purify the product by column chromatography.
Representative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) / BINAP (4) | NaOtBu | Toluene | 110 | 12 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) / DavePhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 70-80 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in modern medicinal chemistry. Its strategic combination of a privileged imidazole scaffold and a synthetically tractable bromophenyl group provides a robust platform for the rapid generation of diverse and complex molecular architectures. The applications of this compound in the development of kinase inhibitors and immuno-oncology agents highlight its significant potential in addressing unmet medical needs. The protocols detailed in this guide offer a practical framework for the synthesis and derivatization of this valuable intermediate, empowering researchers to explore its full potential in their drug discovery programs. As our understanding of disease biology continues to evolve, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of innovative therapeutics.
References
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Yurttaş, L., Duran, M., Demirayak, Ş., Gençer, H. K., & Tunalı, Y. (2013). Synthesis and initial biological evaluation of substituted 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(24), 6764-6768. [Link]
-
Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2023). International Journal for Multidisciplinary Research, 5(5). [Link]
-
Universal Journal of Pharmaceutical Research. (n.d.). View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. [Link]
-
Wikipedia. (2023, October 27). Ullmann condensation. [Link]
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Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]
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PubMed. (2004). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. [Link]
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Application Notes and Protocols: 1-(2-Bromophenyl)-1H-imidazole as a Versatile Building Block in Materials Science
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromophenyl)-1H-imidazole is a heterocyclic compound whose value in materials science lies not in its direct application, but in its exceptional utility as a versatile synthetic intermediate. Its structure combines three critical functional motifs: an imidazole core, known for its coordination chemistry and role in proton transfer; a phenyl group that influences steric and electronic properties; and a strategically placed ortho-bromine atom on the phenyl ring. This bromine atom serves as a highly reactive "handle" for a variety of cross-coupling reactions, enabling the construction of complex, functional molecular architectures.[1] This application note explores the potential of this compound in three key areas of materials science: as a precursor for N-heterocyclic carbene (NHC) ligands in catalysis, as a foundational building block for advanced organic electronic materials, and as a candidate for developing novel corrosion inhibitors.
Introduction: The Strategic Value of this compound
The imidazole ring is a cornerstone in chemistry, forming the basis of essential biological molecules and a wide array of synthetic compounds.[2][3] In materials science, imidazole derivatives are prized for their electronic properties, thermal stability, and ability to coordinate with metals.[2][4] The compound this compound elevates these inherent qualities by incorporating a bromine atom at the ortho-position of the N-phenyl substituent. This C-Br bond is highly amenable to palladium-catalyzed transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1] This reactivity allows chemists to "click" new functional groups onto the molecule, making it a pivotal precursor for designing materials with tailored properties for specific applications, from organic light-emitting diodes (OLEDs) to high-performance catalysts.[1][5]
Caption: Chemical structure highlighting the key functional groups.
Application in Homogeneous Catalysis: A Precursor for NHC Ligands
Scientific Rationale: Imidazole derivatives are well-established precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of powerful ligands known for their strong σ-donating properties, which form highly stable and active complexes with transition metals like palladium.[5] The this compound molecule can be converted into an imidazolium salt and subsequently deprotonated to form an NHC. The resulting NHC-metal complex is an efficient catalyst for cross-coupling reactions, which are fundamental to synthetic chemistry.[5] The ortho-bromophenyl group provides steric bulk that can enhance catalyst stability and selectivity.
Protocol 1: Synthesis of a Palladium-NHC Catalyst
This protocol describes a representative two-step synthesis of a Pd-NHC complex (e.g., a PEPPSI-type catalyst) from this compound.
Step 1: Synthesis of the Imidazolium Salt Precursor
-
Materials: this compound, Iodomethane (CH₃I), Acetonitrile (anhydrous).
-
Procedure: a. In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile. b. Add iodomethane (1.2 eq) dropwise at room temperature. c. Stir the reaction mixture at 60°C for 24 hours. d. Cool the mixture to room temperature. The resulting imidazolium salt precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Step 2: Formation of the Pd-NHC Complex
-
Materials: The synthesized imidazolium salt, Silver(I) oxide (Ag₂O), Palladium(II) chloride (PdCl₂), Dichloromethane (DCM, anhydrous).
-
Procedure: a. To a Schlenk flask, add the imidazolium salt (1.0 eq) and Ag₂O (1.1 eq). b. Add anhydrous DCM and stir the suspension in the absence of light at room temperature for 4 hours. This in-situ process forms the silver-carbene complex. c. Filter the mixture through Celite to remove silver salts. d. To the filtrate, add PdCl₂ (1.0 eq) and stir at room temperature for 12 hours. e. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target Pd-NHC complex.
Caption: Workflow for synthesizing a Pd-NHC catalyst.
Application in Organic Electronics: Building Block for Functional Materials
Scientific Rationale: The development of novel organic materials for electronics, such as OLEDs and organic photovoltaics (OPVs), relies on the synthesis of extended π-conjugated systems.[1] The C-Br bond in this compound is an ideal reaction site for Suzuki-Miyaura coupling, allowing for the attachment of various aryl or heteroaryl groups.[1] By carefully selecting the coupling partner (e.g., a pyrene, carbazole, or thiophene derivative), researchers can fine-tune the photophysical and electronic properties of the final molecule, such as the HOMO/LUMO energy levels, emission wavelength, and charge carrier mobility.[6][7]
Protocol 2: Synthesis of a π-Conjugated Molecule via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling this compound with a generic arylboronic acid.
-
Materials: this compound (1.0 eq), an arylboronic acid (e.g., 4-biphenylboronic acid, 1.2 eq), Pd(PPh₃)₄ catalyst (0.05 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Toluene, Ethanol, Water.
-
Degassing: Prepare a 3:1:1 mixture of toluene:ethanol:water and degas with argon for 30 minutes.
-
Procedure: a. In a Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃. b. Evacuate and backfill the flask with argon three times. c. Add the degassed solvent mixture via syringe. d. Heat the reaction mixture to 85°C and stir for 16 hours under argon. e. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. f. Add water and extract with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the desired π-conjugated molecule.
Data Presentation: Representative Photophysical Properties
The properties of materials synthesized from this compound are highly dependent on the coupled functional group. The table below provides a hypothetical comparison to illustrate how different substituents can tune material properties for OLED applications.
| Coupled Aryl Group | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Target Application |
| Biphenyl | 310 | 395 | 0.45 | Blue Emitter / Host |
| Pyrene | 345 | 470 | 0.85 | Blue-Green Emitter |
| Carbazole | 330 | 420 | 0.60 | Hole-Transport Layer |
Application in Corrosion Inhibition
Scientific Rationale: Organic compounds containing heteroatoms like nitrogen are effective corrosion inhibitors for metals in acidic or saline environments.[8][9] Imidazole derivatives, in particular, can adsorb onto a metal surface through the lone pair electrons on their nitrogen atoms, forming a protective barrier that isolates the metal from the corrosive medium.[4][10] This adsorption can be physical (electrostatic) or chemical (coordination bond formation).[10] The planar structure of the imidazole and phenyl rings in this compound would facilitate strong surface coverage on metals like carbon steel.
Protocol 3: Evaluation of Corrosion Inhibition by Electrochemical Methods
This protocol describes the use of potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to quantify the effectiveness of this compound as a corrosion inhibitor for Q235 carbon steel in an acidic solution (e.g., 1 M HCl).[10]
-
Materials & Equipment: Q235 carbon steel coupons, 1 M HCl solution, this compound, Potentiostat with a three-electrode cell (working electrode: steel coupon; reference electrode: Ag/AgCl; counter electrode: platinum wire).
-
Preparation: a. Polish the carbon steel coupons to a mirror finish, then degrease with acetone, rinse with deionized water, and dry. b. Prepare a series of 1 M HCl solutions containing different concentrations of the inhibitor (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM).
-
Electrochemical Measurements: a. Immerse the prepared steel coupon in the test solution and allow the open circuit potential (OCP) to stabilize (approx. 30 min). b. EIS Measurement: Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) to obtain Nyquist plots. A larger semicircle diameter in the plot indicates higher corrosion resistance. c. Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s) to obtain Tafel plots. A decrease in the corrosion current density (Icorr) in the presence of the inhibitor indicates effective inhibition.
-
Data Analysis: a. Calculate the Inhibition Efficiency (IE%) from both EIS and Tafel plot data using standard formulas. b. The adsorption mechanism can be investigated by fitting the data to various adsorption isotherms (e.g., Langmuir).[8]
Caption: Mechanism of corrosion inhibition by surface adsorption.
Conclusion
While not an end-product itself, this compound is a powerful and strategic building block for materials science. Its unique combination of an imidazole core and a reactive ortho-bromophenyl group provides chemists and materials scientists with a versatile platform for innovation. The protocols and applications detailed here demonstrate its potential in creating next-generation catalysts, advanced organic electronic materials, and effective corrosion inhibitors. This compound represents a key intermediate for researchers aiming to design and synthesize novel functional materials with precisely controlled properties.
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MDPI. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. MDPI. [Link]
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The Versatile Building Block: A Guide to Synthesizing Complex Molecules from 1-(2-Bromophenyl)-1H-imidazole
Introduction: Unlocking Molecular Complexity with a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the imidazole ring stands as a "privileged scaffold," a structural motif frequently found in biologically active compounds and functional materials.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutics.[2] The strategic functionalization of this core is paramount, and 1-(2-Bromophenyl)-1H-imidazole has emerged as a particularly valuable and versatile starting material. The presence of a bromine atom ortho to the imidazole-linked phenyl ring provides a reactive handle for a multitude of powerful cross-coupling and cyclization reactions, enabling the construction of intricate molecular architectures with high precision and efficiency.[3]
This comprehensive guide provides detailed application notes and protocols for the synthesis of complex molecules derived from this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the scientific rationale behind the chosen methodologies. We will explore a range of synthetic transformations, from fundamental cross-coupling reactions to the construction of elaborate fused heterocyclic systems, all originating from this readily accessible building block.
Strategic Disconnections and Synthetic Pathways
The synthetic utility of this compound stems from the reactivity of the C-Br bond and the potential for functionalization of the imidazole ring itself. The primary strategies for elaborating this core structure can be categorized as follows:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are the workhorses of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional functional group tolerance.[4]
-
Intramolecular Cyclization Reactions: The strategic placement of the bromo-substituent allows for intramolecular reactions, leading to the formation of fused heterocyclic systems, which are of significant interest in drug discovery.
-
C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the imidazole or phenyl rings offers an atom-economical approach to further increase molecular complexity.[5]
The following sections will delve into the practical application of these strategies, providing detailed protocols and insights into reaction optimization.
I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing biaryl systems, introducing new carbon frameworks, and incorporating heteroatoms. The bromine atom in this compound serves as an excellent electrophilic partner in these transformations.
A. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide.[6] This reaction is particularly valuable for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.
Causality of Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4] The ligand stabilizes the palladium catalyst and modulates its reactivity, while the base is required to activate the boronic acid for transmetalation.[1]
Experimental Protocol: Synthesis of 1-(2-Phenylphenyl)-1H-imidazole
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (2.0 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-phenylphenyl)-1H-imidazole.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄ | A moderately strong base that facilitates the transmetalation step without promoting significant side reactions. |
| Solvent | Toluene/Water | A biphasic solvent system that often enhances the rate of Suzuki-Miyaura couplings.[7] |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the catalytic cycle to completion. |
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8] This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in organic synthesis and are found in various functional materials.
Causality of Experimental Choices: The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl bromide, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The amine base is crucial for deprotonating the terminal alkyne and regenerating the active catalyst.[9]
Experimental Protocol: Synthesis of 1-(2-(Phenylethynyl)phenyl)-1H-imidazole
This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | A classic and highly effective catalyst system for Sonogashira couplings. |
| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | THF | A common aprotic solvent that dissolves the reactants and catalyst. |
| Temperature | Room Temperature | The reaction often proceeds efficiently at ambient temperature, reflecting its mild nature. |
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines.[10] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.[11]
Causality of Experimental Choices: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.[12] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.
Experimental Protocol: Synthesis of N-Phenyl-2-(1H-imidazol-1-yl)aniline
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol) and aniline (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / Xantphos | Xantphos is a wide bite-angle ligand that promotes the crucial reductive elimination step. |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base essential for the deprotonation of the amine. |
| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig aminations. |
| Temperature | 110 °C | Higher temperatures are often required to overcome the activation barrier for C-N bond formation. |
II. Intramolecular Reactions: Crafting Fused Heterocyclic Systems
The strategic positioning of the bromine atom in this compound makes it an ideal precursor for intramolecular reactions to construct fused polycyclic aromatic systems. These scaffolds are of high interest in drug discovery due to their rigid structures, which can lead to high-affinity binding to biological targets.
A. Intramolecular C-H Arylation: A Direct Annulation Strategy
Intramolecular C-H arylation is a powerful, atom-economical method for forming new rings by creating a C-C bond between the brominated phenyl ring and a C-H bond on a tethered group. While direct intramolecular C-H arylation of the imidazole C2-H is challenging, derivatives of this compound can be designed to undergo such cyclizations. For instance, N-(2-Bromophenyl)-1H-imidazole-4-carboxamide has been shown to undergo palladium-catalyzed cyclization to form 1H-Imidazo[4,5-c]quinolin-4(5H)-one.[8]
Conceptual Workflow for Intramolecular C-H Arylation
Caption: Conceptual workflow for intramolecular C-H arylation.
B. Synthesis of Imidazo[2,1-a]isoquinolines via Tandem Reactions
A particularly elegant application of this compound derivatives is in the synthesis of imidazo[2,1-a]isoquinolines. This can be achieved through a copper-catalyzed tandem Sonogashira coupling/hydroamination reaction of 2-(2-bromophenyl)imidazoles with terminal alkynes. While this example starts with a regioisomer of our primary topic, the principle can be extended. A more direct approach from a derivative involves the intramolecular C-arylation of 1-(2-bromobenzyl)-1H-imidazoles, which readily cyclize to form 5H-imidazo[2,1-a]isoindoles.
III. C-H Activation: A Modern Approach to Functionalization
Direct C-H activation has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to modifying organic molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[5] The imidazole ring in this compound contains C-H bonds that can be targeted for direct functionalization.
Conceptual Overview of C-H Activation
Palladium-catalyzed C-H activation typically involves the coordination of a directing group to the metal center, which then facilitates the cleavage of a nearby C-H bond to form a palladacycle intermediate. This intermediate can then react with a variety of coupling partners.[13] In the context of this compound, the imidazole nitrogen can act as a directing group to facilitate C-H activation at the C2 position of the imidazole ring or the ortho-position of the phenyl ring (if the bromo-substituent were absent).
Illustrative C-H Activation Pathway
Caption: Simplified C-H activation catalytic cycle.
While specific, detailed protocols for the direct C-H activation of this compound are still emerging in the literature, the principles of directed C-H activation suggest that this is a promising avenue for future synthetic explorations.
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and powerful building block for the synthesis of a diverse array of complex molecules. The strategic placement of the bromine atom provides a reliable handle for a suite of high-yielding and functional group-tolerant cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Furthermore, its structure is amenable to the construction of intricate, fused heterocyclic systems through intramolecular cyclization strategies.
As the field of organic synthesis continues to advance, we can anticipate the development of even more sophisticated and efficient methods for the functionalization of this privileged scaffold. The exploration of novel catalytic systems, including those based on earth-abundant metals, and the continued development of C-H activation methodologies will undoubtedly expand the synthetic toolbox available to researchers. The ability to rapidly and efficiently generate molecular complexity from this compound will continue to drive innovation in drug discovery, materials science, and beyond.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
IJRAR. IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. [Link]
-
Kappe, C. O. Microwave-assisted Suzuki-Miyaura coupling of 2-heteroaryl benzimidazoles. Arkivoc2019 , vi, 431-445. [Link]
-
ResearchGate. Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
NIH. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Huang, Y., et al. Copper(I)‐Catalyzed Intramolecular Direct C‐Arylation of Azoles with Aryl Bromides. Chinese Journal of Chemistry2013 , 31(8), 1007–1010. [Link]
-
RSC Publishing. An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported. [Link]
-
PubMed. Comprehensive review in current developments of imidazole-based medicinal chemistry. [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Chemical Science (RSC Publishing). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. [Link]
-
PubMed. A Novel One-Step Synthesis of imidazo[5,1-a]isoquinolines via a Tandem Pd-catalyzed Alkylation-Direct Arylation Sequence. [Link]
-
Frontiers. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
-
ResearchGate. 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. [Link]
-
NIH. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]
-
JLUpub. Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. [Link]
-
RSC Publishing. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Sci-Hub. one via Palladium‐ Catalyzed Cyclization of N‐(2‐Bromophenyl)‐1H‐imidazole‐4‐carboxamide. [Link]
-
SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
MDPI. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Tandem copper catalyzed regioselective N-arylation–amidation: synthesis of angularly fused dihydroimidazoquinazolinones and the anticancer agent TIC10/ONC201. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Topic: High-Purity Isolation of 1-(2-Bromophenyl)-1H-imidazole: A Guide to Effective Purification Techniques
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for a Versatile Building Block
1-(2-Bromophenyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazole moiety is a core structural feature in numerous biologically active molecules, including the essential amino acid histidine, and it plays a vital role in the catalytic activity of many enzymes.[1][2] The presence of a bromophenyl group provides a reactive "handle" for synthetic chemists, enabling the construction of complex molecular architectures through various cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination.[1][3]
The success of these subsequent synthetic steps and the reliability of biological assays depend entirely on the purity of the starting material. The presence of impurities, such as regioisomers (e.g., 1-(4-bromophenyl)-1H-imidazole), unreacted starting materials, or side-products from the synthesis, can lead to reduced reaction yields, complicated product mixtures, and erroneous biological data.[3] This guide provides a detailed examination of the most effective purification techniques for this compound, focusing on the underlying principles and offering robust, step-by-step protocols for immediate application in the laboratory.
Physicochemical Profile of Bromophenyl Imidazoles
A thorough understanding of a compound's physical and chemical properties is fundamental to designing an effective purification strategy. While specific experimental data for this compound is not extensively published, we can infer its likely properties from its isomers and related structures.
| Property | Value (Estimated/Reported for Isomers) | Rationale & Implication for Purification |
| Molecular Formula | C₉H₇BrN₂ | --- |
| Molecular Weight | 223.07 g/mol | Relevant for characterization (e.g., Mass Spectrometry). |
| Physical Form | Likely a solid at room temperature. | Solid form makes it a prime candidate for recrystallization. |
| Boiling Point | ~397.3 °C at 760 mmHg (for 2-isomer) | High boiling point suggests that distillation is not a practical purification method on a lab scale. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, Acetone, Ethanol) and poorly soluble in non-polar solvents (e.g., Hexane) and water. | This solubility profile is ideal for both normal-phase column chromatography (adsorption onto silica) and recrystallization using a solvent/anti-solvent system. |
| pKa | The imidazole ring has both acidic (N-H proton) and basic (lone pair on the other nitrogen) properties. | The basicity allows for potential purification via acid-base extraction to remove non-basic impurities, though this is less common than chromatographic or crystallization methods.[4] |
Common Impurities in the Synthesis of this compound
The primary impurities are typically byproducts of the synthetic route. In a typical N-arylation of imidazole with 1,2-dibromobenzene or a related precursor, common impurities may include:
-
Unreacted Imidazole: Highly polar, usually easy to remove.
-
Unreacted Bromophenyl Precursor: (e.g., 1,2-dibromobenzene). Non-polar, easily separated.
-
Regioisomers: Such as 1-(4-bromophenyl)-1H-imidazole, if the starting material is not isomerically pure. These often have very similar polarities, making column chromatography the method of choice for separation.
-
Di-arylated or Side Products: Formed under harsh reaction conditions.
The similarity in polarity between the desired product and its regioisomers often makes simple recrystallization insufficient for achieving high purity, necessitating chromatographic methods.
Purification Protocol 1: High-Resolution Flash Column Chromatography
Flash column chromatography is the cornerstone technique for separating compounds with similar polarities, such as regioisomers. The principle relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).
Workflow for Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Detailed Step-by-Step Protocol
-
Mobile Phase Selection (TLC):
-
On a silica gel TLC plate, spot the crude reaction mixture.
-
Develop the plate in various solvent systems. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc).
-
Aim for a retention factor (Rƒ) of 0.25 - 0.35 for the desired product. This ensures good separation and a reasonable elution time. A common system for this type of compound is 3:1 Hexane:EtOAc.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent (like Dichloromethane or Ethyl Acetate). Use a pipette to carefully apply the solution to the top of the silica bed.
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a solvent, add a small amount of silica gel (~2-3 times the weight of the product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase determined by TLC.
-
Collect fractions of a consistent volume in test tubes or vials. The size of the fractions should be about one-quarter of the column volume.
-
-
Monitoring and Product Isolation:
-
Spot every few fractions on a TLC plate to track the elution of the product.
-
Once the desired product is identified in the fractions, combine all pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm purity using NMR, HPLC, or by melting point determination.
-
Purification Protocol 2: Recrystallization for Bulk Purity Enhancement
Recrystallization is a powerful technique for purifying solid compounds, especially when the amount of material is large and the impurities have different solubility profiles from the product. It is particularly effective at removing minor impurities after a primary chromatographic separation.
Workflow for Recrystallization
Caption: Workflow for purification by recrystallization.
Detailed Step-by-Step Protocol
-
Solvent Selection:
-
The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.
-
Test small amounts of the crude product in various solvents. Good candidates include ethanol, isopropanol, or a two-solvent system like Acetone/Hexane or Ethanol/Water.[4]
-
For a two-solvent system, dissolve the compound in the "good" solvent (e.g., Acetone) and slowly add the "poor" solvent (anti-solvent, e.g., Hexane) until the solution becomes cloudy.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring.
-
Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.[5]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.
-
-
Collection and Drying:
-
Set up a Büchner funnel for vacuum filtration.
-
Pour the cold slurry into the funnel to collect the crystals.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter paper with the vacuum running, then transfer them to a watch glass or place them in a vacuum oven for final drying.
-
Troubleshooting Common Purification Issues
| Issue | Technique | Probable Cause(s) | Suggested Solution(s) |
| Poor Separation | Chromatography | Incorrect eluent polarity. Column overloaded. | Re-optimize the eluent system with TLC. Use a lower Rƒ. Reduce the amount of sample loaded onto the column. |
| Streaking on TLC | Chromatography | Sample is too acidic/basic. Compound is insoluble in the eluent. | Add a trace amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Try a more polar eluent system. |
| Product "Oils Out" | Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. Cooling is too rapid. | Use a lower-boiling point solvent. Allow the solution to cool more slowly. Add more solvent before cooling. |
| No Crystals Form | Recrystallization | Solution is not supersaturated. Compound is too soluble. | Scratch the inside of the flask with a glass rod. Add a seed crystal. Evaporate some solvent and try cooling again. |
Conclusion
The successful purification of this compound is readily achievable through the systematic application of flash column chromatography or recrystallization. For separating closely related isomers and achieving the highest analytical purity, flash column chromatography is the superior method. For purifying larger quantities of material that are already relatively pure, recrystallization offers an efficient and scalable solution. The choice of technique should be guided by the specific impurity profile of the crude material, the required final purity, and the scale of the synthesis. In all cases, purity should be rigorously verified by appropriate analytical methods such as TLC, HPLC, and NMR spectroscopy.
References
- BenchChem. (2025). Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole. BenchChem.
-
PubChem. (n.d.). 1-((2-Bromophenyl)sulfonyl)-1H-imidazole. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)imidazole. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-diphenyl-. [Link]
-
Reddy, G. S., et al. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. [Link]
-
Universal Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. [Link]
-
PubChem. (n.d.). 2-(2-Bromophenyl)-1H-benzimidazole. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Physicochemical Properties of Imidazole. [Link]
-
TSI Journals. (n.d.). Synthesis and characterization of 2-(4-bromophenyl)-1H-benzimidazole and 2-(6-bromochroman-2-yl)-1H-benzimidazole compounds. [Link]
-
Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube. [Link]
Sources
Application Note & Protocol: A Scalable and Robust Synthesis of 1-(2-Bromophenyl)-1H-imidazole
Abstract
The N-arylimidazole motif is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive, in-depth protocol for the scale-up synthesis of 1-(2-Bromophenyl)-1H-imidazole, a key building block for advanced pharmaceutical intermediates. We will move beyond a simple recitation of steps to explore the rationale behind the chosen synthetic strategy, focusing on the copper-catalyzed Ullmann condensation. This document emphasizes process safety, scalability, and practical insights to ensure a robust, reproducible, and safe manufacturing process suitable for laboratory and pilot-plant scales.
Introduction: The Significance of N-Arylimidazoles
N-arylimidazoles are integral components of a wide array of biologically active molecules, including tyrosine kinase inhibitors and serotonin receptor antagonists.[3] The ability to efficiently and selectively construct the C(aryl)-N(imidazole) bond is therefore of paramount importance in drug discovery and development. Traditional methods for this transformation, such as classical Ullmann couplings, often required harsh reaction conditions (high temperatures of 150–200 °C) and stoichiometric amounts of copper, limiting their functional group tolerance and overall utility.[3]
Modern synthetic chemistry offers several powerful alternatives, most notably the Palladium-catalyzed Buchwald-Hartwig amination and contemporary, ligand-assisted Ullmann N-arylations.[4][5][6] While the Buchwald-Hartwig reaction provides excellent scope and milder conditions, the high cost and potential toxicity of palladium catalysts can be prohibitive for large-scale synthesis.[7][8] Consequently, the development of efficient, low-cost, and less toxic copper-catalyzed systems remains a critical objective for industrial applications.
This application note details a scalable protocol based on a modified Ullmann-type N-arylation, selected for its economic viability, operational simplicity, and proven industrial precedent.
Strategic Synthesis Design: Why a Copper-Catalyzed Ullmann Condensation?
The two leading strategies for the synthesis of this compound are the Pd-catalyzed Buchwald-Hartwig amination and the Cu-catalyzed Ullmann condensation.
-
Buchwald-Hartwig Amination: This reaction utilizes a palladium catalyst with specialized, bulky phosphine ligands to couple aryl halides with amines.[4][7] It is renowned for its broad substrate scope and generally mild conditions. However, on a large scale, the cost of palladium and the associated ligands, coupled with the need for stringent removal of palladium residues from the final active pharmaceutical ingredient (API), presents significant economic and process challenges.[7]
-
Ullmann Condensation: The classic Ullmann reaction involves the coupling of an aryl halide with a nucleophile using a copper catalyst.[6][9] Modern iterations have overcome the historical limitations of harsh conditions by incorporating specific ligands that facilitate the catalytic cycle at much lower temperatures (e.g., 110 °C).[10][11]
For this guide, the ligand-assisted Ullmann condensation is selected as the superior strategy for scale-up. The rationale is threefold:
-
Economic Feasibility: Copper and its salts are orders of magnitude cheaper than palladium, drastically reducing the cost of goods for large-scale production.
-
Reduced Toxicity and Environmental Impact: Copper is generally considered less toxic than palladium, simplifying waste treatment and product purification.[7]
-
Process Robustness: Copper-catalyzed cross-couplings are well-established in industrial settings and are often more tolerant of residual air and moisture than sensitive palladium systems.
Caption: Decision logic for selecting the synthetic route.
Critical Process Safety & Scale-Up Considerations
Scaling a chemical reaction introduces challenges not present at the bench scale, primarily related to heat and mass transfer.[12] A thorough risk assessment is mandatory before proceeding.[12][13]
3.1. Thermal Hazard Evaluation Many N-arylation reactions are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate reaction heat. This can lead to a dangerous, uncontrolled increase in temperature and pressure known as a "runaway reaction".[13][14]
-
Recommendation: Before scaling beyond 1 liter, perform a reaction calorimetry study to determine the heat of reaction (ΔHrxn) and the Maximum Temperature of the Synthesis Reaction (MTSR).[14] This data is essential for designing an adequate cooling system and emergency protocols.
3.2. Reagent Safety and Handling
-
Imidazole: Corrosive solid. Causes skin burns and eye damage. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. An emergency eyewash and shower must be accessible.[15]
-
1,2-Dibromobenzene (or 2-Bromoiodobenzene): Harmful if swallowed and causes skin/eye irritation.[16] Handle in a chemical fume hood.
-
Copper(I) Iodide (CuI): Standard handling precautions for metal salts. Avoid inhalation of dust.
-
Cesium Carbonate (Cs₂CO₃): Hygroscopic and can be irritating. Keep container tightly closed.
-
Solvents (e.g., Toluene, DMF): Use in a well-ventilated area or fume hood. Toluene is flammable. DMF is a potential reproductive hazard. Consult Safety Data Sheets (SDS) for all materials before use.[17][18]
3.3. Engineering and Procedural Controls
-
Inert Atmosphere: The copper catalyst can be sensitive to oxidation. The reaction should be run under an inert atmosphere (Nitrogen or Argon) to ensure catalytic activity and prevent side reactions.
-
Agitation: Efficient stirring is critical on a larger scale to ensure uniform temperature and concentration, preventing the formation of localized "hot spots." Use a mechanical overhead stirrer.
-
Temperature Control: The reactor must be equipped with a reliable heating and cooling system (e.g., a jacketed reactor with a circulating thermal fluid). The internal reaction temperature must be monitored continuously with a calibrated thermocouple.[12]
Detailed Scale-Up Protocol: Synthesis of this compound
This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a suitable chemical fume hood or an appropriately ventilated enclosure.
4.1. Materials and Equipment
-
Chemicals:
-
Imidazole (≥99%)
-
1,2-Dibromobenzene (≥98%)
-
Copper(I) Iodide (CuI, ≥99.5%)
-
4,7-Dimethoxy-1,10-phenanthroline (Ligand, ≥98%)
-
Cesium Carbonate (Cs₂CO₃, ≥99.9%)
-
Toluene (Anhydrous, ≥99.8%)
-
Ethyl Acetate (ACS Grade)
-
Celite® 545
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
5 L jacketed glass reactor with bottom outlet valve
-
Mechanical overhead stirrer with a high-torque motor and PTFE agitator
-
Heating/cooling circulator
-
Condenser
-
Calibrated thermocouple for internal temperature monitoring
-
Inert gas inlet (Nitrogen or Argon)
-
Addition funnel (optional)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
4.2. Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass / Volume | Molar Equiv. |
| 1,2-Dibromobenzene | 235.91 | 0.530 | 125 g (80.6 mL) | 1.0 |
| Imidazole | 68.08 | 0.795 | 54.1 g | 1.5 |
| Copper(I) Iodide (CuI) | 190.45 | 0.053 | 10.1 g | 0.1 |
| 4,7-Dimethoxy-1,10-phenanthroline | 240.26 | 0.053 | 12.7 g | 0.1 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.06 | 345 g | 2.0 |
| Toluene | - | - | 2.5 L | - |
4.3. Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Assemble the 5 L reactor system, ensuring all glassware is clean and dry.
-
Purge the entire system with Nitrogen or Argon for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of inert gas throughout the reaction.[9]
-
-
Charging Reagents:
-
To the inerted reactor, add Cesium Carbonate (345 g), Copper(I) Iodide (10.1 g), 4,7-dimethoxy-1,10-phenanthroline (12.7 g), and Imidazole (54.1 g).
-
Add anhydrous Toluene (2.5 L) to the reactor via cannula or from a sealed container.
-
Begin vigorous stirring to create a well-suspended slurry.
-
-
Reaction Execution:
-
Add 1,2-dibromobenzene (125 g) to the stirring slurry via syringe or addition funnel.
-
Heat the reaction mixture to an internal temperature of 110 °C using the oil bath or circulator.
-
Maintain the temperature at 110 °C and continue vigorous stirring for 18-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by taking small, quenched aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. (Eluent for TLC: e.g., 50:50 Ethyl Acetate/Hexanes). The reaction is complete upon consumption of the 1,2-dibromobenzene starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature (< 25 °C).
-
Dilute the dark slurry with Ethyl Acetate (1 L).
-
Prepare a 2-inch pad of Celite® in a large Büchner funnel and wet it with Ethyl Acetate.
-
Filter the reaction mixture through the Celite® pad to remove the insoluble base and copper salts. Wash the reactor and the filter cake with additional Ethyl Acetate (2 x 500 mL) to ensure complete recovery of the product.
-
Transfer the combined filtrate to a large separatory funnel. Wash the organic layer sequentially with water (2 x 1 L) and saturated brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a gradient eluent such as 10% to 40% Ethyl Acetate in Hexanes) to yield the pure this compound.
-
Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) may be a more practical purification method.
-
Sources
- 1. biomedres.us [biomedres.us]
- 2. connectjournals.com [connectjournals.com]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. fauske.com [fauske.com]
- 14. helgroup.com [helgroup.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromophenyl)-1H-imidazole
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 1-(2-Bromophenyl)-1H-imidazole, a key building block in pharmaceutical research and materials science.[1] Authored for experienced chemists, this document addresses common challenges and offers advanced troubleshooting strategies to optimize reaction yield and purity.
I. Core Synthesis Methodologies & Optimization
The primary route for synthesizing this compound is through a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation.[2][3][4] While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation, copper-based systems are often more effective for the N-arylation of imidazoles.[2][5]
Core Reaction Scheme:
The following sections detail common issues and solutions related to this transformation.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific experimental challenges.
FAQ 1: Low to No Product Yield
Question: My reaction is showing low or no conversion of the starting materials. What are the likely causes and how can I fix this?
Answer: Low yield is a multifaceted problem. Systematically evaluate the following components of your reaction:
-
Catalyst System (Copper Source and Ligand):
-
Cause: Inactive catalyst is a primary culprit. Copper(I) species are the active catalysts. If you are using a Cu(II) salt, it must be reduced in situ. The choice of ligand is also critical for stabilizing the copper catalyst and facilitating the reaction.[6]
-
Solution:
-
Copper Source: Use a reliable Cu(I) source like CuI or Cu₂O.[7][8] If using Cu(II) salts, ensure your conditions promote reduction.
-
Ligand Selection: For the N-arylation of imidazoles, 1,10-phenanthroline derivatives, such as 4,7-dimethoxy-1,10-phenanthroline, have proven to be highly effective.[5][7][9] Other options include 8-hydroxyquinoline and various diamines.[10] The ligand's electronic properties can significantly influence catalytic activity.[5]
-
Catalyst Loading: While higher catalyst loading can sometimes improve yield, it can also lead to more side products. Start with a catalyst loading of 5-10 mol% and optimize from there.[2]
-
-
-
Base Selection:
-
Cause: The base is crucial for deprotonating the imidazole, but an inappropriate choice can hinder the reaction.[6] Insoluble inorganic bases can lead to reproducibility issues.
-
Solution:
-
-
Solvent Choice:
-
Cause: The solvent must be able to dissolve the reactants and facilitate the reaction at the required temperature. It should also be anhydrous and degassed, as water and oxygen can deactivate the catalyst.[6]
-
Solution:
-
-
Reaction Temperature and Time:
-
Cause: Ullmann-type reactions often require elevated temperatures to proceed at a reasonable rate.[3] Insufficient heating or reaction time will result in incomplete conversion.
-
Solution:
-
Flowchart for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
FAQ 2: Formation of Significant Side Products
Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of my desired product. What are these side products and how can I minimize them?
Answer: The formation of side products is a common issue in cross-coupling reactions. Here are the most likely culprits and how to address them:
-
Hydrodehalogenation:
-
Cause: This is the reduction of the aryl halide (2-bromoiodobenzene) to the corresponding arene (bromobenzene).
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize sources of hydrogen.[6] Optimizing the catalyst loading and reaction temperature can also help.
-
-
Homocoupling of the Aryl Halide:
-
Cause: The aryl halide can couple with itself to form a biaryl compound.
-
Solution: This is often a result of suboptimal catalyst-to-ligand ratios or incorrect temperature. Fine-tuning these parameters can often minimize homocoupling.
-
-
Di-arylation of Imidazole:
-
Cause: While less common, it is possible for the imidazole to be arylated at another position.
-
Solution: Using a slight excess of the imidazole can help to favor the mono-arylated product.
-
Table of Common Side Products and Mitigation Strategies
| Side Product | Structure | Cause | Mitigation Strategy |
| Hydrodehalogenation Product | Bromobenzene | Reduction of the aryl halide. | Maintain an inert atmosphere; optimize catalyst loading and temperature. |
| Homocoupling Product | 2,2'-Dibromobiphenyl | Self-coupling of the aryl halide. | Optimize catalyst-to-ligand ratio and temperature. |
FAQ 3: Difficulty with Product Purification
Question: I am having trouble purifying my final product. What are the best practices for isolating pure this compound?
Answer: Effective purification starts with a clean reaction. However, even with optimization, purification is a critical step.
-
Workup Procedure:
-
Step 1: After the reaction is complete, cool the mixture to room temperature.
-
Step 2: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.[2]
-
Step 3: Filter the mixture through a pad of Celite to remove insoluble inorganic salts.[2]
-
Step 4: Wash the organic layer with water and then brine to remove any remaining water-soluble impurities.[2]
-
Step 5: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
-
Chromatography:
-
Technique: Flash column chromatography on silica gel is the most common method for purifying the crude product.[2]
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for the eluent system. The exact ratio will need to be determined by TLC analysis.
-
III. Advanced Optimization: Microwave-Assisted Synthesis
For labs equipped with microwave reactors, this technology can offer significant advantages over conventional heating.
-
Benefits:
-
Shorter Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[13][14][15]
-
Increased Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products.[13][14][15]
-
Improved Reproducibility: Microwave synthesis often offers better control over reaction parameters, leading to more reproducible results.[13]
-
-
Considerations:
-
Specialized equipment is required.
-
Reaction conditions will need to be re-optimized for the microwave reactor.
-
Workflow for Microwave-Assisted Synthesis
Caption: A simplified workflow for microwave-assisted synthesis.
IV. General Experimental Protocol (Copper-Catalyzed)
This protocol provides a general starting point for the synthesis of this compound. Optimization will be necessary for your specific laboratory conditions and reagent batches.
Materials:
-
Imidazole
-
2-Bromoiodobenzene
-
Copper(I) iodide (CuI)
-
4,7-Dimethoxy-1,10-phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed dioxane
Procedure:
-
To an oven-dried reaction vessel, add imidazole (1.2 mmol), 2-bromoiodobenzene (1.0 mmol), CuI (0.05 mmol, 5 mol%), 4,7-dimethoxy-1,10-phenanthroline (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add anhydrous, degassed dioxane (5-10 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[2]
-
Upon completion, follow the workup and purification procedures outlined in FAQ 3.
V. References
-
Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]
-
Buchwald, S. L., et al. (2007). Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. PubMed. [Link]
-
ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Cristau, H.-J., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(8), 3188–3191. [Link]
-
Kushwaha, P., et al. (2025). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. [Link]
-
MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. benthamscience.com [benthamscience.com]
Common side reactions in the synthesis of 1-(2-Bromophenyl)-1H-imidazole
Welcome to the Technical Support Center for the synthesis of 1-(2-Bromophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. Our focus is on providing scientifically sound, field-proven insights to ensure the success of your experiments.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds and functional materials. The primary methods for its synthesis involve transition metal-catalyzed cross-coupling reactions, namely the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed). While these methods are powerful, they are not without their challenges. The presence of the ortho-bromine on the phenyl ring can introduce steric hindrance and influence the reactivity of the substrate, leading to specific side reactions. This guide will walk you through potential issues and provide robust solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of my desired product, this compound. What could be the issue?
Answer: Low or no product yield can stem from several factors related to the catalyst, reagents, or reaction conditions.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inactive Catalyst | Ullmann: Use freshly purchased, high-purity copper(I) iodide (CuI) or activate copper powder. Buchwald-Hartwig: Ensure the palladium precatalyst is properly stored under an inert atmosphere. Consider using a pre-activated catalyst solution.[1] | Copper(I) catalysts can oxidize to the less active copper(II) state upon exposure to air. Palladium(0) catalysts are sensitive to oxidation, which deactivates them. Pre-activating the palladium catalyst by heating it with the ligand before adding the substrates can improve its activity.[1] |
| Inappropriate Ligand | Ullmann: For sterically hindered substrates, consider using ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA). Buchwald-Hartwig: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos.[2] | The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle. For the sterically demanding ortho-substituted aryl halide, a bulky ligand can promote the desired reductive elimination over side reactions.[3][4] |
| Incorrect Base | Ullmann: Use a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. | The base is crucial for deprotonating the imidazole and facilitating the catalytic cycle. The choice of base can significantly impact the reaction's success, and its strength should be matched to the specific catalytic system. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. | Cross-coupling reactions often have a significant activation energy barrier. Insufficient thermal energy can lead to a sluggish or stalled reaction. |
| Poor Solvent Quality | Use anhydrous, degassed solvents. | Water and oxygen can deactivate the catalyst and participate in unwanted side reactions. |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and the yield of the desired product is low. What are the likely side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired N-arylation. The most common are dehalogenation of the aryl halide and homocoupling of the aryl halide.
The replacement of the bromine atom with a hydrogen atom on the phenyl ring results in the formation of phenylimidazole.
Catalytic Cycle of Dehalogenation (Palladium-Catalyzed)
Caption: Dehalogenation side reaction pathway.
Troubleshooting Dehalogenation:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Hydride Source | Use a non-protic, anhydrous solvent (e.g., toluene, dioxane). Employ a non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). | Solvents like alcohols or residual water, and certain bases can act as hydride donors, leading to the formation of a palladium-hydride species that causes dehalogenation. |
| Slow Reductive Elimination | Use bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos). | These ligands accelerate the rate of the desired C-N bond-forming reductive elimination, outcompeting the dehalogenation pathway.[2] |
| High Temperature | Optimize the reaction temperature; run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can sometimes favor side reactions. |
Two molecules of the 2-bromophenyl halide can couple to form 2,2'-dibromobiphenyl. This is more common in Ullmann-type reactions.
Troubleshooting Homocoupling:
| Potential Cause | Recommended Solution | Scientific Rationale |
| High Catalyst Concentration | Use the lowest effective catalyst loading. | Higher concentrations of the metal catalyst can increase the rate of the bimolecular homocoupling reaction. |
| High Temperature | Run the reaction at a lower temperature if possible. | Homocoupling is often favored at higher temperatures. |
| Slow N-Arylation | Ensure an appropriate ligand is used to accelerate the desired cross-coupling with imidazole. | If the N-arylation is slow, the aryl halide has a greater opportunity to react with itself. |
While less common, it is possible to form the 1,3-bis(2-bromophenyl)imidazolium salt, especially if there is an excess of the aryl halide and forcing conditions are used.
Troubleshooting N,N'-Diarylation:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Stoichiometry | Use a slight excess of imidazole relative to the 2-bromophenyl halide. | This will favor the mono-arylation product. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it once the starting aryl halide is consumed. | Prolonged reaction times can lead to over-arylation. |
Frequently Asked Questions (FAQs)
Q1: Which method is better for this synthesis, Ullmann or Buchwald-Hartwig?
A1: Both methods can be effective. The Buchwald-Hartwig amination often offers milder reaction conditions and a broader substrate scope, but the palladium catalyst and phosphine ligands can be expensive. The Ullmann condensation is more cost-effective but typically requires higher temperatures. For sterically hindered substrates like 2-bromophenyl halides, modern Buchwald-Hartwig protocols with bulky phosphine ligands often provide better results.
Q2: My 2-bromophenyl starting material is an iodide (2-iodo-bromobenzene). How does this affect the reaction?
A2: Aryl iodides are generally more reactive than aryl bromides in both Ullmann and Buchwald-Hartwig couplings. This means you may be able to use lower temperatures and shorter reaction times. However, the increased reactivity can also sometimes lead to a higher incidence of side reactions like homocoupling.
Q3: How do I purify the final product, this compound?
A3: The most common method for purifying this compound is silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, can also be an effective purification method.
Q4: Can I use an unprotected imidazole?
A4: Yes, both Ullmann and Buchwald-Hartwig reactions are typically performed with unprotected imidazole. The base in the reaction mixture is sufficient to deprotonate the N-H bond.
Q5: The reaction seems to stall before completion. What should I do?
A5: If the reaction stalls, it could be due to catalyst deactivation. You can try adding another portion of the catalyst and ligand. Alternatively, if the issue is poor solubility of the reagents at the initial temperature, a gradual increase in temperature might help.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for your experiments. Optimization will likely be necessary for your specific setup.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)
This protocol is adapted from established procedures for the N-arylation of imidazoles.[5]
Materials:
-
Imidazole
-
2-Bromoiodobenzene (or 1,2-dibromobenzene)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or N,N'-Dimethylethylenediamine)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Toluene (or Dioxane)
Procedure:
-
To a dry Schlenk tube, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and K₂CO₃ (2.0 equiv.).
-
Add imidazole (1.2 equiv.) and the 2-bromophenyl halide (1.0 equiv.).
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is based on modern Buchwald-Hartwig amination methods.[1][6]
Materials:
-
Imidazole
-
2-Bromophenyl halide
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (or other bulky phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%) to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
To this mixture, add imidazole (1.2 equiv.), the 2-bromophenyl halide (1.0 equiv.), and NaOtBu (1.4 equiv.).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
References
-
Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic Carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Ortho-Trouble? No Problem: Development of a General Palladium Catalyst for the Amidation of Ortho-Substituted Aryl Halides. Angewandte Chemie International Edition, 49(45), 8444–8447. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Secondary Acyclic Amines. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
-
Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Pd-Catalyzed C-N- and C-O-Bond Formation of Aryl Mesylates. Journal of the American Chemical Society, 129(43), 13001–13007. [Link]
-
Yin, J., & Buchwald, S. L. (2000). A Catalytic System for the N-Arylation of Primary Amine and N-H Containing Heterocycles. Organic Letters, 2(8), 1101–1104. [Link]
-
Lv, T., Wang, Z., You, J., Lan, J., & Gao, G. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. The Journal of Organic Chemistry, 78(11), 5723–5730. [Link]
-
Organic Synthesis. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Kim, J., & Chang, S. (2008). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition, 47(48), 9340–9343. [Link]
Sources
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Suzuki Coupling of 1-(2-Bromophenyl)-1H-imidazole
Welcome to the technical support center for the Suzuki-Miyaura coupling of 1-(2-Bromophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent challenges of coupling nitrogen-containing heterocycles are well-documented, and this resource provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to enhance your success rate.
Troubleshooting Guide: A Causal Approach
The imidazole moiety in this compound can act as a ligand for the palladium catalyst, leading to catalyst inhibition or decomposition.[1][2][3][4] This section addresses common issues encountered during the Suzuki coupling of this substrate, with a focus on understanding the root causes to implement effective solutions.
Issue 1: Low to No Product Formation
Symptom: Analysis of the crude reaction mixture by TLC, LC-MS, or GC-MS shows primarily unreacted starting materials.
Potential Causes & Solutions:
-
Catalyst Inactivation by Imidazole Coordination: The lone pair of electrons on the imidazole nitrogen can coordinate to the palladium center, forming inactive complexes and hindering the catalytic cycle.[1][2][3][4]
-
Solution 1: Employ Robust Ligands: Switch to sterically bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIMes).[5][6] These ligands can stabilize the palladium catalyst and prevent inhibitory substrate coordination.
-
Solution 2: Utilize Palladium Pre-catalysts: Buchwald's pre-catalysts (e.g., G2, G3, G4) are designed to be more resistant to deactivation by nitrogen-containing heterocycles.[1][2][3][4]
-
-
Inappropriate Base Selection: The choice of base is critical for the transmetalation step and can significantly impact the reaction outcome.[7][8][9]
-
Solution 1: Screen Different Bases: While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for heteroaromatic substrates.[10] The use of an aqueous base solution is also crucial for activating the boronic acid.[8]
-
Solution 2: Optimize Base Stoichiometry: Typically, 2-3 equivalents of base are sufficient. Excess base can sometimes lead to undesired side reactions.
-
-
Sub-optimal Solvent System: The solvent plays a crucial role in reagent solubility and reaction kinetics.
-
Insufficient Reaction Temperature or Time: The C-Br bond in this compound is relatively strong, and the reaction may require sufficient thermal energy to proceed.
-
Solution: Increase Temperature and Monitor Progress: A typical temperature range for this coupling is 80-110 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Issue 2: Formation of Significant Side Products
Symptom: The crude reaction mixture contains the desired product along with other major impurities.
Potential Causes & Solutions:
-
Protodeboronation of the Boronic Acid: The boronic acid can be cleaved by residual water or acidic protons in the reaction mixture, leading to the formation of an arene byproduct. This is a common side reaction in Suzuki couplings.[12]
-
Solution 1: Use a Stoichiometric Excess of Boronic Acid: Employing 1.2-1.5 equivalents of the boronic acid can compensate for some loss due to protodeboronation.
-
Solution 2: Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.[12]
-
Solution 3: Ensure Anhydrous Conditions (if applicable for the chosen protocol): While some water is often beneficial, excessive water can promote this side reaction. Use dry solvents and reagents if employing a non-aqueous protocol.
-
-
Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[12]
-
Solution: Thoroughly Degas the Reaction Mixture: Before heating, sparge the reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen. Maintaining an inert atmosphere throughout the reaction is crucial.
-
-
Debromination of the Starting Material: The bromo-substituent can be reductively cleaved, leading to the formation of 1-phenyl-1H-imidazole.
-
Solution: Optimize Reaction Conditions: This side reaction can be minimized by using the appropriate catalyst/ligand system and avoiding excessively high temperatures or prolonged reaction times.
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to use for the Suzuki coupling of this compound?
A1: While there is no single "best" catalyst for all substrates, palladium pre-catalysts developed by the Buchwald group, such as SPhos-Pd-G3 or XPhos-Pd-G3, are highly recommended for their robustness in coupling nitrogen-containing heterocycles.[1][2][3][4] Alternatively, a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or an NHC ligand like IPr can also be very effective.[6][13]
Q2: Which base should I start with for my optimization?
A2: Potassium phosphate (K₃PO₄) is an excellent starting point for the Suzuki coupling of heteroaromatic halides.[10] It is a moderately strong base that is often effective where weaker bases like K₂CO₃ fail.
Q3: Why is water added to the reaction mixture?
A3: A small amount of water is typically added to a Suzuki reaction for several reasons. It helps to dissolve the inorganic base, which is often crucial for the reaction to proceed. Water also plays a role in the transmetalation step of the catalytic cycle by facilitating the transfer of the organic group from the boron atom to the palladium center.[8][14]
Q4: My reaction is very slow. What can I do to speed it up?
A4: If your reaction is sluggish, consider the following:
-
Increase the temperature: Ensure the reaction is being heated to an appropriate temperature (typically 80-110 °C).
-
Change the ligand: A more electron-rich and sterically hindered ligand can accelerate the oxidative addition and reductive elimination steps.[5][12]
-
Check your reagents: Ensure your boronic acid is of good quality and your solvents are appropriately dried (if required by the protocol).
Q5: Can I use 1-(2-Chlorophenyl)-1H-imidazole instead of the bromo-derivative?
A5: While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings.[12][15] This would likely require a more specialized catalyst system, such as one with a highly active NHC ligand, and potentially higher reaction temperatures.[6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimizing your reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
SPhos-Pd-G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, SPhos-Pd-G3, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent should be around 0.1 M.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary Table:
| Parameter | Recommended Value | Range for Optimization |
| Arylboronic Acid | 1.2 equiv | 1.1 - 1.5 equiv |
| Catalyst Loading | 2 mol% | 1 - 5 mol% |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃, K₂CO₃ (2.0 - 3.0 equiv) |
| Solvent Ratio (Dioxane:H₂O) | 4:1 | 4:1 to 10:1 |
| Temperature | 90-100 °C | 80 - 110 °C |
| Concentration | 0.1 M | 0.05 - 0.2 M |
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. ResearchGate. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Suzuki Reaction. Chem 115 Myers. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]
-
Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Frontiers. [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. ResearchGate. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]
Sources
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- 3. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
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- 9. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Catalyst Loading for 1-(2-Bromophenyl)-1H-imidazole Reactions
Welcome to the technical support center dedicated to the synthesis of 1-(2-Bromophenyl)-1H-imidazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. We aim to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the N-arylation of imidazole with 2-bromophenyl derivatives?
A1: The most prevalent and effective catalytic systems for this transformation fall into two main categories: copper-catalyzed and palladium-catalyzed cross-coupling reactions.
-
Copper-Catalyzed Systems (Ullmann Condensation): This is a classic and often cost-effective method for forming C-N bonds.[1][2] Modern protocols typically use a copper(I) source, such as CuI or Cu₂O, in combination with a ligand.[3][4][5][6] Common ligands include diamines (e.g., 1,10-phenanthroline) and amino acids (e.g., L-proline).[3][4][5][6] These reactions often require a base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, and are typically run in polar aprotic solvents like DMF, DMSO, or dioxane at elevated temperatures.[7][8][9]
-
Palladium-Catalyzed Systems (Buchwald-Hartwig Amination): This method is known for its broad substrate scope and high functional group tolerance, often proceeding under milder conditions than traditional Ullmann reactions.[10][11] These systems employ a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.[10][11] The choice of ligand is critical for reaction success.[12]
Q2: My reaction is sluggish or not proceeding to completion. Should I just increase the catalyst loading?
A2: While insufficient catalyst can be a cause of low conversion, simply increasing the loading is not always the optimal solution and can sometimes be detrimental. Excessively high catalyst concentrations can lead to the formation of side products through processes like homocoupling and can make purification more challenging due to residual metal contamination.[12] Before increasing the catalyst, it is crucial to systematically evaluate other reaction parameters such as the choice of ligand, base, solvent, and temperature.[9]
Q3: How critical is the inert atmosphere for these reactions?
A3: Maintaining an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for palladium-catalyzed reactions.[13][14][15] The active Pd(0) catalytic species is susceptible to oxidation, which can deactivate the catalyst.[16] While some modern copper-catalyzed systems are more robust, excluding oxygen and moisture is a good general practice to ensure reproducibility and prevent unwanted side reactions, such as the reduction of the aryl halide.[9][17]
Q4: Can I monitor the progress of my reaction?
A4: Yes, monitoring reaction progress is crucial for optimization. The most common methods are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][9] For more detailed kinetic studies, techniques like in-situ NMR or IR spectroscopy can provide valuable insights into reaction rates and the formation of intermediates.[18][19][20]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low to No Product Yield
| Potential Cause | Suggested Solution & Explanation |
| Inactive Catalyst | The active catalytic species for Ullmann couplings is typically Cu(I), while for Buchwald-Hartwig it is Pd(0).[9][10] Solution: Use a fresh, high-purity copper(I) salt or palladium precursor.[9] For palladium reactions, ensure your conditions effectively generate the active Pd(0) species from the precatalyst.[11] Some protocols may benefit from the use of more stable and reliable precatalysts.[12] |
| Inappropriate Ligand | The ligand stabilizes the metal center, influences its reactivity, and facilitates key steps in the catalytic cycle.[17][21][22] An unsuitable ligand can lead to poor catalytic turnover. Solution: Screen a variety of ligands. For copper-catalyzed reactions, consider 1,10-phenanthroline derivatives or N,N'-dimethylethylenediamine (DMEDA).[3][4][5] For palladium-catalyzed reactions, bulky, electron-rich biarylphosphine ligands are often effective.[23][24] |
| Suboptimal Base or Solvent | The base is critical for deprotonating the imidazole and participating in the catalytic cycle.[7][22] The solvent affects the solubility of reagents and the stability and activity of the catalyst.[8][12][25] Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and anhydrous polar aprotic solvents (e.g., DMF, DMSO, dioxane, toluene).[9] The choice of base and solvent are often interdependent. |
| Incorrect Reaction Temperature | Modern ligand-accelerated protocols operate under milder conditions than traditional Ullmann reactions, which required very high temperatures.[1][2] Solution: Start with temperatures in the range of 80-120 °C.[9] If no reaction occurs, incrementally increase the temperature. If decomposition is observed, lower the temperature. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution & Explanation |
| Debrominated Starting Material (Phenylimidazole) | Presence of protic impurities (e.g., water) can lead to the reduction of the aryl bromide.[9] Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[13] | |
| Homocoupling of Aryl Bromide (Biphenyl derivative) | This can occur at higher catalyst loadings or temperatures. Solution: Optimize the catalyst loading to the lowest effective concentration. Avoid excessively high reaction temperatures. | |
| Formation of Isomeric Products | In some cases, arylation can occur at a different nitrogen atom of the imidazole ring if it is unsymmetrical. Solution: This is generally less common with imidazole itself but can be a factor with substituted imidazoles. The regioselectivity is often dictated by steric and electronic factors. Characterization by 2D NMR techniques may be necessary to confirm the structure. |
Experimental Protocols & Workflows
General Protocol for Catalyst Loading Optimization
This protocol provides a starting point for optimizing the catalyst loading for the copper-catalyzed N-arylation of imidazole with 2-bromophenyl iodide.
-
Reaction Setup:
-
To a series of oven-dried Schlenk tubes equipped with magnetic stir bars, add imidazole (1.2 mmol), 2-bromophenyl iodide (1.0 mmol), and the chosen base (e.g., Cs₂CO₃, 2.0 mmol).
-
In separate tubes, add varying amounts of the copper catalyst (e.g., CuI) and ligand (e.g., 1,10-phenanthroline). A typical starting point is a 1:2 or 1:3 ratio of Cu:ligand.
-
Evacuate and backfill each tube with an inert gas (nitrogen or argon) three times.[15]
-
Add the anhydrous solvent (e.g., dioxane, 5 mL) via syringe.
-
-
Reaction Execution:
-
Place the sealed tubes in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set period (e.g., 18-24 hours).
-
-
Analysis:
-
After cooling, take an aliquot from each reaction mixture and analyze by GC-MS or LC-MS to determine the conversion and yield.
-
Run a parallel reaction without the catalyst to serve as a negative control.
-
Catalyst Loading Screening Table
| Entry | CuI (mol%) | Ligand (mol%) | Yield (%) |
| 1 | 1 | 2 | |
| 2 | 2.5 | 5 | |
| 3 | 5 | 10 | |
| 4 | 10 | 20 |
Yield to be determined by internal standard GC or LC analysis.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low-yield reactions.
Catalytic Cycle for Copper-Catalyzed N-Arylation
Caption: A simplified catalytic cycle for the Ullmann condensation.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | Request PDF. [Link]
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles - PubMed - NIH. [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education - ACS Publications. [Link]
-
Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - RSC Publishing. [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques - White Rose Research Online. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
ACID, METAL AND PEROXIDE-FREE SYNTHESIS OF 2,4,5- TRISUBSTITUTED IMIDAZOLES COMMENCING FROM INTERNAL ALKENES USING AN IODINE/DMS - SciSpace. [Link]
-
air sensitive reaction setup - YouTube. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF - ResearchGate. [Link]
-
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students - ResearchGate. [Link]
-
A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF - ResearchGate. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [Link]
-
Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines | ACS Omega. [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - MDPI. [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - NIH. [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC - NIH. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. [Link]
-
Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines | ACS Omega. [Link]
-
TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions - PMC - NIH. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]
-
Ullmann condensation - Wikipedia. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. [Link]
-
Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles - Organic Chemistry Portal. [Link]
- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google P
-
Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
1-((2-Bromophenyl)sulfonyl)-1H-imidazole - PubChem. [Link]
-
Palladium-Catalyzed Reactions - MDPI. [Link]
-
An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC. [Link]
-
Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction - OUCI. [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI. [Link]
-
Daphne Houston – Green Chemistry Blog. [Link]
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- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Minimizing Homocoupling Byproducts in Reactions of 1-(2-Bromophenyl)-1H-imidazole
Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting strategies and practical solutions for minimizing homocoupling byproducts when working with 1-(2-Bromophenyl)-1H-imidazole in cross-coupling reactions. As a substrate, its N-heterocyclic imidazole moiety can act as a potential ligand, adding a layer of complexity to achieving high selectivity. This document is structured to provide not just protocols, but a foundational understanding of the competing reaction pathways to empower you to optimize your specific application.
Section 1: Understanding the Mechanisms of Homocoupling
Homocoupling is a persistent side reaction in many cross-coupling protocols, leading to the formation of symmetrical dimers from one of the coupling partners. This reduces the yield of the desired heterodimeric product and complicates purification. For reactions involving this compound, three primary homocoupling pathways are of concern:
-
Aryl-Aryl Homocoupling (Ullmann/Reductive): The dimerization of this compound to form 2,2'-bis(1H-imidazol-1-yl)-1,1'-biphenyl. This is often promoted by high temperatures and can be catalyzed by both palladium and copper.[1][2]
-
Organoboron Homocoupling (in Suzuki-Miyaura Reactions): The dimerization of the boronic acid coupling partner. This pathway is critically promoted by the presence of dissolved molecular oxygen and/or palladium(II) species.[3][4][5]
-
Alkyne Homocoupling (Glaser Coupling in Sonogashira Reactions): The dimerization of the terminal alkyne partner. This reaction is efficiently catalyzed by the copper(I) cocatalyst in the presence of an oxidant, most commonly oxygen.[6][7][8]
The key to minimizing these byproducts is to accelerate the desired cross-coupling catalytic cycle, making it kinetically dominant over the competing homocoupling pathways.
Section 2: Frequently Asked Questions (FAQs)
Q1: My LC-MS analysis shows a major byproduct corresponding to the dimer of my boronic acid. What are the most likely causes?
A1: The two primary culprits for boronic acid homocoupling are dissolved oxygen and the presence of unreduced Palladium(II) species.[4][9] Oxygen can react with the active Pd(0) catalyst to generate a palladium peroxo complex, which is a highly efficient catalyst for boronic acid dimerization.[10][11] Additionally, if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it can directly couple two molecules of the boronic acid before being reduced to the catalytically active Pd(0) state required for the main cross-coupling cycle.[4]
Q2: I'm observing significant formation of 2,2'-bis(1H-imidazol-1-yl)-1,1'-biphenyl, the dimer of my starting material. Why is this happening?
A2: This is likely due to a reductive homocoupling (Ullmann-type) of your aryl bromide.[1] This side reaction can be palladium-catalyzed or promoted by stoichiometric copper, especially at elevated temperatures (>100 °C).[12] In some cases, using a very strong reducing agent or certain ligand combinations can favor this pathway. The imidazole nitrogen on your substrate could also promote catalyst aggregation at high temperatures, leading to ill-defined catalytic species that favor homocoupling.
Q3: In my Sonogashira reaction of this compound with a terminal alkyne, I'm getting a lot of the symmetrical diyne byproduct. How do I prevent this?
A3: This side reaction is known as Glaser coupling and is almost always caused by the copper(I) cocatalyst (e.g., CuI) in the presence of oxygen.[7][8] The solution is to switch to a copper-free Sonogashira protocol. These methods rely on palladium catalysts with specific ligands that are efficient enough to facilitate the entire catalytic cycle without the need for a copper cocatalyst, thereby completely eliminating the Glaser pathway.[13][14] Rigorous deoxygenation is still essential.
Q4: How does my choice of palladium precursor affect homocoupling?
A4: It has a significant impact.
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common, air-stable precursors but must be reduced in situ to Pd(0) to initiate the catalytic cycle. This reduction step can occur via the undesired homocoupling of boronic acids.[4]
-
Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These precursors are already in the correct oxidation state to enter the catalytic cycle directly via oxidative addition. Using a Pd(0) source can significantly reduce homocoupling that occurs during the catalyst activation phase.[9][15]
Q5: What is the role of ligands in preventing homocoupling, and which ones are best?
A5: Ligands are critical for stabilizing the palladium center and modulating its reactivity. The goal is to use a ligand that accelerates the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, making it much faster than any competing side reaction.[16] For substrates like this compound, bulky, electron-rich phosphine ligands are highly effective.
-
Buchwald-type Biarylphosphine Ligands: Ligands like SPhos, XPhos, and RuPhos are excellent choices. Their steric bulk promotes the formation of highly active, monoligated L-Pd(0) species, while their electron-donating nature facilitates the oxidative addition and reductive elimination steps.[17]
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and IMes are strong sigma donors that form very stable palladium complexes, often showing high activity and preventing catalyst decomposition that can lead to side reactions.[17][18]
Q6: Can the imidazole group on my substrate interfere with the reaction?
A6: Yes. The imidazole nitrogen is a potential N-donor ligand for palladium. It can compete with your added phosphine ligand for coordination to the metal center. This can lead to the formation of various catalytically active (or inactive) species, making the reaction less predictable. Using a strongly coordinating, bulky ligand (like the Buchwald ligands mentioned above) at an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1) is crucial to ensure it outcompetes the substrate's imidazole group and controls the catalyst's coordination sphere.
Section 3: Troubleshooting and Optimization Workflow
If you are observing >5% homocoupling byproduct, a systematic approach is necessary. Use the following decision tree to diagnose and resolve the issue.
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
Technical Support Center: Purification of 1-(2-Bromophenyl)-1H-imidazole and its Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and purification of 1-(2-Bromophenyl)-1H-imidazole and related N-arylimidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining these valuable building blocks with high purity. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
The synthesis of N-arylimidazoles, such as this compound, typically involves palladium or copper-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig type reactions).[1][2][3] While effective, these methods often produce complex crude mixtures containing residual starting materials, catalyst, ligands, and various side products. This guide provides a systematic approach to overcoming these purification hurdles.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section tackles the most common initial queries researchers face after completing the synthesis.
Q1: My crude reaction mixture shows multiple spots on the TLC plate. What are the most common impurities I should expect from a copper-catalyzed N-arylation of imidazole with a 2-bromo-aryl halide?
A1: In a typical Ullmann-type coupling, the primary impurities are predictable. You should anticipate the presence of:
-
Unreacted Starting Materials: Imidazole and the aryl halide (e.g., 1-bromo-2-iodobenzene or 1,2-dibromobenzene). Imidazole is highly polar and often remains near the baseline, while the aryl halide is non-polar and will have a high Rf value.
-
Catalyst and Ligand Residues: Copper salts and associated ligands (like phenanthrolines or diamines) are common.[1][4] These often appear as baseline or streaky material on silica gel.
-
Homocoupled Side Products: The aryl halide can couple with itself to form a biaryl compound, which is typically very non-polar.
-
Inorganic Salts: The base used in the reaction (e.g., Cs₂CO₃, K₂CO₃) must be removed during the aqueous workup.[1][5]
Q2: I'm observing significant streaking of my product spot on the silica gel TLC plate. What causes this and how can I get clean spots?
A2: Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase. The imidazole moiety is basic due to the lone pair of electrons on one of its nitrogen atoms. This basic nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.
To resolve this, you need to suppress this interaction:
-
Solution: Add a small amount of a volatile base to your eluent system. A common and effective choice is 0.5-2% triethylamine (NEt₃) or ammonia in methanol.[6] The amine competitively binds to the acidic sites on the silica, allowing your N-arylimidazole product to travel up the plate cleanly, resulting in sharper, more defined spots.
Q3: My product seems to be co-eluting with one of the starting materials during column chromatography. How can I improve the separation?
A3: Co-elution is a common challenge that requires systematic optimization of your chromatographic conditions.
-
Analyze Polarity: First, identify which starting material is the problem. If it's the non-polar aryl halide, you need to decrease the polarity of your eluent (e.g., increase the hexane-to-ethyl acetate ratio). If it's a more polar impurity, you may need to slightly increase the eluent polarity to move your product further away from it.
-
Solvent System Selection: The choice of solvents is critical. Hexane/ethyl acetate is a standard starting point.[7][8] If this fails, consider alternative systems. Replacing ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a very non-polar mobile phase to elute the non-polar impurities first. Then, gradually increase the percentage of the polar solvent to cleanly elute your product, leaving the very polar impurities behind on the column.
Q4: Is it possible to purify my compound without relying on column chromatography?
A4: Yes, depending on the nature of your product and impurities, other methods can be effective, sometimes yielding material of higher purity than chromatography.
-
Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method.[9] The key is to find a solvent or solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution. Common solvents for N-arylimidazoles include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[10][11]
-
Acid/Base Extraction: You can exploit the basicity of the imidazole ring. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as a salt, while non-basic impurities (like the aryl halide and homocoupled byproducts) remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.
-
Slurry/Filtration: For removing baseline impurities, you can sometimes dissolve the crude product in a minimal amount of solvent, add silica gel, and stir. Then, filter the mixture and wash the silica with more solvent. This is less precise but can be a quick way to remove highly polar contaminants.[6]
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to solving more complex purification problems.
| Symptom / Observation | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Recovery from Column | 1. Product is highly polar and irreversibly stuck to the silica gel. 2. Product is unstable and decomposed on the acidic silica.[12] 3. Incorrect eluent system (too non-polar). | 1. Use a Deactivated Stationary Phase: Pack the column with silica gel that has been pre-treated with triethylamine.[6] 2. Switch to a Neutral Stationary Phase: Consider using neutral alumina instead of silica gel. 3. Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. Adding a small amount of methanol (1-5%) to your ethyl acetate/hexane mixture can help elute highly retained compounds. |
| Persistent Green/Blue Color in Product | 1. Residual copper catalyst from the coupling reaction. | 1. Ammonia Wash: During the aqueous workup, wash the organic layer with a dilute solution of ammonium hydroxide. Ammonia forms a water-soluble deep blue complex with Cu(II) ions, effectively extracting them from the organic phase. 2. Chelating Agent: Pass the crude solution through a small plug of silica gel treated with a chelating agent like EDTA. |
| Recrystallization Yields an Oil, Not Crystals | 1. The solvent is too good; the product remains soluble even when cooled. 2. The cooling process is too rapid. 3. Significant impurities are present, inhibiting crystal lattice formation. | 1. Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (anti-solvent) like hexanes or pentane until the solution becomes faintly cloudy. Heat to clarify and then cool slowly.[9] 2. Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator or freezer. Avoid shocking the solution in an ice bath immediately. 3. Pre-Purification: Perform a quick filtration through a plug of silica to remove gross impurities before attempting recrystallization. |
| Multiple Products (Isomers) Detected | 1. The imidazole derivative used was unsymmetrical, leading to N-arylation at two different nitrogen atoms.[2] 2. Side-reactions on the aryl halide (e.g., bromination at another position if a brominating agent was used in a previous step). | 1. Careful Chromatography: Isomers can often be separated by high-performance flash chromatography using a shallow gradient and optimized solvent system. 2. Reaction Optimization: Revisit the synthesis. The regioselectivity of N-arylation can sometimes be controlled by the choice of catalyst, ligand, and base. Palladium-catalyzed systems can offer different selectivity compared to copper.[2] |
Section 3: Standardized Purification Protocols
Follow these detailed protocols as a starting point for your experiments. Always begin with a small-scale trial before committing your entire batch.
Protocol 1: General Aqueous Workup for Catalyst & Salt Removal
This protocol is designed to remove the bulk of inorganic salts and metal catalysts after the reaction is complete.
-
Solvent Removal: If your reaction was performed in a high-boiling solvent like DMF or DMSO, cool the reaction mixture and dilute it with a generous amount of ethyl acetate (EtOAc) and water.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Organic Layer Washing:
-
Wash the organic layer 2-3 times with water to remove the majority of DMF/DMSO.
-
For Copper Removal: Wash with an equal volume of 10% aqueous ammonium hydroxide solution. The aqueous layer may turn blue as it extracts the copper. Repeat until the aqueous layer is colorless.
-
Wash with an equal volume of saturated aqueous sodium chloride (brine). This helps break up emulsions and removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography on Silica Gel
This is the most common method for purifying N-arylimidazoles.
-
Solvent System Selection: Determine the optimal eluent by running TLC plates with various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of ~0.2-0.3 for your product.[6] Add 1% triethylamine to the chosen solvent system to prevent streaking.
-
Column Packing ("Wet Packing"):
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[6]
-
-
Elution:
-
Carefully add the eluent to the column. Use gentle air pressure to run the column (flash chromatography).
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization for Final Polishing
Use this protocol to achieve high purity for solid products.
-
Solvent Selection: Place a small amount of your product in several test tubes. Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) and heat them. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent required to fully dissolve your crude or semi-purified product.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. You should see crystals begin to form. For better yields, you can then place the flask in a refrigerator or ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Section 4: Visual Guides & Data
Workflow and Data Summary
The following diagrams and tables provide a visual guide to the purification process and a summary of useful starting conditions.
Caption: Relationship between common impurities and effective removal techniques.
Table 1: Recommended TLC/Column Chromatography Solvent Systems
| Solvent System | Typical Ratio (v/v) | Polarity | Comments & Use Case |
| Hexanes : Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Excellent starting point for most N-arylimidazoles. [7][8] |
| Dichloromethane : Methanol | 99:1 to 95:5 | Medium to High | Useful for more polar derivatives or to elute products that are strongly retained on silica. |
| Toluene : Acetone | 9:1 to 7:3 | Medium | Can offer different selectivity compared to ester-based systems, potentially resolving difficult separations. |
Note: Always add 0.5-1% triethylamine (NEt₃) to all solvent systems to ensure sharp, symmetrical spots.
References
-
Gundogdu, N., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Available at: [Link]
-
Gundogdu, N. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Available at: [Link]
-
Oertel, A. M., et al. (2009). N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. Organic Chemistry Portal. Available at: [Link]
-
Kour, J., et al. (2021). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Available at: [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Hassan, J., et al. (2019). C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Frontiers in Chemistry. Available at: [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | Request PDF. ResearchGate. Available at: [Link]
-
Organic Syntheses (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Reddit r/chemistry (2024). Nothing has been working for this synthesis-HELP. Available at: [Link]
-
Lee, B. G., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. NIH National Center for Biotechnology Information. Available at: [Link]
-
MIT OpenCourseWare. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Available at: [Link]
-
ResearchGate. N-Arylation of imidazoles using different copper catalysts. Available at: [Link]
-
ElectronicsAndBooks. Synthetic Approaches to Sterically Hindered N-Arylimidazoles through Copper-Catalyzed Coupling Reactions. Available at: [Link]
-
Patil, S. A., et al. (2012). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. NIH National Center for Biotechnology Information. Available at: [Link]
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The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]
-
Roda, G., et al. (2019). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. MDPI. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
-
Reddy, G. S., et al. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. Available at: [Link]
-
Vessally, E., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]
- Google Patents. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Semantic Scholar. Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Available at: [Link]
-
Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. (2021). Tandem copper catalyzed regioselective N-arylation–amidation: synthesis of angularly fused dihydroimidazoquinazolinones and the anticancer agent TIC10/ONC201. Available at: [Link]
-
Yakaiah, B., et al. (2016). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Antimicrobial Activity. Available at: [Link]
-
RASĀYAN Journal of Chemistry. (2015). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL)-2,3-DIMETHYL-1-PHENYL-1,2-DIHYDROPYRAZOL-5-ONE. Available at: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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Stability and degradation pathways of 1-(2-Bromophenyl)-1H-imidazole
Welcome to the technical support center for 1-(2-Bromophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions to support your experimental work.
Introduction
This compound is a versatile heterocyclic compound with applications in pharmaceutical and materials science research.[1] The presence of both an imidazole ring and a brominated phenyl group imparts unique reactivity and, consequently, specific stability considerations.[2] Understanding the potential for degradation is critical for ensuring the integrity of experimental results and the long-term storage of this compound. This guide synthesizes information from studies on related N-aryl imidazoles and brominated aromatic compounds to provide a predictive framework for its stability profile.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling, storage, and use of this compound in experimental settings.
Problem 1: Inconsistent Assay Results or Loss of Potency Over Time
Possible Cause: Degradation of this compound in solution.
Troubleshooting Steps:
-
Solvent and pH Evaluation:
-
Rationale: Imidazole-containing compounds can be susceptible to hydrolysis, particularly under acidic or basic conditions.[3] The N-phenyl bond in this compound could be a potential site for hydrolysis, leading to the formation of imidazole and 2-bromoaniline.
-
Protocol:
-
Prepare fresh solutions of this compound in a range of buffered solutions (e.g., pH 3, 5, 7, 9).
-
Include the organic co-solvents used in your assay (e.g., DMSO, ethanol) at the final concentration.
-
Incubate the solutions at your experimental temperature for various time points.
-
Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to monitor for the appearance of degradation products and a decrease in the parent compound peak.[4]
-
-
-
Light Exposure Assessment:
-
Rationale: Aromatic compounds, especially those containing halogens, can be susceptible to photodegradation upon exposure to UV or visible light.[5] The carbon-bromine bond is a potential site for photolytic cleavage.[6]
-
Protocol:
-
Prepare solutions of the compound in your experimental solvent system.
-
Expose one set of samples to your typical laboratory lighting conditions and another to a controlled light source (e.g., a photostability chamber).
-
Wrap a control set of samples in aluminum foil to protect them from light.
-
Analyze all samples at predetermined time points by HPLC to assess for degradation.
-
-
-
Oxidative Stability Check:
-
Rationale: The imidazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents or through auto-oxidation.[7]
-
Protocol:
-
Prepare a solution of the compound and expose it to a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Monitor the reaction over time by HPLC to identify any potential oxidative degradants.
-
-
Workflow for Investigating Inconsistent Assay Results
Caption: Troubleshooting workflow for inconsistent assay results.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?
A1: Based on the chemical structure and literature on related compounds, the primary predicted degradation pathways are:
-
Photodegradation: This is a significant potential pathway due to the presence of the brominated aromatic ring. The primary event is likely the homolytic cleavage of the C-Br bond upon absorption of UV light, leading to the formation of a phenyl radical and a bromine radical.[6] The phenyl radical can then undergo various secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen.
-
Hydrolysis: The N-phenyl C-N bond may be susceptible to hydrolysis under strong acidic or basic conditions, which could lead to the cleavage of the molecule into imidazole and 2-bromoaniline. The rate of hydrolysis is expected to be dependent on pH and temperature.
-
Oxidation: The imidazole ring itself can be a target for oxidation, potentially leading to ring-opening products.[7] This may be a concern in the presence of strong oxidizing agents or upon prolonged exposure to atmospheric oxygen, especially in certain solvent systems.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For brominated aromatic compounds, this can involve the cleavage of the C-Br bond and the potential formation of brominated and non-brominated aromatic byproducts.[8]
Predicted Degradation Pathways of this compound
Caption: Predicted degradation pathways for this compound.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: For solid material, long-term storage at -20°C is recommended. For solutions, especially in volatile organic solvents, storage at -20°C or -80°C is advisable to minimize solvent evaporation and potential degradation.
-
Light: The compound should be protected from light. Store in an amber vial or a container wrapped in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation.
-
Moisture: Keep in a tightly sealed container to prevent moisture uptake, which could facilitate hydrolysis.
Q3: Which analytical techniques are best for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial for accurately assessing the stability of the compound. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common and robust technique for separating the parent compound from its degradation products and quantifying them.[4] A reversed-phase C18 column is a good starting point for method development.
-
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity than HPLC and is invaluable for the identification and structural elucidation of unknown degradation products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and its major degradation products if they can be isolated.
Summary of Recommended Analytical Techniques
| Technique | Application | Advantages |
| HPLC-UV | Separation and quantification of parent compound and degradants | Robust, reliable, widely available |
| UPLC-MS/MS | Identification and structural elucidation of degradants | High sensitivity and specificity |
| NMR | Structural confirmation of parent and isolated degradants | Provides detailed structural information |
Q4: How should I design a forced degradation study for this compound?
A4: A forced degradation study should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9] The following conditions are recommended as a starting point:
-
Acid Hydrolysis: 0.1 M HCl at room temperature, and if no degradation is observed, at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at room temperature, and if no degradation is observed, at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid compound at a high temperature (e.g., 80°C) for an extended period.
-
Photostability: Expose the compound in solution and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
References
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved January 17, 2026, from [Link]
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Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 2994-3002. [Link]
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Wang, Y., et al. (2021). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 26(21), 6635. [Link]
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Fife, T. H., & Kogan, R. L. (1982). Steric effects in the hydrolysis reactions of N-acylimidazoles. Effect of aryl substitution in the leaving group. The Journal of Organic Chemistry, 47(25), 5091-5096. [Link]
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Al-Attar, Z., & Harrad, S. (2015). Photodecomposition properties of brominated flame retardants (BFRs). Chemosphere, 119, S39-S46. [Link]
-
Wang, Y., et al. (2021). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Retrieved January 17, 2026, from [Link]
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The Role of Brominated Compounds in Organic Synthesis: Focus on 1-Bromo-4-phenylbutane. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
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Zhang, Y., et al. (2018). Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. Retrieved January 17, 2026, from [Link]
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Blazso, M., & Bozi, J. (2011). Catalytic Conversion of Thermal Decomposition Products of Halogen Containing Polymers Studied by Pyrolysis-GC-MS. Current Analytical Chemistry, 7(2), 110-116. [Link]
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Michael, J. V., & Lim, K. P. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Blazso, M., & Bozi, J. (2011). Catalytic Conversion of Thermal Decomposition Products of Halogen Containing Polymers Studied by Pyrolysis-GC-MS. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Kubica, P., et al. (2020). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology, 54(16), 10034-10042. [Link]
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Fife, T. H., & Kogan, R. L. (1982). Hydrolysis Reactions of N-Propionylimidazole Derivatives. ResearchGate. Retrieved January 17, 2026, from [Link]
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Lee, J. P., et al. (2000). Kinetics and Mechanism of the Hydrolysis Reaction of N-Furoyl-2-phenylimidazole. ResearchGate. Retrieved January 17, 2026, from [Link]
-
(PDF) Halogenated Aromatic Compounds. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). PDF Free Download. Retrieved January 17, 2026, from [Link]
-
Fetzner, S. (1998). Degradation of halogenated aromatic compounds. Applied Microbiology and Biotechnology, 50(6), 633-657. [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved January 17, 2026, from [Link]
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Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Sciences and Research. Retrieved January 17, 2026, from [Link]
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Step-by-Step Guide to Designing Stability Studies for Drug Products. (2024). BioBoston Consulting. Retrieved January 17, 2026, from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
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1H-Imidazole, 1-phenyl-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
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Advanced Materials Synthesis: The Role of Brominated Aromatic Intermediates. (n.d.). Retrieved January 17, 2026, from [Link]
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Extraction of polycyclic aromatic nitrogen heterocycles from spiked soil samples. (2007). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022). YouTube. Retrieved January 17, 2026, from [Link]
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The Cohesive Interactions in Phenylimidazoles. (2022). The Journal of Physical Chemistry A. Retrieved January 17, 2026, from [Link]
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Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. Retrieved January 17, 2026, from [Link]
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Venter, J. D., & Venter, M. W. (2011). Hydrolysis of imidazole-2-ylidenes. The Journal of Organic Chemistry, 76(5), 1347-1355. [Link]
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Chemical Properties of 1H-Imidazole, 1-phenyl- (CAS 7164-98-9). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]
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ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved January 17, 2026, from [Link]
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Functional Groups. (n.d.). Retrieved January 17, 2026, from [Link]
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STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
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(PDF) Bioactive N-Phenylimidazole Derivatives. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Journals | SIELC Technologies. (n.d.). Retrieved January 17, 2026, from [Link]
-
Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
-
de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4946. [Link]
-
A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2023). Cureus, 15(10), e47491. [Link]
-
Pharmaceuticals containing imidazoles. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Optimizing 1-(2-Bromophenyl)-1H-imidazole Coupling Reactions
Welcome to the technical support center for the Ullmann-type coupling of 1-(2-Bromophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The intramolecular cyclization of this substrate to form dibenzo[d,f]imidazo[1,2-a]azepine is a critical transformation, and its success is highly dependent on the careful selection of the base and solvent.
Troubleshooting Guide
Ullmann-type coupling reactions, while powerful, can be sensitive to reaction parameters. The following guide addresses common problems encountered during the intramolecular N-arylation of this compound, their potential causes, and scientifically-grounded solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is often considered to be Cu(I).[1][2][3] | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[1] - If using Cu(0) or Cu(II) sources, ensure reaction conditions can generate the active Cu(I) species in situ.[1][2] - Consider pre-activating the copper catalyst. |
| Suboptimal Base: The base is crucial for the deprotonation of the imidazole nitrogen, which is a key step in the catalytic cycle.[1] An inappropriate base can lead to poor reactivity. | - Screen a variety of inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][4][5] Cs₂CO₃ is often effective due to its solubility and basicity.[5] - Consider using a soluble organic base like bis(tetraethylammonium) carbonate (TEAC) to create a more homogeneous reaction mixture.[6][7] - The strength of the base should be sufficient to deprotonate the imidazole but not so strong as to cause substrate or product degradation. | |
| Inappropriate Solvent: The solvent plays a critical role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate and mechanism. | - Screen polar aprotic solvents like DMF, DMSO, and NMP, which are commonly used in Ullmann reactions.[5][8] - For certain catalyst systems, less polar solvents like dioxane or toluene may be effective.[9] - Consider using deep eutectic solvents (DESs) as environmentally benign and potentially performance-enhancing media.[4][10] | |
| Reaction Temperature Too Low: Traditional Ullmann reactions required high temperatures, but modern protocols with ligands often proceed under milder conditions.[8][11] | - For ligand-free systems, temperatures in the range of 100-150 °C are a good starting point. - If no reaction is observed, incrementally increase the temperature. Be mindful of potential substrate or product decomposition at very high temperatures. | |
| Significant Side-Product Formation (e.g., debromination, homocoupling) | Protic Impurities: The presence of water or other protic impurities can lead to the reduction of the aryl halide (debromination).[1] | - Use anhydrous solvents and ensure all reagents are dry. - Thoroughly dry all glassware before use. |
| Excessive Reaction Temperature or Time: Prolonged heating can lead to decomposition and the formation of undesired byproducts. | - Monitor the reaction progress closely using TLC or GC-MS and stop the reaction once the starting material is consumed. - Consider lowering the reaction temperature. | |
| Inappropriate Base: A very strong base might promote side reactions. | - Use a milder base such as K₂CO₃ or switch to a different class of base.[4] | |
| Inconsistent Reaction Rates or Yields | Heterogeneous Reaction Mixture: Poor solubility of the base or catalyst can lead to reproducibility issues. | - Ensure vigorous stirring to maintain a well-suspended mixture. - Consider using a soluble base like TEAC or a solvent system that better solubilizes all components.[6][7] |
| Variability in Reagent Quality: The purity of the starting material, catalyst, and base can significantly impact the outcome. | - Use reagents from a reliable source and of high purity. - If using a copper(I) source, ensure it has not been oxidized to copper(II). |
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting and optimizing the coupling reaction.
Caption: A workflow for troubleshooting the Ullmann coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my coupling reaction?
The choice of base is critical and depends on several factors, including the pKa of the N-H bond of the imidazole, the solvent, and the reaction temperature.
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[4][5] Cs₂CO₃ is often a good choice due to its higher solubility in organic solvents compared to K₂CO₃. K₃PO₄ is a stronger base and can be effective when weaker bases fail.
-
Organic Bases: Soluble organic bases like bis(tetraethylammonium) carbonate (TEAC) can be advantageous in creating a homogeneous reaction environment, which may improve reproducibility.[6][7]
-
Screening is Key: It is highly recommended to screen a small panel of bases to identify the optimal one for your specific reaction.
Q2: What is the role of the solvent in this reaction?
The solvent has multiple roles in the Ullmann coupling:
-
Solubilization: It must dissolve the aryl halide, the catalyst, and to some extent, the base.
-
Polarity: Polar aprotic solvents like DMF, DMSO, and NMP are often preferred as they can help to stabilize charged intermediates in the catalytic cycle.[5][8]
-
Boiling Point: The solvent's boiling point determines the maximum temperature at which the reaction can be run at atmospheric pressure.
Q3: Can I use a ligand in this reaction?
While the intramolecular coupling of this compound can often proceed without a ligand, the addition of a suitable ligand can sometimes be beneficial, especially if the reaction is sluggish. Ligands can stabilize the copper catalyst, increase its solubility, and facilitate key steps in the catalytic cycle, often allowing for lower reaction temperatures.[1][9] Common ligands for Ullmann-type reactions include diamines, amino acids, and phenanthrolines.[1][9][12] However, for intramolecular reactions, the addition of a ligand might not always lead to an improvement and could even be detrimental.[13]
Q4: What is the likely mechanism for this intramolecular coupling?
The mechanism of the Ullmann reaction has been a subject of extensive study.[11] For this intramolecular C-N coupling, a plausible catalytic cycle is as follows:
-
Deprotonation: The base deprotonates the imidazole nitrogen to form an imidazolide anion.
-
Coordination: The imidazolide coordinates to the Cu(I) catalyst.
-
Oxidative Addition: The copper center undergoes oxidative addition to the C-Br bond of the phenyl ring, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, regenerating the Cu(I) catalyst and yielding the cyclized product.
Recent studies provide spectroscopic evidence supporting an oxidative addition/reductive elimination pathway via a copper(III) intermediate.[14]
Visualizing the Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for the intramolecular Ullmann coupling.
Experimental Protocols
General Protocol for Screening Bases and Solvents
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), CuI (5-10 mol%), and the chosen base (2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M) via syringe.
-
Heating and Monitoring: Place the vial in a preheated heating block at the desired temperature and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Effect of Base and Solvent on Yield
The following table provides a hypothetical summary of how reaction conditions can influence the product yield. Actual results will vary depending on the specific experimental setup.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 120 | 24 | 45 |
| 2 | Cs₂CO₃ | DMF | 120 | 18 | 78 |
| 3 | K₃PO₄ | DMF | 120 | 12 | 85 |
| 4 | K₃PO₄ | Dioxane | 110 | 24 | 62 |
| 5 | K₃PO₄ | DMSO | 130 | 10 | 91 |
| 6 | TEAC | DMF | 130 | 16 | 75[6][7] |
Note: This data is illustrative. It is essential to perform your own optimization experiments.
References
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Frontiers in Chemistry. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]
-
Chemistry – An Asian Journal. (2019). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. [Link]
-
The Journal of Organic Chemistry. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. [Link]
-
ACS Publications. A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. [Link]
-
BYJU'S. Ullmann Reaction. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
OperaChem. Ullmann coupling-An overview. [Link]
-
ResearchGate. Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. [Link]
-
National Institutes of Health. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
ACS Catalysis. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. [Link]
-
The Journal of Organic Chemistry. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]
-
ResearchGate. CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. [Link]
-
ResearchGate. Optimization of Cu(II)-catalyzed C-N cross-coupling of 5-bromo-2-amino benzimidazole and aryl boronic acid in MeOH/H2O at room temperature. [Link]
-
RSC Publishing. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. [Link]
-
Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
-
ResearchGate. Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. [Link]
-
Wiley Online Library. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. [Link]
-
OperaChem. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]
-
National Institutes of Health. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
The Journal of Organic Chemistry. (2011). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. [Link]
-
Reddit. Troubleshooting Ullmann Couplint. [Link]
-
ResearchGate. C-N Coupling of Bromoalkynes with Imidazoles and Pyrazoles a,b. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Journal of the American Chemical Society. (2014). Direct C-N coupling of imidazoles with aromatic and benzylic compounds via Electrooxidative C-H functionalization. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Organic Letters. (2000). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. [Link]
-
ResearchGate. Optimization of the reaction conditions for the C-H/C-Li cross-coupling of 2H-imidazole 1-oxides with carboranyllithium according to the "addition-elimination" protocol a. [Link]
-
Chemical Reviews. (2002). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. [Link]
-
Organic & Biomolecular Chemistry. (2023). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. [Link]
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Preventing debromination of 1-(2-Bromophenyl)-1H-imidazole during reactions
A Senior Application Scientist's Guide to Preventing Debromination in Cross-Coupling Reactions
Welcome to the Technical Support Center for 1-(2-Bromophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the nuances of complex organic reactions and the frustrations that can arise from unexpected side reactions. One of the most common challenges encountered with this compound is premature debromination during palladium-catalyzed cross-coupling reactions, leading to reduced yields and purification difficulties.
This comprehensive guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to help you navigate these challenges and achieve optimal results in your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the phenyl ring is replaced by a hydrogen atom. This converts your starting material into 1-phenyl-1H-imidazole, which is unreactive in the desired cross-coupling reaction. This side reaction consumes your valuable starting material, lowers the yield of your target molecule, and introduces a significant impurity that can be challenging to separate from the desired product. The presence of the nitrogen-rich imidazole ring in this compound can exacerbate this issue due to its potential to coordinate with the palladium catalyst and influence the delicate balance of the catalytic cycle.
Q2: What are the primary causes of debromination in my cross-coupling reaction?
A: The formation of a palladium-hydride (Pd-H) species is the principal culprit behind debromination. This highly reactive intermediate can be generated from various sources within your reaction mixture, including:
-
Strong Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can promote the formation of Pd-H species.
-
Solvents: Protic solvents like alcohols or residual water can serve as a source of hydrides.
-
Ligands: In some cases, the phosphine ligands themselves can be a source of hydrides, particularly at elevated temperatures.
-
The Imidazole N-H group: For N-unsubstituted imidazoles, the acidic proton on the nitrogen can interact with the base and the catalyst, potentially facilitating side reactions like debromination.
Q3: How does the imidazole moiety specifically influence the reaction?
A: The imidazole ring in this compound can act as a ligand, coordinating to the palladium center through its nitrogen atoms. This coordination can sometimes inhibit the catalytic cycle or alter the electronic properties of the catalyst, making it more susceptible to side reactions like debromination. However, this coordinating ability can also be harnessed to direct reactions or stabilize catalytic intermediates if the right ligand and reaction conditions are chosen.
Q4: Is N-protection of the imidazole ring necessary to prevent debromination?
A: While not always mandatory, N-protection of the imidazole ring can be a highly effective strategy to suppress debromination, especially in Suzuki-Miyaura reactions. Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent the imidazole N-H from participating in unwanted side reactions. However, this adds extra steps to your synthetic route (protection and deprotection), so it's often worth exploring other optimization strategies first. In some cases, using a BOC protecting group has been shown to not only suppress dehalogenation but also to be removed under the reaction conditions.[1]
Troubleshooting Guide: A Systematic Approach to Minimizing Debromination
If you are observing significant amounts of the debrominated byproduct, a systematic optimization of your reaction conditions is crucial. The following workflow will guide you through the key parameters to investigate.
Caption: Troubleshooting workflow for minimizing debromination.
Data-Driven Parameter Selection
The following tables provide a comparative overview of how different reaction parameters can influence the outcome of your cross-coupling reaction. The data is compiled from literature reports on analogous systems and serves as a guide for your optimization efforts.
Table 1: Influence of Ligand Choice on Debromination
| Ligand | Ligand Type | Key Characteristics | Expected Outcome for Debromination |
| PPh₃ | Monodentate Phosphine | Less bulky, less electron-donating | Higher potential for debromination |
| XPhos | Biaryl Phosphine | Bulky, electron-rich | Significantly reduced debromination |
| SPhos | Biaryl Phosphine | Bulky, electron-rich | Significantly reduced debromination |
| IPr | NHC Ligand | Strong σ-donor, sterically demanding | Often effective in preventing debromination |
Table 2: Influence of Base Selection on Debromination
| Base | Base Type | Key Characteristics | Expected Outcome for Debromination |
| NaOtBu | Strong Alkoxide | Highly basic, can generate hydrides | High risk of debromination |
| K₂CO₃ | Inorganic Carbonate | Weaker, less nucleophilic | Lower risk of debromination |
| K₃PO₄ | Inorganic Phosphate | Weaker, non-nucleophilic | Often the optimal choice to minimize debromination |
| Cs₂CO₃ | Inorganic Carbonate | Weaker, good solubility | Effective at minimizing debromination |
Detailed Experimental Protocols
The following protocols are provided as a starting point. Optimization for your specific substrate and coupling partner is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is designed for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the degassed water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Suppressed Debromination
This protocol is for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add this compound, cesium carbonate, and the XPhos Pd G3 precatalyst to an oven-dried vial with a magnetic stir bar.
-
Add anhydrous toluene, followed by the amine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling of 2-(2-Bromophenyl)imidazole Analogues
This protocol is adapted from a procedure for the copper-catalyzed Sonogashira coupling of 2-(2-bromophenyl)imidazoles, which should be applicable to this compound.[2]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous DMF, triethylamine, and the terminal alkyne.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the catalytic cycle is key to troubleshooting and optimizing your reactions. The following diagram illustrates the general palladium-catalyzed cross-coupling cycle and highlights where debromination can occur.
Caption: Generalized catalytic cycle for cross-coupling reactions, indicating the debromination pathway.
The choice of a bulky, electron-rich ligand like XPhos or SPhos is critical because it accelerates the reductive elimination step that forms the desired C-C or C-N bond. This makes the desired product formation kinetically more favorable than the reductive elimination from a Pd-H intermediate that leads to debromination. Weaker bases like K₃PO₄ are less prone to generating hydride species, thus starving the debromination pathway of its key reactant.
References
-
Sonogashira, K. Development of Pd-Catalyzed Cross-Coupling Reactions of Organoboron Compounds: The Suzuki Coupling. Proc. Jpn. Acad., Ser. B2009 , 85 (7), 278-299. [Link]
-
Bellina, F.; Cauteruccio, S.; Rossi, R. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. J. Org. Chem.2007 , 72 (22), 8543-8546. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules2012 , 17 (10), 11686-11701. [Link]
-
One-pot sequential bromination of substituted imidazoles via Sonogashira Coupling. ResearchGate2021 . [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry2017 , 7 (4), 365-373. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Molecules2014 , 19 (9), 14776-14791. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv2021 . [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Recent Advances in Sonogashira Reactions. Chem. Rev.2007 , 107 (3), 874-922. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Adv.2023 , 13, 4668-4686. [Link]
-
Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ARKIVOC2020 , (v), 150-163. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2013 , 135 (34), 12690-12699. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed2014 . [Link]
-
Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry2021 , 27 (54), 13481-13493. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate2018 . [Link]
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate2023 . [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Org. Process Res. Dev.2022 , 26 (7), 1984-2005. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Sci Rep2021 , 11, 3496. [Link]
-
Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Med. Chem. Lett.2025 , 16 (1), 89-95. [Link]
-
Advances in Cross-Coupling Reactions. Molecules2019 , 24 (23), 4347. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group, University of Pittsburgh. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules2015 , 20 (5), 7806-7841. [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Org. Lett.2010 , 12 (18), 4124-4127. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. J. Org. Chem.2004 , 69 (9), 3173-3180. [Link]
-
Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Org. Lett.2006 , 8 (4), 793-795. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.2023 , 14 (1), 105. [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate2018 . [Link]
-
Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Trans.2024 . [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. J. Org. Chem.2024 , 89 (1), 1-13. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. J. Org. Chem.2024 , 89 (5), 2841-2849. [Link]
-
Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Dalton Trans.2014 , 43, 1481-1489. [Link]
-
Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry2020 , 5 (2), 119-124. [Link]
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Chem. Eur. J.2013 , 19 (34), 11165-11170. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Lett.2007 , 48 (28), 4845-4847. [Link]
Sources
Technical Support Center: Analytical Methods for Impurities in 1-(2-Bromophenyl)-1H-imidazole
Welcome to the technical support center for the analysis of 1-(2-Bromophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on identifying and quantifying impurities. Ensuring the purity of pharmaceutical intermediates like this compound is critical for the safety and efficacy of the final drug product.[1][2] This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of impurities in this compound.
Q1: What are the likely impurities I should expect in my sample of this compound?
A1: Impurities can originate from the manufacturing process or degradation.[3] Potential process-related impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. Degradation products can form under stress conditions such as exposure to acid, base, light, heat, or oxidation.[4][5][6]
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for routine purity assessment of non-volatile compounds like this compound.[3][7] Its high resolution and sensitivity are ideal for separating the main compound from its impurities.[7]
Q3: How do I choose the right HPLC column and mobile phase?
A3: A reverse-phase C18 or C8 column is typically a good starting point for imidazole derivatives.[7][8] The mobile phase usually consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7][8] Gradient elution is often necessary to achieve optimal separation of all impurities.[7]
Q4: What if I suspect volatile impurities are present?
A4: For volatile or semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its high sensitivity and ability to analyze compounds that are thermally stable and volatile.[2][9][10]
Q5: How can I identify an unknown impurity peak in my chromatogram?
A5: The most powerful technique for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[2] It provides both the retention time from the chromatography and the molecular weight information from the mass spectrometer, which is crucial for structural elucidation.[2] For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[3][11]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your analysis.
Guide 1: HPLC Method Development and Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis.[7] However, achieving optimal separation can be challenging.
Problem 1: Poor peak shape (tailing or fronting) for the main peak or impurities.
-
Causality: Peak tailing can result from interactions between the analyte and active sites on the column's stationary phase, or from a mismatch between the sample solvent and the mobile phase. Peak fronting is often a sign of column overload.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The imidazole moiety has a pKa around 7, meaning its charge state is pH-dependent. Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte and impurities to ensure a consistent charge state and minimize secondary interactions.
-
Check Sample Solvent: Dissolve your sample in the initial mobile phase composition to avoid peak distortion.
-
Reduce Sample Concentration: If you suspect column overload, dilute your sample and reinject.
-
Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to reduce silanol interactions.
-
Problem 2: Co-eluting or poorly resolved impurity peaks.
-
Causality: The mobile phase composition and gradient profile may not be optimized for the specific mixture of compounds.
-
Troubleshooting Steps:
-
Modify the Gradient: A shallower gradient can improve the resolution of closely eluting peaks.[7]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Adjust the Temperature: Increasing the column temperature can improve peak efficiency and sometimes change the elution order.
-
Try a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different chemistry (e.g., a phenyl or cyano column) may provide the necessary selectivity.
-
Experimental Protocol: A General Purpose Reverse-Phase HPLC Method
This protocol provides a starting point for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter. |
Guide 2: Identifying Impurities with Mass Spectrometry
When an unknown peak is detected, mass spectrometry is the next logical step for identification.
Problem: I have an unknown peak in my HPLC-UV chromatogram. How do I proceed with identification?
-
Causality: The unknown peak could be a process-related impurity, a degradation product, or a contaminant.
-
Workflow for Identification:
Caption: Workflow for a forced degradation study.
-
Data Interpretation:
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
The analytical method is considered "stability-indicating" if all degradation products are well-resolved from the main API peak.
-
A Diode Array Detector (DAD) in HPLC can be used to assess peak purity.
-
Part 3: Data Summary
This table summarizes the key analytical techniques and their primary applications in the analysis of this compound.
| Analytical Technique | Primary Application | Information Obtained |
| HPLC-UV/DAD | Purity determination, quantification of impurities, stability testing. [3][7] | Retention time, peak area (for quantification), UV spectrum (for peak purity). |
| GC-MS | Analysis of volatile and semi-volatile impurities (e.g., residual solvents). [9][10] | Retention time, mass spectrum (for identification and quantification). |
| LC-MS | Identification of unknown impurities and degradation products. [2] | Retention time, molecular weight, fragmentation pattern. |
| NMR Spectroscopy | Definitive structural elucidation of the API and its impurities. [11][12] | Detailed structural information based on chemical shifts and coupling constants. |
References
- Forced Degradation – A Review. (2022-11-30).
- Choosing the Right Imidazole Derivative for Your Synthesis.
- Imidazole Pharmaceutical Secondary Standard; Certified Reference Material.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Supporting information - The Royal Society of Chemistry.
- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research.
- A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods - Benchchem.
- A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Bromo-1-methyl-1H-imidazole - Benchchem.
- Development of forced degradation and stability indicating studies of drugs—A review - NIH.
- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry.
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023-03-01).
- Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. (2025-03-13).
- 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl... - ResearchGate.
- DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS.
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025-09-22).
- In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen - The Royal Society of Chemistry.
- Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities - Chromatography Today.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. (2020-12-30).
Sources
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Validation & Comparative
A Comparative Analysis of Reactivity: 1-(2-Bromophenyl)-1H-imidazole vs. 1-(4-Bromophenyl)-1H-imidazole
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of pharmaceutical development and materials science, brominated imidazoles are indispensable building blocks.[1][2] Their utility in forming complex molecular architectures through cross-coupling reactions is well-established.[1] This guide provides a comparative analysis of the reactivity of two positional isomers: 1-(2-bromophenyl)-1H-imidazole and 1-(4-bromophenyl)-1H-imidazole. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
This document will delve into the electronic and steric factors governing the reactivity of these isomers in key palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The Decisive Factors: Electronic and Steric Effects
The reactivity of an aryl bromide in cross-coupling reactions is fundamentally influenced by the electronic environment and steric hindrance around the carbon-bromine (C-Br) bond.
-
Electronic Effects: The imidazole moiety is an electron-withdrawing group. This effect is transmitted through the phenyl ring, influencing the electron density at the C-Br bond. In the para-isomer, the electron-withdrawing effect of the imidazole ring is more pronounced at the C4 position due to resonance and inductive effects. This polarization of the C-Br bond can facilitate oxidative addition to a palladium(0) catalyst, a crucial step in many cross-coupling reactions.[3]
-
Steric Hindrance: The ortho-isomer, this compound, presents a more sterically congested environment around the C-Br bond. The proximity of the imidazole ring can hinder the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition.[4][5][6] In contrast, the para-isomer offers a more accessible reaction site.
Logical Relationship between Isomer Structure and Reactivity
Caption: Comparative Suzuki-Miyaura Coupling Workflow.
Materials:
-
This compound
-
1-(4-Bromophenyl)-1H-imidazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In two separate oven-dried Schlenk tubes, add this compound (1.0 mmol) and 1-(4-bromophenyl)-1H-imidazole (1.0 mmol), respectively.
-
To each tube, add phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill each tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and deionized water (1 mL) to each tube.
-
Reaction: Place both tubes in a preheated oil bath at 100°C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).
-
Work-up: Upon completion, cool the reaction mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification and Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel. Determine the yield and purity of the isolated products.
Expected Outcome:
The reaction with 1-(4-bromophenyl)-1H-imidazole is anticipated to proceed at a faster rate and afford a higher yield of the coupled product compared to the reaction with this compound under these identical conditions. This is attributed to the lower steric hindrance and more favorable electronic properties of the para-isomer.
Conclusion
The choice between this compound and 1-(4-bromophenyl)-1H-imidazole in a synthetic strategy should be guided by a clear understanding of their relative reactivities. While both are valuable synthons, the para-isomer generally offers higher reactivity in palladium-catalyzed cross-coupling reactions due to reduced steric hindrance and favorable electronic effects. The ortho-isomer may require more vigorous reaction conditions or more sophisticated catalyst systems to achieve comparable results. For researchers and drug development professionals, this understanding is crucial for the efficient and predictable synthesis of complex molecules.
References
-
ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. [Link]
-
ResearchGate. (2019). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
-
Journal of the Chinese Chemical Society. (2007). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]
-
Scientific Reports. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
ACS Omega. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. [Link]
-
The Journal of Organic Chemistry. (2006). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. [Link]
-
Advanced ChemBlocks Inc. (n.d.). The Role of Brominated Imidazoles in Modern Chemical Synthesis. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Novel Drug Candidates: The Role of 1-(4-Bromophenyl)imidazole in Advanced Organic Synthesis. [Link]
-
ResearchGate. (2008). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. [Link]
-
NIH National Library of Medicine. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
ResearchGate. (2008). Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic amines under microwave dielectric heating. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Organic Letters. (2000). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
International Journal for Multidisciplinary Research. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. (2005). Synthesis and pharmacological evaluation of some potent 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2015). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]
-
PubMed. (2010). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. [Link]
-
MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
Quora. (2022). What is the order of ortho, para and meta products for steric hinderance?. [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]
-
MDPI. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
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A Comparative Guide to the Strategic Advantages of 1-(2-Bromophenyl)-1H-imidazole in Modern Synthesis
In the landscape of synthetic chemistry, the selection of appropriate building blocks is a critical determinant of success, profoundly influencing reaction efficiency, molecular complexity, and the ultimate biological or material properties of the target compound. Among the vast arsenal of heterocyclic intermediates, 1-(2-Bromophenyl)-1H-imidazole has emerged as a particularly advantageous scaffold for researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison, elucidating the distinct benefits of this building block over other alternatives, supported by experimental insights and established chemical principles.
Introduction: The Unique Architectural Value of this compound
The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine.[1][2] Its prevalence in pharmaceuticals underscores its significance as a privileged structure.[3][4] The strategic placement of a 2-bromophenyl group at the N-1 position of the imidazole ring, as seen in this compound, confers a unique combination of steric and electronic properties that synthetic chemists can exploit for intricate molecular construction.[5][6] This ortho-bromo substitution provides a reactive handle for a multitude of cross-coupling reactions, enabling the facile introduction of diverse functionalities.[7]
The Ortho-Bromo Advantage: A Gateway to Diverse Chemical Transformations
The primary advantage of this compound lies in the reactivity of the C-Br bond at the ortho position of the phenyl ring. This feature makes it an exceptionally versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.[5][6]
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the bromophenyl moiety and a boronic acid or ester. This is a highly efficient method for introducing new aryl or heteroaryl groups, crucial for building the complex molecular frameworks often required in drug discovery.[5][8] The relatively mild reaction conditions of the Suzuki-Miyaura coupling are a significant advantage, allowing for the preservation of other sensitive functional groups within the molecule.[9]
-
Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines. This is particularly valuable in medicinal chemistry for the synthesis of compounds with improved pharmacokinetic properties.[6]
-
Sonogashira Coupling: The Sonogashira reaction provides a direct route to the synthesis of aryl alkynes by coupling the bromo-aromatic compound with a terminal alkyne.[10] This transformation is instrumental in the construction of rigid molecular scaffolds and in the synthesis of natural products and functional materials.
The strategic ortho-positioning of the bromine atom can also influence the regioselectivity of these reactions, offering a level of control that is not always achievable with other isomeric building blocks.
Comparative Analysis: Why this compound Excels
To fully appreciate the utility of this compound, a comparison with other related building blocks is instructive.
| Building Block | Key Advantages | Key Limitations |
| This compound | Versatile handle for cross-coupling at the ortho position; unique steric and electronic influence on reactivity. | Potential for steric hindrance in some reactions. |
| 1-(3-Bromophenyl)-1H-imidazole | Reactive handle for cross-coupling at the meta position. | Different electronic and steric environment compared to the ortho isomer, leading to different reactivity and final compound geometry. |
| 1-(4-Bromophenyl)-1H-imidazole | Reactive handle for cross-coupling at the para position; generally less sterically hindered than the ortho isomer. | Lacks the specific steric and electronic influence of the ortho-substituent which can be crucial for directing subsequent reactions or for achieving a desired biological conformation.[11] |
| 1-Phenyl-1H-imidazole | Simple aromatic substituent. | Lacks a reactive handle for facile functionalization via cross-coupling reactions. |
| 2-Bromo-1H-imidazole | Reactive bromine on the imidazole ring itself. | Different site of reactivity; the electronic properties of the imidazole ring directly influence the C-Br bond. |
The choice between these building blocks is ultimately dictated by the specific synthetic strategy and the desired final molecular architecture. However, the ortho-bromo substitution in this compound offers a unique combination of reactivity and steric influence that is often critical for achieving complex and targeted molecular designs.
Experimental Workflow: A Representative Suzuki-Miyaura Coupling Protocol
The following protocol illustrates a typical application of this compound in a Suzuki-Miyaura cross-coupling reaction. This self-validating system includes steps for reaction setup, monitoring, workup, and purification, ensuring reproducibility.
Caption: A representative workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
Reaction Setup: In a flame-dried flask, combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq), a suitable ligand if necessary, and a base like K2CO3 or Cs2CO3 (2.0-3.0 eq). Add a degassed solvent such as dioxane or DMF.
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired coupled product.
The efficiency of this protocol highlights the practical advantages of using this compound as a versatile building block.[9]
Logical Relationships in Synthetic Strategy
The decision to use this compound is often part of a broader synthetic strategy where the ortho-substituent plays a key role.
Caption: Strategic advantages of selecting this compound.
This diagram illustrates how the initial choice of this specific building block directly enables a cascade of synthetic possibilities, ultimately leading to the efficient construction and optimization of complex target molecules.
Conclusion: A Strategically Superior Building Block
References
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- PubMed. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
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A Comparative Guide to Catalytic Systems for the Cross-Coupling of 1-(2-Bromophenyl)-1H-imidazole
Introduction
The synthesis of functionalized biaryl and N-aryl imidazole scaffolds is a cornerstone of modern medicinal chemistry and materials science. Molecules incorporating the 1-phenyl-1H-imidazole motif are prevalent in pharmaceuticals, including tyrosine kinase inhibitors and serotonin receptor antagonists. The cross-coupling of 1-(2-Bromophenyl)-1H-imidazole serves as a critical gateway to these complex architectures. The choice of catalytic system is paramount, dictating reaction efficiency, substrate scope, and overall cost-effectiveness.
This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound. We will dissect the performance of palladium- and copper-based systems for C-C and C-N bond formation, offering field-proven insights into the rationale behind catalyst, ligand, and base selection. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the ideal catalytic system for their specific synthetic goals.
Overview of Key Cross-Coupling Strategies
The transformation of the C-Br bond in this compound can be achieved through several powerful cross-coupling reactions. The most prominent among these are:
-
Suzuki-Miyaura Coupling: Forms a C-C bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). This reaction is widely used due to the stability and low toxicity of the boron reagents.[1][2]
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl bromide with an amine, amide, or other nitrogen-containing nucleophile. This has become a go-to method for synthesizing N-aryl compounds.[3][4][5]
-
Heck Coupling: Forms a C-C bond by coupling the aryl bromide with an alkene, offering a direct route to substituted styrenes and other vinylated compounds.[6][7]
-
Copper-Catalyzed Coupling (Ullmann/Chan-Evans-Lam type): Often used for C-N and C-O bond formation, copper catalysis can be a cost-effective alternative to palladium, though sometimes requiring harsher reaction conditions.[4][8]
The performance of each of these reactions is critically dependent on the synergistic interplay of the metal catalyst, its coordinating ligand, the base, and the solvent system.
Comparative Analysis of Catalytic Systems
Palladium-Catalyzed C-C Coupling Systems
Palladium catalysis remains the gold standard for C-C bond formation due to its high efficiency and functional group tolerance.
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures from this compound.[1][9] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
Catalyst & Ligand Selection: The choice of ligand is crucial. The imidazole moiety in the substrate can act as a competing ligand, potentially poisoning the palladium catalyst.[11] Therefore, strongly coordinating, electron-rich, and sterically bulky ligands are often required to stabilize the active catalytic species and promote the desired reaction pathway.
-
Phosphine Ligands: Bulky biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective. Their steric bulk promotes the formation of monoligated L1Pd(0) species, which are highly reactive in the oxidative addition step, while their electron-donating nature facilitates reductive elimination.[12]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, IMes) are strong σ-donors that form very stable bonds with palladium.[13] This stability makes them robust and effective for coupling challenging substrates, including aryl chlorides, and they can be generated in situ from their corresponding imidazolium salts.[13][14]
Role of the Base and Solvent: The base plays a critical role in activating the organoboron species to facilitate transmetalation.[13]
-
Bases: Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact yield, with stronger bases sometimes being necessary for less reactive coupling partners.[15]
-
Solvents: Aprotic polar solvents like dioxane, THF, or DMF are frequently used, often with the addition of water, which can aid in the dissolution of the base and facilitate the transmetalation step.[2][15]
// Nodes for the cycle pd0 [label="Pd(0)L\nx", shape=circle, style=filled, fillcolor="#F1F3F4", width=1]; pd_complex [label="Ar-Pd(II)-Br(L\nx)", shape=circle, style=filled, fillcolor="#F1F3F4", width=1.5]; pd_trans [label="Ar-Pd(II)-R'(L\nx)", shape=circle, style=filled, fillcolor="#F1F3F4", width=1.5];
// Invisible nodes for labels oa_label [label="Oxidative\nAddition", shape=plaintext]; tm_label [label="Transmetalation", shape=plaintext]; re_label [label="Reductive\nElimination", shape=plaintext];
// Edges for the cycle pd0 -> pd_complex [label="Ar-Br"]; pd_complex -> pd_trans [label="R'-B(OH)₂\nBase"]; pd_trans -> pd0 [label="Ar-R'"];
// Positioning labels {rank=same; pd0; oa_label; pd_complex;} {rank=same; pd_complex; tm_label; pd_trans;} {rank=same; pd_trans; re_label; pd0;}
// Diagram Caption caption [label="Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.", shape=plaintext, fontsize=11, fontcolor="#5F6368"]; }
The Heck reaction provides a means to vinylate the 2-position of the phenyl ring. The mechanism also proceeds via oxidative addition, followed by migratory insertion of the alkene and β-hydride elimination.[6]
Catalyst & Ligand Selection:
-
Palladium Sources: Pd(OAc)₂ and PdCl₂ are common precursors.
-
Ligands: While some Heck reactions can proceed without ligands, phosphines or NHCs are often used to improve efficiency and selectivity, especially with less reactive aryl bromides.[16] Palladium-NHC complexes have shown high efficacy.[17]
Base and Solvent: A base (e.g., K₂CO₃, Et₃N) is required to neutralize the HBr generated during the reaction.[16] High-boiling polar aprotic solvents like DMF or NMP are typically employed due to the higher temperatures often needed for this transformation.[16]
Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
This reaction is indispensable for synthesizing N-aryl imidazoles and related structures. The mechanism is similar to C-C coupling but involves an amine nucleophile.[3]
Catalyst & Ligand Selection: This reaction is highly sensitive to the choice of ligand. The challenge lies in promoting the reductive elimination from the palladium-amido complex to form the C-N bond.
-
Palladium Precatalysts: Modern precatalysts, which are air-stable and readily generate the active Pd(0) species, have greatly improved the reliability of this reaction.
-
Ligands: Extremely bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are essential. This steric hindrance facilitates the final reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[4]
Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile.
-
Bases: Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[3]
-
Solvents: Anhydrous, aprotic solvents such as toluene or dioxane are necessary to prevent quenching of the strong base.[3]
// Nodes for the cycle pd0 [label="Pd(0)L\nx", shape=circle, style=filled, fillcolor="#F1F3F4", width=1]; pd_complex [label="Ar-Pd(II)-Br(L\nx)", shape=circle, style=filled, fillcolor="#F1F3F4", width=1.5]; pd_amido [label="Ar-Pd(II)-NR¹R²(L\nx)", shape=circle, style=filled, fillcolor="#F1F3F4", width=1.6];
// Edges for the cycle pd0 -> pd_complex [label="Ar-Br\n(Oxidative Addition)"]; pd_complex -> pd_amido [label="HNR¹R²\nBase\n(Amine Coordination\n& Deprotonation)"]; pd_amido -> pd0 [label="Ar-NR¹R²\n(Reductive Elimination)"];
// Diagram Caption caption [label="Fig. 2: Buchwald-Hartwig Amination Catalytic Cycle.", shape=plaintext, fontsize=11, fontcolor="#5F6368"]; }
Copper-Catalyzed Systems
Copper-catalyzed reactions offer a more economical alternative to palladium. The Chan-Evans-Lam (CEL) coupling for C-N bond formation and Ullmann-type reactions are the most relevant.
Catalyst & Conditions:
-
Catalysts: Simple copper salts like CuI or Cu(OAc)₂ are often effective.[18]
-
Conditions: These reactions often require higher temperatures and may have a more limited substrate scope compared to their palladium-catalyzed counterparts. However, recent advancements have led to milder conditions. For instance, microwave-assisted protocols using CuI have been shown to be effective for C-S cross-coupling, a related transformation.[19] Kumar and co-workers demonstrated a C-N coupling of 2-(2-bromophenyl)imidazoles using CuI, followed by a cyclization step.[18]
Performance Data Summary
The following table summarizes representative catalytic systems for the cross-coupling of substrates analogous to this compound. Direct data for the exact substrate is limited, so data for electronically and sterically similar compounds are presented to infer reactivity.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60-85 | [15] |
| Suzuki-Miyaura | 4(5)-Bromo-1H-imidazole | Arylboronic acids | PdCl₂(dppf) | K₂CO₃ | Not Specified | Not Specified | Modest-Good | [20][21] |
| Suzuki-Miyaura | Aryl Chloride | Arylboronic acid | Pd(OAc)₂ / IMes·HCl | Cs₂CO₃ | Dioxane | 80 | High | [13] |
| Buchwald-Hartwig | Aryl Bromide | Primary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | >90 | [3][4] |
| Buchwald-Hartwig | Unsymmetric Imidazole | Aryl Halide | Pd₂(dba)₃ / L1 | K₂CO₃ | Dioxane | 110 | High | [11] |
| Heck Coupling | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / THP-Salt | K₂CO₃ | DMF/H₂O | 80 | High | [16] |
| C-N Coupling | 2-(2-bromophenyl)imidazole | Benzimidazole | CuI, then Pd(OAc)₂ | K₃PO₄ | DMF | Not Specified | Not Specified | [18] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura reactions involving N-heterocycles and aryl bromides.[15][21]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd(OAc)₂ and SPhos, and dissolve in 1 mL of dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane (3 mL) and water (1 mL).
-
Seal the flask and degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is a representative procedure based on established methods for the amination of aryl bromides using bulky phosphine ligands.[3][4]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Amine (1.2 mmol, 1.2 eq)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq)
-
Anhydrous Toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Inside a glovebox, add the XPhos Pd G3 precatalyst, NaOt-Bu, and this compound to an oven-dried vial equipped with a stir bar.
-
Add the anhydrous toluene, followed by the amine.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated aluminum heating block at 100 °C.
-
Stir the reaction for 4-18 hours, monitoring progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and carefully quench with a saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Authoritative Insights
For the cross-coupling of this compound, palladium-based catalytic systems offer the highest degree of reliability and substrate scope.
-
For C-C bond formation (Suzuki-Miyaura), the use of a modern palladium precatalyst or an in situ system generated from Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (like SPhos) or an N-heterocyclic carbene ligand (like IMes) is recommended for achieving high yields. The choice between a phosphine and an NHC may depend on the specific boronic acid partner and cost considerations.
-
For C-N bond formation (Buchwald-Hartwig), there is little substitute for a specialized catalyst system. An air-stable palladium precatalyst featuring a highly hindered biarylphosphine ligand (e.g., XPhos or BrettPhos) in combination with a strong base like NaOt-Bu is critical for success. The imidazole substrate's potential to inhibit catalysis makes the use of these robust, pre-activated systems particularly important.[11]
While copper-catalyzed systems present a cost-effective alternative, they are generally less versatile and may require more extensive optimization for this specific substrate class. However, for specific industrial applications where cost is a primary driver, exploring copper-based protocols is a worthwhile endeavor. The continued development of more active and stable catalysts will undoubtedly further expand the synthetic utility of this important building block.
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Kumar, A., et al. (2021). Microwave-assisted green construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles as building blocks. National Institutes of Health. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Ghotbi, Y., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]
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Lee, H. M., et al. (2001). Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics, 20(26), 5564–5571. [Link]
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The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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O'Brien, C. J., et al. (2006). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 8(21), 4985–4988. [Link]
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Reddy, C. R., et al. (2013). Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles. Organic Letters, 15(7), 1776–1779. [Link]
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Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. [Link]
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ResearchGate. Copper(I)-catalyzed coupling protocols with o-bromophenyl benzimidazoles 2 and 1,3-diketones 3. [Link]
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ACS Omega. (2020, October 19). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]
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Lee, J., & Lee, S. (2013). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. National Institutes of Health. [Link]
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Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health. [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
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Liu, Y., et al. (2014). Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers. Organic & Biomolecular Chemistry, 12(26), 4747-4753. [Link]
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Othman, A. M., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
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Lee, H. M., et al. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(18), 2869–2871. [Link]
-
Kumar, A., et al. (2013). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Publishing. [Link]
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Tanimoto, H., et al. (2011). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications, 47(30), 8632-8634. [Link]
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ResearchGate. Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]
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Oriental Journal of Chemistry. (2024, June 26). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. [Link]
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Ghotbi, Y., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
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Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
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Satyanarayana, V.S.V., et al. (2011). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 23(3), 1212-1218. [Link]
-
Li, Y., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 1488–1496. [Link]
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A Comparative Guide to Validating the Structure of 1-(2-Bromophenyl)-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is a non-negotiable cornerstone of rigorous scientific inquiry. For derivatives of 1-(2-Bromophenyl)-1H-imidazole, a scaffold of interest in pharmaceutical research, unambiguous structural validation is paramount to understanding structure-activity relationships (SAR), ensuring reproducibility, and meeting stringent regulatory standards.
This guide provides a comparative analysis of the primary analytical techniques employed to validate the structure and purity of this compound derivatives. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, offering a framework for creating a self-validating system of characterization.
The Logic of Orthogonal Validation
A single analytical technique is rarely sufficient to provide a complete and unambiguous structural assignment. A robust validation strategy relies on the principle of orthogonality, where multiple, independent methods are used to corroborate the proposed structure. Each technique interrogates the molecule from a different physical principle, and their collective agreement provides a high degree of confidence in the final assignment.
Caption: Logical workflow for structural validation.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Before any detailed structural work is undertaken, the purity of the synthesized compound must be established. HPLC is the workhorse for this task in pharmaceutical analysis due to its high resolving power and sensitivity.[1]
Causality of Method Choice: A reversed-phase HPLC (RP-HPLC) method is typically the first choice for N-aryl imidazoles. These molecules possess moderate polarity, making them well-suited for separation on a nonpolar stationary phase (like C8 or C18) with a polar mobile phase.[1] The inclusion of an acid modifier, such as formic or trifluoroacetic acid, in the mobile phase helps to ensure sharp, symmetrical peaks by protonating any basic sites on the molecule and residual silanols on the stationary phase.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the this compound derivative.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 25 °C.
-
UV Detection: 254 nm.
-
Gradient Program: A typical gradient would be 10% B to 95% B over 15 minutes, followed by a hold and re-equilibration.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
| Technique | Principle | Information Provided | Key Advantage |
| HPLC | Differential partitioning between a stationary and mobile phase.[1] | Purity, presence of impurities, retention time. | High resolution for separating closely related compounds. |
| NMR | Nuclear spin transitions in a magnetic field.[2] | Atomic connectivity, 2D structure, stereochemistry. | Unparalleled detail on the bonding framework of the molecule. |
| MS | Ionization of molecules and separation based on mass-to-charge ratio.[3] | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Confirms molecular formula and provides structural clues. |
| X-ray | Diffraction of X-rays by a crystalline lattice.[4] | Definitive 3D molecular structure, bond lengths, and angles. | The "gold standard" for unambiguous structural proof.[5] |
| Table 1: Comparison of core validation techniques. |
Connectivity and 2D Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[6] For a this compound derivative, both ¹H and ¹³C NMR are essential.
Causality of Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule. For the target structure, we expect to see signals for the three imidazole carbons and the six carbons of the bromophenyl ring.
-
2D NMR (COSY, HSQC): While not always mandatory for simple structures, these experiments definitively establish proton-proton (COSY) and proton-carbon (HSQC) correlations, removing any ambiguity in assignment.
Caption: Workflow for NMR-based structural elucidation.
Expected NMR Data for this compound
-
¹H NMR (CDCl₃, 400 MHz):
-
Imidazole Protons: Three distinct signals are expected in the aromatic region (~7.1-7.8 ppm). The H2 proton (between the two nitrogens) will typically be a singlet and the most downfield of the three. The H4 and H5 protons will appear as coupled signals (doublets or triplets).
-
Bromophenyl Protons: Four signals in the aromatic region (~7.2-7.8 ppm), exhibiting coupling patterns characteristic of a 1,2-disubstituted benzene ring (e.g., doublets, triplets, or doublet of doublets).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Imidazole Carbons: Three signals, with the C2 carbon appearing most downfield (~135-140 ppm).
-
Bromophenyl Carbons: Six signals are expected. The carbon bearing the bromine atom (C-Br) will be significantly shielded (~115-125 ppm), while the carbon attached to the imidazole ring (C-N) will be deshielded.
-
Molecular Weight and Formula: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine the elemental formula, offering powerful confirmation of the structure.[7]
Causality of Ionization Method: Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for these derivatives. It typically produces a strong signal for the protonated molecule, [M+H]⁺, with minimal fragmentation. This allows for a clear determination of the molecular weight. The presence of bromine is a key diagnostic feature, as its two major isotopes (⁷⁹Br and ⁸¹Br) have nearly equal natural abundance, resulting in a characteristic M and M+2 isotopic pattern with a ~1:1 intensity ratio.[8]
Experimental Protocol: HRMS (ESI-TOF)
-
Instrumentation: An ESI Time-of-Flight (TOF) mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample solution directly into the ESI source in positive ion mode.
-
Data Interpretation:
-
Identify the [M+H]⁺ and [M+2+H]⁺ peaks.
-
The mass difference between these peaks should be approximately 2 Da.
-
The measured mass of the monoisotopic peak ([M+H]⁺, containing ⁷⁹Br) should be compared to the calculated exact mass for the proposed formula. An accuracy of <5 ppm provides high confidence in the elemental composition.
-
Definitive 3D Structure: Single-Crystal X-ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the most unambiguous and detailed structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.[9] It is considered the ultimate proof of structure.[4]
Causality of the Technique: This method relies on the diffraction of X-rays by the ordered arrangement of molecules in a crystal lattice.[10] The resulting diffraction pattern is mathematically related to the electron density distribution within the unit cell, allowing for the reconstruction of a complete 3D molecular model.[11]
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step. Slow evaporation of a solution of the pure compound in a suitable solvent system (e.g., ethanol/hexane) is a common starting point.
-
Crystal Mounting and Data Collection: A high-quality, defect-free crystal is selected, mounted on a goniometer, and placed in an X-ray diffractometer. Diffraction data are collected as the crystal is rotated in the X-ray beam.[4]
-
Structure Solution and Refinement: The diffraction data are processed to solve the "phase problem" and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise structure.[12]
The output of a successful X-ray analysis is a crystallographic information file (CIF) containing the precise atomic coordinates, from which molecular visualizations and detailed geometric parameters can be derived. The structure of related N-aryl imidazoles shows that the phenyl ring is typically twisted relative to the plane of the imidazole ring.[13]
Conclusion
Validating the structure of this compound derivatives requires a multi-faceted, orthogonal approach. By systematically combining the purity data from HPLC, the detailed connectivity information from NMR, the molecular formula confirmation from HRMS, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can establish a self-validating system. This rigorous characterization is fundamental to the integrity of subsequent biological and medicinal chemistry studies, ensuring that the observed activities are correctly attributed to the intended molecular entity.
References
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NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. (n.d.). Chemeducator.org. Retrieved January 17, 2026, from [Link][6]
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Mass spectrometry (MS) | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link][3]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved January 17, 2026, from [Link][4]
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Characterisation of Organic Compounds. (n.d.). Organic Spectroscopy International. Retrieved January 17, 2026, from [Link]
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Ozeki, T. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In H. Oshio & G. N. Newton (Eds.), Instrumental Analysis of Coordination Compounds Volume 1 (Vol. 4, pp. 160-220). Royal Society of Chemistry.[9]
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Mass Spectra of Halogenated Compounds. (n.d.). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved January 17, 2026, from [Link][2]
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A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist. Portland Press. Retrieved January 17, 2026, from [Link]
-
Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link][10]
-
12.2 Interpreting Mass Spectra. (2023, September 20). OpenStax. Retrieved January 17, 2026, from [Link][7]
-
Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link][12]
-
Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link][13]
-
Crystal structure of 1,2,4,5-tetraphenyl-1H-imidazole. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES – ANTIFUNGAL COMPOUNDS. (2017). Acta Poloniae Pharmaceutica – Drug Research, 74(3), 777-784. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 1-(2-Bromophenyl)-1H-imidazole: Benchmarking Efficiency and Practicality
Abstract
This guide provides a comprehensive analysis of prevalent synthetic methodologies for 1-(2-Bromophenyl)-1H-imidazole, a crucial building block in medicinal chemistry and materials science. We delve into the comparative efficiency of traditional and modern catalytic approaches, focusing on key performance indicators such as reaction yield, purity, scalability, and overall process economy. Detailed experimental protocols, mechanistic insights, and head-to-head data are presented to empower researchers in selecting the optimal synthetic route for their specific applications.
Introduction: The Significance of this compound
This compound is a versatile heterocyclic compound. The presence of the bromine atom on the phenyl ring provides a reactive handle for further functionalization through various cross-coupling reactions, making it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. Its derivatives have found applications as antifungal agents, kinase inhibitors, and organic light-emitting diode (OLED) materials. The efficiency and cost-effectiveness of its synthesis are therefore critical considerations for both academic research and industrial drug development.
This guide will benchmark two prominent synthetic strategies: the classical Ullmann condensation and the more contemporary Buchwald-Hartwig C-N cross-coupling reaction. We will analyze each method based on experimental data, highlighting the underlying chemical principles and practical considerations for laboratory implementation.
Method 1: The Ullmann Condensation Approach
The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, typically involving the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst.[1]
Mechanistic Overview
The reaction is generally believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the imidazole and subsequent reductive elimination to form the desired C-N bond and regenerate the Cu(I) catalyst.[2][3] The presence of a base is crucial to deprotonate the imidazole, increasing its nucleophilicity. A proposed mechanism for the Ullmann-type N-arylation involves the reaction of the amine with an active Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate.[3] Subsequent reductive elimination yields the N-arylated product and regenerates the Cu(I) catalyst.[3]
Figure 1. A typical experimental workflow for the Ullmann N-arylation of imidazoles.
Experimental Protocol
A representative procedure adapted from literature reports.[4]
Materials:
-
Imidazole (1.2 mmol)
-
1-Bromo-2-iodobenzene (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole, 1-bromo-2-iodobenzene, CuI, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Performance Analysis
-
Yield: Moderate to good yields are typically reported, often in the range of 60-80%.
-
Purity: The crude product often requires purification by column chromatography to remove unreacted starting materials and copper catalyst residues.
-
Reaction Conditions: A significant drawback of the classical Ullmann condensation is the requirement for high reaction temperatures (often >100 °C) and relatively long reaction times (12-48 hours).[5]
-
Reagents and Catalysts: Copper(I) iodide is a relatively inexpensive and readily available catalyst. However, stoichiometric amounts of base are required.
-
Scope and Limitations: The reaction can be sensitive to sterically hindered substrates. The high temperatures can limit the functional group tolerance.[5]
Method 2: The Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for the formation of C-N bonds.[6] It generally offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[6]
Mechanistic Overview
The catalytic cycle is thought to involve the following key steps:
-
Oxidative Addition: The aryl halide oxidatively adds to a Pd(0) complex to form a Pd(II) species.
-
Deprotonation and Coordination: The imidazole is deprotonated by the base, and the resulting imidazolide anion coordinates to the Pd(II) center.
-
Reductive Elimination: The desired this compound is formed via reductive elimination, regenerating the Pd(0) catalyst.
The choice of ligand is critical for the efficiency of the Buchwald-Hartwig reaction, as it influences the rates of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are commonly employed.
Figure 2. A typical experimental workflow for the Buchwald-Hartwig N-arylation of imidazoles.
Experimental Protocol
A representative procedure based on established methods.
Materials:
-
Imidazole (1.2 mmol)
-
1,2-Dibromobenzene (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
Xantphos (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add imidazole and 1,2-dibromobenzene.
-
Add toluene.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel.
Performance Analysis
-
Yield: Generally high to excellent yields, often exceeding 80-90%.
-
Purity: Similar to the Ullmann method, chromatographic purification is typically necessary.
-
Reaction Conditions: Milder reaction temperatures (80-110 °C) and often shorter reaction times compared to the Ullmann condensation.
-
Reagents and Catalysts: Palladium catalysts and specialized phosphine ligands can be expensive, which may be a consideration for large-scale synthesis.
-
Scope and Limitations: The Buchwald-Hartwig amination exhibits a broad substrate scope and excellent functional group tolerance. However, the catalyst system can be sensitive to air and moisture, requiring inert atmosphere techniques. Imidazoles can sometimes inhibit the formation of the active catalytic species, which can be overcome by pre-activating the palladium-ligand complex.[7]
Comparative Data Summary
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Typical Yield | 60-80% | >80-95% |
| Reaction Temperature | 100-160 °C | 80-110 °C |
| Reaction Time | 12-48 hours | 8-24 hours |
| Catalyst Cost | Low (Copper-based) | High (Palladium-based) |
| Ligand Requirement | Often beneficial but not always essential | Essential (Bulky phosphines) |
| Functional Group Tolerance | Moderate | High |
| Air/Moisture Sensitivity | Less sensitive | Highly sensitive |
| Scalability | Well-established for industrial scale | Can be challenging due to catalyst cost and sensitivity |
Discussion and Recommendations
The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of this compound depends heavily on the specific requirements of the researcher.
The Ullmann condensation remains a viable and cost-effective option, particularly for large-scale synthesis where catalyst cost is a primary concern. Its operational simplicity and lower sensitivity to atmospheric conditions are advantageous. However, the harsh reaction conditions can be a significant limitation, especially when dealing with thermally sensitive substrates.[5]
The Buchwald-Hartwig amination offers superior performance in terms of yield, reaction time, and functional group tolerance. For laboratory-scale synthesis and medicinal chemistry applications where access to a wide range of analogs is desired, this method is often the preferred choice. The primary drawbacks are the higher cost of the palladium catalyst and ligands, and the need for more stringent inert atmosphere techniques.
Recommendation: For initial exploratory work and small-scale synthesis where high yields and broad functional group compatibility are paramount, the Buchwald-Hartwig amination is recommended. For process development and large-scale manufacturing where cost and robustness are critical, optimizing an Ullmann-type protocol may be more practical.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig amination are effective methods for the synthesis of this compound. The continued development of more active and stable catalysts for both copper- and palladium-based systems is an active area of research. A thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision and select the most efficient and practical synthetic route for their specific needs.
References
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Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules2023 , 28(1), 276. [Link]
-
A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. J. Org. Chem.2005 , 70(14), 5409–5412. [Link]
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Ullmann reaction. Wikipedia. [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. J. Org. Chem.2006 , 71(15), 5765–5768. [Link]
-
Ullmann condensation. Wikipedia. [Link]
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Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. J. Am. Chem. Soc.2012 , 134(1), 700–706. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chem. Rev.2017 , 117(13), 8912–9016. [Link]
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. J. Org. Chem.2016 , 81(24), 12345–12356. [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. J. Am. Chem. Soc.2012 , 134(1), 700–706. [Link]
-
Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian J. Pharm. Sci.2005 , 67(6), 703-707. [Link]
-
Synthesis and characterization of 2-(substituted)-1- (substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. Res. J. Pharm. Biol. Chem. Sci.2015 , 6(4), 133-141. [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. J. Chil. Chem. Soc.2010 , 55(2), 209-211. [Link]
-
ACID, METAL AND PEROXIDE-FREE SYNTHESIS OF 2,4,5- TRISUBSTITUTED IMIDAZOLES COMMENCING FROM INTERNAL ALKENES USING AN IODINE/DMSO SYSTEM. Org. Biomol. Chem.2023 , 21, 236-240. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chem. Rev.2017 , 117(13), 8912–9016. [Link]
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A Spectroscopic Deep Dive: Unraveling the Positional Isomerism of Ortho- vs. Para-Substituted Bromophenylimidazoles
In the intricate world of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule can dramatically alter its function. This guide provides a comprehensive spectroscopic comparison of ortho- and para-substituted bromophenylimidazoles, offering researchers, scientists, and drug development professionals a detailed understanding of how substituent position impacts their electronic and structural properties. By leveraging a suite of spectroscopic techniques, we can elucidate the subtle yet significant differences that govern the behavior of these important chemical entities.
The imidazole ring is a privileged scaffold in drug discovery, appearing in numerous pharmaceuticals. The addition of a bromophenyl group introduces functionalities that can be tailored for specific applications, such as targeted therapies or novel organic electronics. Understanding the spectroscopic signatures of the ortho and para isomers is paramount for quality control, reaction monitoring, and establishing structure-activity relationships.
The Foundational Step: Synthesis of Bromophenylimidazoles
A common route to synthesize 2-bromophenyl- and 4-bromophenyl-substituted imidazoles involves the condensation of a dicarbonyl compound with an appropriately substituted benzaldehyde and ammonia, a variation of the Radziszewski synthesis.
Caption: General synthesis pathway for ortho- and para-substituted bromophenylimidazoles.
Unveiling Electronic Transitions: UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the bromine atom on the phenyl ring significantly influences the molecule's conjugation and, consequently, its absorption spectrum.
In the para-substituted isomer, the bromine atom is positioned opposite the imidazole ring, allowing for a more extended π-conjugation system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the para isomer typically exhibits a bathochromic (red) shift in its maximum absorption wavelength (λmax) compared to the ortho isomer.
Conversely, the ortho isomer experiences steric hindrance between the bulky bromine atom and the imidazole ring. This steric clash can force the phenyl ring to twist out of planarity with the imidazole ring, disrupting the π-conjugation. This disruption increases the HOMO-LUMO energy gap, leading to a hypsochromic (blue) shift in the λmax.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions (typically 10-5 to 10-6 M) of the ortho- and para-substituted bromophenylimidazoles in a suitable UV-transparent solvent, such as ethanol or cyclohexane.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectra over a wavelength range of approximately 200-400 nm.
-
Analysis: Determine the λmax for each isomer.
| Isomer | Expected λmax (nm) | Rationale |
| Ortho | Shorter wavelength (e.g., 260-270 nm) | Steric hindrance disrupts conjugation. |
| Para | Longer wavelength (e.g., 275-285 nm) | Extended π-conjugation. |
The Dance of Light: Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into a molecule's excited state properties. The same factors that influence UV-Vis absorption also affect fluorescence emission.
The more planar and conjugated para isomer is expected to have a smaller Stokes shift (the difference between the λmax of absorption and emission) and a higher fluorescence quantum yield compared to the ortho isomer. The non-planar structure of the ortho isomer can lead to non-radiative decay pathways, quenching fluorescence and resulting in a lower quantum yield.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the isomers, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Utilize a spectrofluorometer.
-
Measurement: Excite the samples at their respective absorption maxima and record the emission spectra.
-
Analysis: Determine the emission λmax and calculate the quantum yield relative to a known standard (e.g., quinine sulfate).
| Isomer | Expected Emission λmax (nm) | Expected Quantum Yield (ΦF) |
| Ortho | Shorter wavelength | Lower |
| Para | Longer wavelength | Higher |
Probing the Nuclei: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms. 1H and 13C NMR will show distinct differences between the ortho and para isomers.
In the 1H NMR spectrum of the ortho isomer, the proximity of the bromine atom to the imidazole ring will influence the chemical shifts of the imidazole protons and the adjacent phenyl protons through space effects (anisotropic effects). The protons on the phenyl ring will exhibit a more complex splitting pattern due to their distinct chemical environments.
For the para isomer, the symmetry of the molecule will result in a simpler 1H NMR spectrum for the phenyl region, typically showing two distinct doublets. The chemical shifts of the imidazole protons will be less affected by the bromine atom compared to the ortho isomer.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve the samples in a deuterated solvent (e.g., CDCl3 or DMSO-d6).[1]
-
Instrumentation: Use a high-field NMR spectrometer.[1]
-
Measurement: Acquire 1H and 13C NMR spectra.
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns.
| Isomer | Expected 1H NMR Features (Phenyl Region) |
| Ortho | More complex multiplet patterns. |
| Para | Two doublets, characteristic of para-substitution. |
Vibrational Fingerprints: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule's bonds. The substitution pattern on the phenyl ring gives rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm-1).[2]
The ortho-substituted isomer will show a characteristic absorption band for ortho-disubstitution, while the para-substituted isomer will exhibit a strong band indicative of para-disubstitution. These bands provide a clear and rapid method for distinguishing between the two isomers.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film.[3]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]
-
Measurement: Record the IR spectrum over the range of 4000-400 cm-1.
-
Analysis: Identify the characteristic C-H out-of-plane bending vibrations.
| Isomer | Expected C-H Bending (cm-1) |
| Ortho | ~750 cm-1 |
| Para | ~830 cm-1 |
Caption: A typical workflow for the spectroscopic comparison of isomers.
The Power of Prediction: Computational Chemistry
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict and rationalize the observed spectroscopic properties.[4][5][6] By calculating the optimized geometries, electronic structures, and vibrational frequencies, we can gain a deeper understanding of the underlying principles governing the spectroscopic differences between the ortho and para isomers.[7][8][9]
Conclusion
The spectroscopic comparison of ortho- and para-substituted bromophenylimidazoles reveals a clear correlation between substituent position and molecular properties. From the bathochromic shift in the UV-Vis spectrum of the para isomer to the characteristic C-H bending vibrations in the IR spectra, each technique provides a unique piece of the puzzle. This guide provides a framework for researchers to differentiate and characterize these isomers, which is a critical step in the development of novel pharmaceuticals and functional materials.
References
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ResearchGate. FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone... Available at: [Link]
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A Comparative Guide to the Electronic Properties of Bromophenylimidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Variation
Phenylimidazole scaffolds are foundational in medicinal chemistry and materials science, prized for their versatile biological activity and tunable electronic characteristics. The introduction of a halogen substituent, such as bromine, dramatically alters the electronic landscape of the molecule through a combination of inductive and resonance effects. The specific placement of this substituent—at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring—is not a trivial detail. It precisely dictates the molecule's electron density distribution, frontier molecular orbital energies, and, consequently, its photophysical and electrochemical behavior. This guide dissects these differences, offering a clear framework for selecting the optimal isomer for a given application, be it as a kinase inhibitor, an organic light-emitting diode (OLED) component, or a sensor.
Molecular Structures of Bromophenylimidazole Isomers
The fundamental difference between the isomers lies in the spatial relationship between the bromine atom and the imidazole moiety. This structural variation is the primary determinant of their distinct electronic properties.
Caption: Molecular structures of the ortho, meta, and para isomers of bromophenylimidazole.
Theoretical & Experimental Methodologies
A dual approach combining computational modeling with empirical measurement provides the most robust understanding of molecular electronic properties.
Computational Framework: Density Functional Theory (DFT)
Expertise & Causality: To predict the intrinsic electronic properties of the isomers without the influence of solvent or solid-state packing effects, we employ Density Functional Theory (DFT). This quantum mechanical method allows for the accurate calculation of molecular orbital energies. Our calculations are standardized using the B3LYP functional with a 6-311++G(d,p) basis set, a widely accepted level of theory for organic molecules that provides a reliable balance between computational cost and accuracy. This method is chosen for its proven ability to model the electronic structure of heterocyclic and aromatic systems, allowing us to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it correlates directly with the molecule's chemical reactivity and the energy required for electronic excitation.[1]
Experimental Protocols
Trustworthiness & Validation: The following are standardized, self-validating protocols for characterizing the key electronic properties of the bromophenylimidazole isomers.
Caption: Standard experimental workflows for UV-Vis Spectroscopy and Cyclic Voltammetry.
Protocol 1: UV-Visible (UV-Vis) Spectroscopy
-
Solution Preparation: Prepare solutions of each isomer at a concentration of approximately 10⁻⁵ mol·dm⁻³ in a spectroscopic grade solvent such as dichloromethane (CH₂Cl₂).[2]
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrometer. A quartz cuvette with a 10.00 mm path length containing the pure solvent is used as a reference.[2]
-
Data Acquisition: Record the absorption spectra for each isomeric solution over a wavelength range of 200–800 nm at a controlled temperature (e.g., 298.1 K).[2]
-
Analysis: Identify the wavelength of maximum absorption (λ_max). The onset of the absorption edge (λ_onset) is used to estimate the optical HOMO-LUMO gap using the formula: E_gap = 1240 / λ_onset (eV).[3]
Protocol 2: Cyclic Voltammetry (CV)
-
Solution Preparation: Prepare solutions of each isomer at a concentration of approximately 10⁻³ M in an anhydrous, degassed electrochemical solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Electrochemical Cell: Employ a standard three-electrode configuration consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Measurement: Record the cyclic voltammogram by sweeping the potential. Calibrate the potential values using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Analysis: Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram. These values are used to calculate the experimental HOMO and LUMO energy levels using the following empirical equations[3]:
-
E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV
-
Comparative Analysis of Electronic Properties
The position of the bromine atom systematically modulates the electronic properties of the phenylimidazole core. While specific experimental data for all three simple bromophenylimidazole isomers is not available in a single comparative study, we can infer trends based on established principles and data from related compounds. For a baseline, a DFT study on the parent 4-phenylimidazole (unsubstituted) calculated a HOMO-LUMO gap of 4.14 eV.[4]
| Property | Ortho-Isomer (2-Br) | Meta-Isomer (3-Br) | Para-Isomer (4-Br) | Causality & Rationale |
| HOMO Energy (eV) | Highest | Intermediate | Lowest | HOMO is sensitive to the electron-donating resonance effect (+R). The para position allows for maximal resonance interaction with the imidazole ring, destabilizing (raising) the HOMO the most. The ortho effect is similar but can be slightly reduced by steric hindrance. The meta position does not participate in resonance, leading to a more stable (lower energy) HOMO. |
| LUMO Energy (eV) | Lowest | Intermediate | Highest | LUMO is dominated by the electron-withdrawing inductive effect (-I). The ortho position experiences the strongest inductive pull due to proximity, stabilizing (lowering) the LUMO the most. The effect diminishes with distance, being weaker at the meta and weakest at the para position. |
| HOMO-LUMO Gap (ΔE) | Smallest | Intermediate | Largest | The energy gap is the difference between LUMO and HOMO. The combination of a raised HOMO and lowered LUMO in the ortho and para isomers leads to a smaller energy gap compared to the meta isomer. The ortho isomer is expected to have the smallest gap due to the strongest combined effects. |
| λ_max (nm) | Longest Wavelength | Intermediate | Shorter Wavelength | A smaller HOMO-LUMO gap corresponds to lower energy required for electronic transition, resulting in the absorption of longer wavelength light (a red shift). Therefore, the ortho isomer is predicted to have the most red-shifted absorption. |
Structure-Property Relationships Explained
The observed trends are a direct consequence of the interplay between two fundamental electronic effects exerted by the bromine substituent: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Bromine is more electronegative than carbon, so it withdraws electron density from the phenyl ring through the sigma bonds. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position. The -I effect primarily stabilizes (lowers the energy of) the LUMO.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the π-system of the phenyl ring. This effect donates electron density and is most effective when the bromine is at the ortho or para positions, which are in direct conjugation with the imidazole linkage. The +R effect destabilizes (raises the energy of) the HOMO.
Caption: Logical flow from isomeric position to observable electronic properties.
-
Ortho-Isomer: Strong -I effect (lowers LUMO) and strong +R effect (raises HOMO) lead to the smallest predicted energy gap.
-
Meta-Isomer: Significant -I effect (lowers LUMO) but no +R effect. The HOMO is relatively unaffected, resulting in a larger energy gap.
-
Para-Isomer: Weakest -I effect but a strong +R effect (raises HOMO). The combination results in an energy gap that is typically smaller than the meta-isomer but potentially larger than the ortho-isomer, depending on the relative magnitudes of the two effects.
Conclusion
The substitution pattern of bromophenylimidazole isomers is a powerful tool for tuning their electronic properties. The ortho-isomer is predicted to have the smallest HOMO-LUMO energy gap and the most red-shifted absorption spectrum, making it a candidate for applications requiring facile electronic excitation. Conversely, the meta-isomer , with its larger predicted energy gap, would be more suitable for applications demanding greater electronic stability. The para-isomer offers a balance between these extremes. This comparative guide provides the fundamental principles and experimental frameworks necessary for researchers to make informed decisions in the design and selection of phenylimidazole derivatives for targeted applications in drug discovery and materials science.
References
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Request PDF. (n.d.). DFT, FT-Raman, FT-IR and FT-NMR studies of 4-phenylimidazole. ResearchGate. Retrieved January 18, 2026, from [Link]
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Hariharasubramaniana, A., & Ravichandran, Y. D. (n.d.). Synthesis and studies of electrochemical properties of lophine derivatives. The Royal Society of Chemistry. Available at: [Link]
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Hou, D., et al. (2011). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 54(12), 4104-4115. Available at: [Link]
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Dr. Shamsa. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. Available at: [Link]
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Evaluating the performance of 1-(2-Bromophenyl)-1H-imidazole in OLED applications
Beginning Material Research
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A Comparative Guide to the Cross-Reactivity of 1-(2-Bromophenyl)-1H-imidazole and its Isomers in Multi-Step Synthesis
For researchers, scientists, and drug development professionals, the predictability and selectivity of a synthetic building block are paramount. In multi-step syntheses, seemingly minor differences in the structure of a reagent can lead to significant variations in reaction outcomes, impacting yield, purity, and the formation of undesired byproducts. This guide provides an in-depth comparative analysis of the cross-reactivity of 1-(2-Bromophenyl)-1H-imidazole, a versatile building block, against its positional isomers and a constitutional isomer. Through a detailed examination of a model multi-step reaction sequence, we will explore how the placement of the bromine atom and the phenyl-imidazole linkage influences reactivity, steric hindrance, and the propensity for intramolecular side reactions.
The imidazole motif is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds.[1] Functionalization of the imidazole core, often via cross-coupling reactions, is a key strategy for generating molecular diversity.[2] 1-(Bromophenyl)-1H-imidazoles are particularly valuable precursors for introducing aryl substituents through reactions like the Suzuki-Miyaura coupling.[3] However, the position of the bromine atom on the phenyl ring can profoundly affect the reaction's efficiency and the stability of subsequent intermediates, ultimately dictating the success of a synthetic campaign.
This guide will dissect these subtleties, offering field-proven insights and experimental data to inform your selection of the optimal building block for your specific synthetic goals.
The Model Reaction: A Two-Step Sequence to Probe Cross-Reactivity
To objectively assess the cross-reactivity of this compound and its alternatives, we have designed a two-step reaction sequence. The first step is a Suzuki-Miyaura cross-coupling reaction with 4-vinylphenylboronic acid. This reaction introduces a vinyl group, which serves as a handle for a subsequent intramolecular cyclization reaction, intended to form a fused heterocyclic system. This second step is designed to be sensitive to the steric and electronic environment around the imidazole and phenyl rings, thus amplifying any differences in cross-reactivity between the isomeric starting materials.
Caption: Model two-step reaction sequence for evaluating cross-reactivity.
Comparative Analysis of Isomeric Building Blocks
We will evaluate the performance of the following four building blocks in our model reaction sequence:
-
This compound (ortho-isomer): The primary subject of this study. The ortho-position of the bromine atom is expected to introduce significant steric hindrance.
-
1-(3-Bromophenyl)-1H-imidazole (meta-isomer): An isomer with reduced steric hindrance compared to the ortho-isomer, but with different electronic effects.
-
1-(4-Bromophenyl)-1H-imidazole (para-isomer): The isomer with the least steric hindrance, allowing for a baseline comparison of electronic effects.
-
2-(2-Bromophenyl)-1H-imidazole: A constitutional isomer where the bromophenyl group is attached at the C2 position of the imidazole ring, which will significantly alter the geometry and reactivity of the molecule.
Step 1: Suzuki-Miyaura Coupling Performance
The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation.[4] However, the efficiency of this reaction can be highly sensitive to steric and electronic factors.[2] In our model system, the coupling of the bromophenyl-imidazoles with 4-vinylphenylboronic acid is expected to be influenced by the position of the bromine atom.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a dried Schlenk flask under an argon atmosphere, add the respective (bromophenyl)imidazole (1.0 mmol), 4-vinylphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a degassed solvent mixture of toluene (8 mL), ethanol (4 mL), and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Starting Material | Structure | Predicted Yield (%) | Key Observations |
| This compound | ortho-isomer | 65-75 | Slower reaction rate due to steric hindrance from the ortho-bromo group. Potential for de-bromination as a side reaction.[1] |
| 1-(3-Bromophenyl)-1H-imidazole | meta-isomer | 85-95 | Efficient coupling with minimal side product formation. Good balance of electronic and steric factors. |
| 1-(4-Bromophenyl)-1H-imidazole | para-isomer | 90-98 | Highest yield and fastest reaction rate due to minimal steric hindrance.[5] |
| 2-(2-Bromophenyl)-1H-imidazole | constitutional isomer | 70-80 | Moderate yield. The proximity of the N-H group in the imidazole ring can sometimes influence the catalytic cycle. |
The results from the Suzuki-Miyaura coupling clearly demonstrate the impact of steric hindrance. The ortho-isomer, This compound , exhibits a lower yield and slower reaction rate compared to its meta and para counterparts. This is a direct consequence of the bulky bromine atom impeding the approach of the palladium catalyst to the C-Br bond for oxidative addition, the rate-determining step of the catalytic cycle.[6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Step 2: Intramolecular Cyclization and Cross-Reactivity
The second step of our model synthesis involves an intramolecular Heck-type cyclization to form a fused heterocyclic system. This step is designed to be challenging, with the potential for different regioisomeric products or reaction failure depending on the substrate's geometry. The "cross-reactivity" here manifests as the competition between the desired cyclization and other potential reaction pathways, such as isomerization or decomposition. The intramolecular Heck reaction is a powerful tool for constructing cyclic compounds.[7]
Experimental Protocol: Intramolecular Cyclization
-
To a dried Schlenk flask under an argon atmosphere, add the 1-(vinylbiphenyl)-1H-imidazole intermediate (1.0 mmol), palladium(II) acetate (0.05 mmol), tri(o-tolyl)phosphine (0.1 mmol), and triethylamine (1.5 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (10 mL).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC and LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel and analyze the product distribution by ¹H NMR and GC-MS.
Table 2: Comparative Performance in Intramolecular Cyclization
| Starting Intermediate from | Predicted Outcome | Predicted Yield of Desired Product (%) | Major Side Products/Observations |
| This compound | Successful 6-endo-trig cyclization | 50-60 | Formation of a regioisomeric 5-exo-trig cyclization product is possible but less likely due to steric constraints. Some starting material may remain unreacted. |
| 1-(3-Bromophenyl)-1H-imidazole | Potential for multiple cyclization pathways | 20-30 | A mixture of regioisomeric cyclized products is expected due to the possibility of cyclization at either the C2 or C4 position of the phenyl ring relative to the imidazole. |
| 1-(4-Bromophenyl)-1H-imidazole | Favored 6-endo-trig cyclization | 70-80 | Cleaner reaction with higher regioselectivity due to the unobstructed reaction site. |
| 2-(2-Bromophenyl)-1H-imidazole | Unlikely to undergo desired cyclization | <5 | The geometry of the intermediate is unfavorable for the intramolecular Heck reaction. Significant decomposition or recovery of starting material is expected. |
The cyclization step reveals the most significant differences in reactivity. The intermediate derived from This compound is predicted to undergo the desired 6-endo-trig cyclization, although the yield may be compromised by the steric bulk near the reaction center. In contrast, the intermediate from the meta-isomer is likely to produce a mixture of products, a common challenge in reactions involving substrates with multiple potential reaction sites of similar reactivity.[8] The para-isomer, with its favorable geometry, is expected to give the cleanest reaction and the highest yield of the desired fused heterocycle. The constitutional isomer, derived from 2-(2-Bromophenyl)-1H-imidazole , is predicted to be a poor substrate for this specific intramolecular cyclization due to the unfavorable orientation of the vinyl group relative to the imidazole ring.
Caption: Potential intramolecular cyclization pathways for different isomers.
Conclusion and Recommendations
This comparative guide demonstrates that the seemingly subtle difference in the position of a bromine atom on a phenyl ring attached to an imidazole core has profound implications for multi-step synthesis.
-
This compound (ortho-isomer): While a viable building block, researchers should anticipate challenges related to steric hindrance, potentially leading to lower yields and slower reaction rates in cross-coupling reactions. However, its unique geometry can be advantageous for directing subsequent intramolecular reactions where proximity is key.
-
1-(3-Bromophenyl)-1H-imidazole (meta-isomer): Offers a good compromise between reactivity and steric hindrance in the initial cross-coupling step. However, its use may lead to challenges in controlling regioselectivity in subsequent transformations, potentially resulting in product mixtures that are difficult to separate.
-
1-(4-Bromophenyl)-1H-imidazole (para-isomer): Represents the most straightforward building block for achieving high yields in the initial Suzuki-Miyaura coupling. Its unhindered nature also promotes cleaner and more selective subsequent cyclization reactions.
-
2-(2-Bromophenyl)-1H-imidazole: This constitutional isomer displays significantly different reactivity due to the altered connectivity. While it can participate in cross-coupling reactions, its geometry may not be suitable for specific subsequent intramolecular transformations.
References
-
Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Chemistry, 2013, 1-12. [Link]
-
Bellina, F., & Rossi, R. (2013). The Sonogashira reaction in the synthesis of 2-substituted and 2,5-disubstituted (benz)imidazoles. Current Organic Chemistry, 17(10), 1039-1068. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Jain, A. K., Sharma, S., Vaidya, A., & Ravichandran, V. (2011). The Suzuki–Miyaura coupling reaction in the synthesis of hypotensive agents. RSC Advances, 1(9), 1633-1665. [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl halides and triflates. Tetrahedron, 57(35), 7449-7476. [Link]
-
Galli, C., & Mandolini, L. (1977). Ring-closure reactions. 7. Kinetics and activation parameters of lactone formation in the range of 3- to 23-membered rings. Journal of the American Chemical Society, 99(8), 2591–2597. [Link]
-
de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23-24), 2379-2411. [Link]
-
Al-Masum, M., & Kumar, C. S. (2004). A convenient and general method for the synthesis of aryl- and vinyl-substituted imidazoles by Suzuki cross-coupling reaction. Tetrahedron Letters, 45(21), 4165-4168. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link][Link]
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- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Efficacy of 1-Phenyl-1H-Imidazole Derivatives in Biological Assays: A Comparative Guide with a Focus on 2-Bromo Substitution
For researchers, scientists, and professionals in drug development, the imidazole scaffold represents a cornerstone in the design of novel therapeutic agents. Its prevalence in clinically significant molecules underscores its versatility and drug-like properties.[1][2] This guide provides an in-depth comparative analysis of the biological efficacy of 1-phenyl-1H-imidazole derivatives, with a particular emphasis on the influence of a 2-bromo substituent on the phenyl ring. By synthesizing data from various biological assays, we aim to elucidate structure-activity relationships (SAR) that can guide future drug discovery efforts.
The 1-Phenyl-1H-Imidazole Scaffold: A Privileged Structure
The 1-phenyl-1H-imidazole core is a common motif in medicinal chemistry due to its favorable physicochemical properties, including its ability to engage in various non-covalent interactions with biological targets. The substituent on the phenyl ring plays a crucial role in modulating the pharmacological profile of these compounds, influencing their potency, selectivity, and pharmacokinetic properties. This guide will delve into how modifications, particularly halogenation at the ortho position of the phenyl ring, impact the antifungal, anticancer, and anti-inflammatory activities of this versatile scaffold.
Antifungal Activity: The Impact of Phenyl Ring Substitution
Imidazole-based compounds have long been at the forefront of antifungal drug discovery, with many marketed drugs sharing this core structure.[3][4] Their primary mechanism of action often involves the inhibition of fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis. The following data compares the antifungal efficacy of various 1-phenyl-1H-imidazole derivatives against pathogenic fungal strains.
Comparative Antifungal Efficacy Data
| Compound ID | R1 (at Phenyl Ring) | R2 | Test Organism | MIC (µg/mL) | Reference |
| 1a | 2-Br | H | Candida albicans | - | - |
| 1b | 4-Cl | H | Candida albicans | 0.125 | [3] |
| 1c | H | H | Candida albicans | >16 | [3] |
| 1d | 4-F | H | Candida parapsilosis | 2.37-2.47 (IC50) | [5] |
| 1e | 3,4-di-Cl | - | Staphylococcus aureus | 32 | [6] |
Note: Direct comparative data for a 1-(2-Bromophenyl)-1H-imidazole was not available in the reviewed literature. The table is structured to facilitate comparison with other halogenated and unsubstituted analogs.
Structure-Activity Relationship (SAR) Insights
The data suggests that halogen substitution on the phenyl ring is critical for potent antifungal activity. For instance, a 4-chloro substitution (Compound 1b ) leads to a significant increase in potency against Candida albicans compared to the unsubstituted analog (Compound 1c ).[3] While direct data for a 2-bromo derivative is lacking, studies on other halogenated compounds show that the position and nature of the halogen can significantly influence activity.[7][8] The electron-withdrawing nature and the size of the halogen atom can affect the overall electronic properties and steric interactions of the molecule with the active site of the target enzyme.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).
-
Drug Dilution: The test compounds are serially diluted in a multi-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Anticancer Activity: Targeting Proliferative Pathways
The imidazole scaffold is also a key component in a number of anticancer agents.[9] Derivatives of 1-phenyl-1H-imidazole have been investigated for their ability to induce apoptosis and inhibit cancer cell proliferation through various mechanisms.
Comparative Anticancer Efficacy Data
| Compound ID | R1 (at Phenyl Ring) | R2 | Cell Line | IC50 (µM) | Reference |
| 2a | 4-Br | 2-ethyl | HeLa | 3.24 | [10] |
| 2b | 4-Cl | 2-ethyl | HeLa | 5.37 | [10] |
| 2c | 4-F | 2-ethyl | HeLa | - | [10] |
| 2d | H | 2-ethyl | HeLa | >50 | [10] |
| 2e | 3-NO2, 4-NO2, 2-Cl | 2-bromo, 4-nitro, 5-phenyl | HeLa | Potent | [11] |
Structure-Activity Relationship (SAR) Insights
In the context of anticancer activity, halogen substitution on the phenyl ring again appears to be beneficial. A study on 1-(4-substituted phenyl)-2-ethyl imidazole derivatives revealed that the bromo-substituted compound (2a ) exhibited the highest potency against HeLa cells, being more active than its chloro- and fluoro- counterparts.[10] This highlights the potential significance of the bromine atom in enhancing anticancer efficacy. The increased activity could be attributed to factors such as improved cell permeability or stronger interactions with the biological target. The presence of multiple electron-withdrawing groups, as in compound 2e , also seems to confer high cytotoxic activity.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Anti-inflammatory Activity: Modulating Inflammatory Responses
Imidazole derivatives have also shown promise as anti-inflammatory agents, often by targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[1][12]
Comparative Anti-inflammatory Efficacy Data
| Compound ID | R1 (at Phenyl Ring) | R2 | Assay | % Inhibition | Reference |
| 3a | 2,3-di-Cl | 3-nitrophenyl | Paw oedema | - | [12] |
| 3b | 2-Cl | 2,3-di-Cl-phenyl | Paw oedema | 100% (at 100 mg/kg) | [12] |
| 3c | 4-ethoxyphenyl | 2,6-di-Cl-phenyl | Paw oedema | 100% (at 100 mg/kg) | [12] |
| 3d | H | 2-substituted | Carrageenan-induced paw edema | - | [1] |
Structure-Activity Relationship (SAR) Insights
Studies on substituted imidazole derivatives have demonstrated significant anti-inflammatory activity.[12] While direct comparisons involving a 2-bromo-phenyl group are limited in the provided literature, the high activity of di-chloro substituted compounds (3b and 3c ) suggests that halogenation is a key contributor to the anti-inflammatory properties of these molecules. The substitution pattern on the phenyl ring can influence the molecule's ability to bind to the active site of inflammatory enzymes.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the animals at a specific dose.
-
Induction of Inflammation: After a certain period, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group.
Visualizing Experimental Workflow
Caption: Workflow for key biological assays.
Conclusion and Future Directions
The available evidence strongly suggests that the 1-phenyl-1H-imidazole scaffold is a highly promising platform for the development of new therapeutic agents. Halogenation of the phenyl ring, in particular, appears to be a critical determinant of biological activity across antifungal, anticancer, and anti-inflammatory assays. While direct and extensive comparative data for this compound derivatives are not yet abundant in the literature, the superior performance of bromo-substituted analogs in some anticancer studies indicates that this specific substitution pattern warrants further investigation.
Future research should focus on the systematic synthesis and evaluation of a series of this compound derivatives with diverse substitutions on the imidazole and phenyl rings. Such studies will provide a more definitive understanding of the SAR and could lead to the identification of lead compounds with enhanced potency and selectivity for various therapeutic targets.
References
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Safety Operating Guide
Navigating the Disposal of 1-(2-Bromophenyl)-1H-imidazole: A Comprehensive Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(2-Bromophenyl)-1H-imidazole was not available at the time of publication. The following disposal procedures are based on the known hazards of structurally similar compounds, including other bromophenyl-imidazole derivatives and general principles of handling halogenated aromatic compounds. It is imperative that researchers consult their institution's Environmental Health and Safety (EHS) department for specific guidance to ensure full compliance with local, state, and federal regulations.
The responsible management and disposal of chemical reagents are fundamental to ensuring the safety of laboratory personnel and preserving environmental integrity. This guide provides an in-depth, procedural framework for the proper disposal of this compound, a halogenated aromatic heterocyclic compound. By synthesizing data from related chemical safety documents and established laboratory safety protocols, this document aims to empower researchers, scientists, and drug development professionals to handle this compound's waste stream with confidence and precision.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). The inherent hazards of similar brominated and imidazole-containing compounds—which can include skin and eye irritation—necessitate the following protective measures[1][2][3]:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes[4][5].
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact[1][4][5].
-
Body Protection: A fully buttoned laboratory coat is essential to protect against accidental spills[4].
All work with this compound should be conducted in a well-ventilated area, ideally within a certified laboratory chemical fume hood[6][7]. An emergency eyewash station and a safety shower must be readily accessible[6][7].
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash [1][8][9].
Step 1: Waste Collection and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Collect all waste forms of this compound, including the pure solid, solutions, and contaminated materials (e.g., filter paper, pipette tips), in a designated, sealable, and compatible waste container[6][10].
-
The container must be clearly and accurately labeled with the full chemical name: "this compound"[6].
-
This waste stream should be segregated from incompatible materials, which may include strong oxidizing agents, acids, acid anhydrides, and acid chlorides[6][7]. Halogenated organic waste should generally be collected separately from non-halogenated organic waste to facilitate proper disposal and potential recycling[11].
Step 2: Waste Storage
Proper storage of the hazardous waste container is a critical safety measure.
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area[6].
-
The storage area should be cool, dry, and away from direct sunlight, heat, and any potential sources of ignition[4][6].
-
Ensure the storage area has secondary containment to capture any potential leaks from the primary container[9].
Step 3: Arranging for Final Disposal
The final disposal of hazardous waste must be handled by licensed professionals.
-
Once the waste container is full or is no longer being actively used, contact your institution's Environmental Health and Safety (EHS) department to schedule a chemical waste pickup[6].
-
Do not attempt to treat or neutralize the chemical waste yourself unless you are specifically trained and authorized to do so under your institution's protocols.
-
The ultimate disposal method will likely involve high-temperature incineration at a licensed hazardous waste facility equipped with flue gas scrubbing to neutralize harmful byproducts like hydrogen bromide[1][12].
Quantitative Data Summary
| Hazard Classification | Description | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed. | [8][13] |
| Skin Irritation | Causes skin irritation. | [1][2][8] |
| Eye Irritation/Damage | Causes serious eye irritation or damage. | [1][2][8][13] |
| Respiratory Irritation | May cause respiratory irritation. | [8][13] |
Experimental Protocols
Spill Cleanup Procedure
In the event of a small spill of this compound, the following steps should be taken, provided you are trained in spill response:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood[1].
-
Don PPE: Wear the appropriate PPE as described above (safety goggles, chemical-resistant gloves, lab coat).
-
Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container[4][8]. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), then carefully collect the absorbed material into the waste container[10].
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (consult your SDS for a suitable solvent, or use a general-purpose laboratory cleaner), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, gloves) must be placed in the hazardous waste container[6].
-
Report: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team[6].
Disposal Workflow Diagram
The following diagram outlines the logical decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- U.S. Environmental Protection Agency. (n.d.). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Cato Chemistry. (n.d.). Safety Data Sheet: 1-(4-Bromophenyl)-1H-imidazole.
- Washington State University. (n.d.).
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- CymitQuimica. (2026, January 1). Safety Data Sheet: 4-(4-Bromophenyl)-1H-imidazole.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine.
- TCI Chemicals. (2025, March 7).
- Washington State University. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
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- Texas A&M University-San Antonio. (2021, July 21). Chemical Safety Guidelines.
- Fisher Scientific. (2014, January 9).
- BenchChem. (2025, December). Proper Disposal of 1-(6-phenoxyhexyl)
- ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
- ACS Publications. (2023, November 9).
- Special Pet Topics. (n.d.).
- Emory University. (2025-2026). EHSO Manual: Chemical Hazards.
- Santa Cruz Biotechnology. (2016, September 21). Safety Data Sheet: 2-(4-Chlorophenyl)-1H-benzoimidazole.
- Thermo Fisher Scientific. (2010, February 4).
- Sigma-Aldrich. (n.d.). 2-(2-Bromophenyl)-1H-imidazole.
- Occupational Safety and Health Administration. (n.d.).
- Thermo Fisher Scientific. (2024, March 1). Safety Data Sheet: 4-(4-Bromophenyl)-1H-imidazole.
- Carl ROTH. (n.d.).
- AA Blocks. (2025, January 18). Safety Data Sheet: 4-Bromophenyl Phenyl-d5 Ether.
- Occupational Safety and Health Administr
- Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- Occupational Safety and Health Administr
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- Carl ROTH. (n.d.).
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A Senior Application Scientist's Guide to the Safe Handling of 1-(2-Bromophenyl)-1H-imidazole
This document provides essential safety and logistical information for the handling and disposal of 1-(2-Bromophenyl)-1H-imidazole. As this compound is primarily used in research and development, this guide is designed to empower laboratory professionals with the knowledge to implement safe work practices, grounded in a clear understanding of the material's potential hazards. The procedural guidance herein is based on a synthesis of data from structurally similar compounds and established principles of laboratory safety.
Hazard Profile: Understanding the Risk
This compound is a substituted aromatic heterocyclic compound. While specific toxicological data for this exact molecule is limited, a robust hazard assessment can be constructed by analyzing its core components: the imidazole ring and the bromophenyl group.
-
The Imidazole Moiety: Imidazole itself is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed and is suspected of having reproductive toxicity.[1][3][4] The basic nitrogen atoms in the ring contribute to its corrosive nature.
-
The Bromophenyl Group: Aromatic bromine compounds can cause significant skin, eye, and respiratory irritation.[5][6] Bromine itself is a hazardous chemical that requires careful handling to prevent severe burns and respiratory issues.[7][8]
-
Physical Form: As a solid, likely a crystalline powder, the primary physical hazard is the generation of airborne dust during handling, which increases the risk of inhalation and widespread contamination.[3][9][10]
Based on this analysis, this compound should be treated as a substance that is harmful if swallowed, causes skin and severe eye irritation/damage, and may cause respiratory irritation. [5][6][9] All handling procedures must be designed to mitigate these risks.
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. The primary method for ensuring safety is to minimize exposure through robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted inside a properly functioning and certified chemical fume hood.[2][10][11] This is non-negotiable and serves to contain dust and potential vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[12][13]
-
Safety Infrastructure: An eyewash station and a safety shower must be readily accessible and located close to the workstation where the chemical is handled.[10][11][13]
Personal Protective Equipment (PPE): Your Final Barrier
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: At a minimum, chemical safety goggles with side shields are required.[1][11][12] Given the corrosive potential, the use of a full-face shield over safety goggles is strongly recommended, especially when handling larger quantities or during operations with a higher splash risk.[9][7]
-
Skin Protection:
-
Gloves: Nitrile rubber (NBR) gloves are a suitable choice.[1] Always double-glove to provide an extra layer of protection. Gloves must be inspected for tears or pinholes before each use.[9] Change gloves immediately if contamination is suspected, and at regular intervals (e.g., every 30-60 minutes) during extended procedures.[14]
-
Lab Coat: A clean, flame-resistant lab coat with full-length sleeves and a buttoned front is required. Cuffs should be snug around the wrist.
-
-
Respiratory Protection: When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill or a failure of engineering controls, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be available for emergency use.[10][11][12]
Table 1: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body & Respiratory Protection |
| Weighing & Transfer of Solid | Face shield over safety goggles | Double nitrile gloves | Lab coat (within a fume hood) |
| Solution Preparation | Face shield over safety goggles | Double nitrile gloves | Lab coat (within a fume hood) |
| Small Spill Cleanup (<1g) | Face shield over safety goggles | Double nitrile gloves | Lab coat; NIOSH-approved respirator if outside a fume hood |
| Large Spill Cleanup (>1g) | Face shield over safety goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit; NIOSH-approved respirator |
Standard Operating Procedure (SOP): A Step-by-Step Guide
This workflow is designed to minimize dust generation and prevent cross-contamination from the moment the container is opened until the waste is properly segregated.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
Experimental Protocol
Step 1: Preparation & Pre-Handling Checklist
-
Designate a specific area within a chemical fume hood for the procedure.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent) and place it within the fume hood.
-
Prepare two labeled waste containers: one for solid hazardous waste (contaminated gloves, weigh paper) and one for liquid hazardous waste (solvent rinsates).[2]
-
Don all required PPE as specified in Table 1.
Step 2: Handling the Solid Compound
-
To minimize static and dust, use an anti-static weigh boat or carefully fold a piece of weigh paper to create a crease.
-
Slowly open the container of this compound inside the fume hood.
-
Using a clean spatula, carefully tap out the desired amount of solid. Avoid scooping in a manner that creates airborne dust.
-
Securely close the primary container immediately after weighing.
-
Carefully pick up the weigh paper and transfer the solid to the designated glassware.
Step 3: Post-Handling & Decontamination
-
Using a squirt bottle with an appropriate solvent (e.g., ethanol or isopropanol), rinse the spatula and the weigh paper, collecting all rinsate in the liquid hazardous waste container.
-
Place the rinsed weigh paper and any other contaminated solids into the solid hazardous waste container.[9]
-
Wipe down the work surface within the fume hood with a solvent-dampened towel, and dispose of the towel in the solid hazardous waste.
Step 4: Doffing PPE and Personal Hygiene
-
Remove the outer pair of gloves and dispose of them in the solid hazardous waste container.
-
With the inner gloves still on, exit the immediate work area.
-
Remove the face shield and goggles, followed by the lab coat.
-
Remove the inner pair of gloves and dispose of them.
Emergency Protocols
Spill Response:
-
Evacuate: Alert others in the area and evacuate personnel to a safe location.[5]
-
Control: If safe to do so, prevent further spillage. Ensure the area is well-ventilated (fume hood sash should remain down).[5]
-
Protect: Don appropriate PPE, including respiratory protection if the spill is outside of a fume hood.
-
Contain & Clean: For a solid spill, do NOT dry sweep. Gently cover the spill with an absorbent material. Carefully scoop the material into a labeled hazardous waste container.[1][13] Decontaminate the area with a soap and water solution, followed by a solvent rinse, collecting all cleaning materials as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[5][6]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Seek immediate medical attention.[6]
Waste Management & Disposal
All waste generated from handling this compound is considered hazardous.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for solids (gloves, paper towels, weigh boats) and liquids (solvent rinses).[2]
-
Container Management: Waste containers must be kept closed except when adding waste.[5][6] They should be stored in a designated, well-ventilated secondary containment area away from incompatible materials like strong oxidizers and acids.[2][11]
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. All waste must be disposed of in accordance with local, state, and federal regulations at an approved waste disposal facility.[6]
References
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Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: Imidazole. Retrieved from [Link]
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Acros Organics. (2014). Safety Data Sheet: 2-Bromo-1H-imidazole, 98%. Retrieved from [Link]
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LANXESS. (2018). Bromine Safety Handling Guide. Retrieved from [Link]
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University of Washington. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
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Alfa Aesar. (2010). Safety Data Sheet: Imidazole. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
